Boc-Orn-OH
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(2S)-5-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O4/c1-10(2,3)16-9(15)12-7(8(13)14)5-4-6-11/h7H,4-6,11H2,1-3H3,(H,12,15)(H,13,14)/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMPVNPYPOOQUJF-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCN)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCCN)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50427026 | |
| Record name | Boc-Orn-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50427026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21887-64-9 | |
| Record name | Boc-Orn-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50427026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Boc-Orn-OH | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Chemical Properties of Boc-Orn-OH
For Researchers, Scientists, and Drug Development Professionals
N-α-tert-butyloxycarbonyl-L-ornithine, commonly abbreviated as Boc-Orn-OH, is a pivotal derivative of the non-proteinogenic amino acid L-ornithine.[1][2] Its strategic use of the acid-labile tert-butyloxycarbonyl (Boc) protecting group on the α-amino function makes it an indispensable building block in synthetic peptide chemistry, particularly in solid-phase peptide synthesis (SPPS).[1][3] This guide provides an in-depth examination of its chemical properties, experimental protocols, and its role in broader biochemical pathways.
Core Chemical and Physical Properties
This compound is a white crystalline powder.[1] The presence of the Boc group modifies the solubility and reactivity of the parent ornithine molecule, allowing for its controlled incorporation into growing peptide chains.[1]
| Property | Value | References |
| Molecular Formula | C₁₀H₂₀N₂O₄ | [1][3][4] |
| Molecular Weight | 232.28 g/mol | [1][3][4] |
| Appearance | White crystalline powder | [1] |
| Optical Rotation ([α]D) | +24.0° ± 2.0° (c=1 in methanol) | [1][3] |
| Stereochemistry | S-configuration | [1] |
| CAS Number | 21887-64-9 | [3] |
| Solubility | Soluble in organic solvents such as methanol, acetonitrile, Chloroform, Dichloromethane (B109758), Ethyl Acetate, and DMSO.[1][2] | [1][2] |
Detailed Chemical Characteristics
Structure and Stereochemistry
This compound possesses the S-configuration at the alpha-carbon, consistent with its L-ornithine precursor.[1] The key structural feature is the tert-butyloxycarbonyl (Boc) group attached to the α-amino group (Nα), while the terminal δ-amino group (Nδ) of the side chain remains unprotected and available for subsequent chemical modification if desired. This differential protection is fundamental to its utility in peptide synthesis.
Reactivity and Chemical Reactions
The chemical behavior of this compound is dominated by the Boc protecting group and the carboxylic acid function.
-
Deprotection: The Nα-Boc group is stable to most nucleophiles and bases but is readily cleaved under anhydrous acidic conditions.[1][5] This is typically achieved using reagents like trifluoroacetic acid (TFA) or hydrochloric acid in an organic solvent.[1][6] The mechanism involves protonation of the Boc group, leading to the formation of a stable tert-butyl cation and carbamic acid, which subsequently decarboxylates to release the free amine.[6]
-
Peptide Coupling: The carboxylic acid moiety of this compound is activated to facilitate the formation of a peptide bond with the free N-terminal amine of a growing peptide chain. Standard coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC), 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (B91526) (HBTU), or HATU are commonly employed for this purpose.[1][7]
-
Hydrolysis: Under specific conditions, the compound can be hydrolyzed to regenerate L-ornithine.[1]
Experimental Protocols
Synthesis of this compound
The standard method for synthesizing this compound involves the direct protection of the α-amino group of L-ornithine.
Protocol: Direct Boc Protection of L-Ornithine
-
Dissolution: Dissolve L-Ornithine in a suitable solvent system, often a mixture of an organic solvent like dichloromethane or tetrahydrofuran (B95107) and an aqueous basic solution.[1]
-
Base Addition: Add a base, such as triethylamine (B128534) or sodium bicarbonate, to deprotonate the amino group, enhancing its nucleophilicity.[1]
-
Reagent Addition: Slowly add di-tert-butyl dicarbonate (B1257347) (Boc₂O), the protecting reagent, to the solution. The reaction proceeds via a nucleophilic acyl substitution where the α-amino group attacks a carbonyl carbon of the anhydride.[1][6]
-
Reaction: Stir the mixture at room temperature for a specified period, typically several hours, until the reaction is complete (monitored by TLC or HPLC).
-
Work-up and Purification: Following the reaction, perform an aqueous work-up to remove unreacted reagents and byproducts. The product, this compound, is then typically purified by recrystallization or chromatography.
Boc Solid-Phase Peptide Synthesis (SPPS)
This compound is a standard reagent in the Boc/Bzl protection scheme for SPPS.[8] This strategy uses an acid-labile Boc group for temporary Nα-protection and more stable, benzyl-based groups for side-chain protection.[8]
Protocol: Single Coupling Cycle in Boc-SPPS
-
Deprotection: The Nα-Boc group of the resin-bound amino acid is removed by treating the resin with a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM).[6]
-
Neutralization: The resulting TFA salt of the N-terminal amine must be neutralized to the free amine. This is achieved by washing the resin with a solution of a hindered base, typically diisopropylethylamine (DIEA) in DCM.[8]
-
Coupling: The incoming this compound is pre-activated by dissolving it in DMF with a coupling agent (e.g., HBTU, HATU, or DIC/HOAt) and DIEA.[7] This activated solution is then added to the resin, and the mixture is agitated to allow the coupling reaction to proceed to completion.[7]
-
Washing: The resin is thoroughly washed with solvents like DMF and DCM to remove excess reagents and byproducts before proceeding to the next cycle.[8]
Analytical Characterization
The identity, purity, and stereochemical integrity of this compound are confirmed using standard analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is used to assess the chemical purity of the compound. Chiral HPLC can be employed to confirm the enantiomeric excess.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide definitive structural confirmation of the molecule, showing characteristic signals for the Boc group, the ornithine backbone, and the side chain.[9]
Visualizations of Key Processes
Synthesis of this compound
Caption: Reaction scheme for the synthesis of this compound.
Boc-SPPS Workflow
References
- 1. Buy this compound | 21887-64-9 [smolecule.com]
- 2. This compound | 21887-64-9 [chemicalbook.com]
- 3. This compound = 98 TLC 21887-64-9 [sigmaaldrich.com]
- 4. (2S)-5-amino-2-{[(tert-butoxy)carbonyl]amino}pentanoic acid | C10H20N2O4 | CID 7018784 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. jk-sci.com [jk-sci.com]
- 7. rsc.org [rsc.org]
- 8. peptide.com [peptide.com]
- 9. benchchem.com [benchchem.com]
Boc-Orn-OH synthesis and purification protocols.
An In-depth Technical Guide to the Synthesis and Purification of N-α-Boc-L-ornithine (Boc-Orn-OH)
Introduction
N-α-tert-butoxycarbonyl-L-ornithine (this compound) is a critical amino acid derivative employed extensively in peptide synthesis and the development of pharmaceutical compounds.[1] The tert-butoxycarbonyl (Boc) group serves as a reliable acid-labile protecting group for the α-amino function of L-ornithine, preventing unwanted side reactions during peptide chain elongation.[] Its stability under neutral and basic conditions, coupled with the ease of its removal under mild acidic conditions, makes it an indispensable tool for researchers.[]
This guide provides a comprehensive overview of the synthesis and purification protocols for this compound, tailored for researchers, scientists, and professionals in drug development. It includes detailed experimental methodologies, data summaries, and workflow visualizations to ensure clarity and reproducibility.
Synthesis of this compound
The most common and efficient method for synthesizing this compound is through the reaction of L-ornithine with di-tert-butyl dicarbonate (B1257347) (Boc₂O or Boc anhydride). This reaction is a nucleophilic acyl substitution where the α-amino group of ornithine attacks one of the carbonyl carbons of Boc₂O.[3] The reaction is typically performed in a mixed solvent system, such as dioxane/water or THF/water, in the presence of a base to neutralize the resulting acidic protons and facilitate the reaction.[4][5]
Experimental Protocol: Synthesis
This protocol details the N-α-Boc protection of L-ornithine.
Materials and Reagents:
-
L-Ornithine hydrochloride
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium hydroxide (B78521) (NaOH) or Triethylamine (B128534) (Et₃N)[4]
-
Dioxane
-
Deionized water
-
Ethyl acetate (B1210297) (EtOAc)
-
5% aqueous citric acid or 1N potassium bisulfate (KHSO₄) solution[4][6]
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator
Procedure:
-
Dissolution: Dissolve L-ornithine hydrochloride (1 equivalent) in a 1:1 (v/v) mixture of dioxane and water in a round-bottom flask. Add a base such as sodium hydroxide (2 equivalents) or triethylamine (1.5 equivalents) and stir until a clear solution is obtained.[4]
-
Boc Protection: To the stirred solution at room temperature, add Boc₂O (1.1-1.2 equivalents) portion-wise or as a solution in dioxane.[4] The reaction is mildly exothermic.
-
Reaction: Continue stirring the mixture at room temperature overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up - Solvent Removal: If dioxane is used, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove most of the organic solvent.[6]
-
Extraction: Dilute the remaining aqueous solution with water. Wash the solution twice with a non-polar solvent like pentane (B18724) or ethyl acetate to remove unreacted Boc₂O and the oxime byproduct.[4][7]
-
Acidification: Cool the aqueous layer in an ice bath and carefully acidify it to pH 2-3 by the dropwise addition of a cold 5% citric acid or 1N KHSO₄ solution.[4][6] This step protonates the carboxylate group.
-
Product Extraction: Immediately extract the acidified aqueous layer three times with ethyl acetate.[4][7]
-
Drying and Evaporation: Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄. Filter the drying agent and evaporate the solvent under reduced pressure to yield the crude this compound, which is often a colorless, viscous oil.[4]
Purification of this compound
Crude this compound obtained as an oil requires purification to remove impurities such as di-Boc ornithine or unreacted starting materials.[8] The most effective method for obtaining a stable, solid product is crystallization, which can be induced from the oil.[9][10]
| Method | Description | Typical Solvents/Reagents |
| Crystallization | The crude oil is induced to solidify, often with the aid of a seed crystal. The resulting solid is then triturated or "pulped" with a weak polar solvent to remove soluble impurities.[10] | Pulping Solvents: Diethyl ether, Hexane, Pentane, Ethyl Acetate/Hexane mixtures.[4][10] |
| Column Chromatography | The crude product is purified on a silica (B1680970) gel column, eluting with a solvent system that separates the desired product from impurities based on polarity.[6] | Mobile Phase: Methanol in Chloroform or Ethyl Acetate in Hexane gradients.[6] |
Experimental Protocol: Purification by Crystallization
This protocol is highly effective for Boc-protected amino acids that are initially isolated as oils.[9][10]
Procedure:
-
Seeding (Optional but Recommended): To the crude this compound oil, add a small seed crystal of pure this compound (if available).[9]
-
Solidification: Let the oil stand at room temperature. Crystallization may take several hours to a few days. The process can sometimes be initiated by scratching the inside of the flask with a glass rod at the oil's surface.[9][10]
-
Pulping/Trituration: Once the oil has completely solidified into a white mass, add a weak polar solvent such as diethyl ether or a hexane/ethyl acetate mixture.[4][10] Using a spatula, break up the solid and stir the resulting slurry at room temperature for 1-2 hours. This process dissolves remaining impurities into the solvent.
-
Filtration: Collect the white solid product by vacuum filtration, washing the filter cake with a small amount of cold diethyl ether or hexane.
-
Drying: Dry the purified this compound under vacuum to a constant weight. The final product should be a stable, white crystalline solid.
Physicochemical and Analytical Data
Proper characterization of the final product is essential to confirm its identity and purity.
| Property | Value |
| Chemical Formula | C₁₀H₂₀N₂O₄[11] |
| Molecular Weight | 232.28 g/mol [11] |
| CAS Number | 21887-64-9[11][12] |
| Appearance | White to off-white crystalline solid |
| Purity (Typical) | ≥98% (TLC)[11] |
| Analysis Techniques | TLC, HPLC, LC-MS, NMR[13][][15] |
Conclusion
The synthesis of this compound via the reaction of L-ornithine with Boc anhydride (B1165640) is a robust and high-yielding process. While the crude product is often an oil, a straightforward purification protocol involving crystallization and solvent pulping can reliably produce a high-purity, stable solid suitable for demanding applications in peptide synthesis and medicinal chemistry. The detailed protocols and workflows provided in this guide serve as a comprehensive resource for the successful preparation and purification of this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 3. jk-sci.com [jk-sci.com]
- 4. peptide.com [peptide.com]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. researchgate.net [researchgate.net]
- 9. Crystallization method of Boc-amino acid - Eureka | Patsnap [eureka.patsnap.com]
- 10. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
- 11. This compound ≥98% (TLC) | Sigma-Aldrich [sigmaaldrich.com]
- 12. peptide.com [peptide.com]
- 13. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
N-alpha-Boc-L-ornithine: A Technical Guide for Researchers in Drug Development
CAS Number: 21887-64-9
This technical guide provides an in-depth overview of N-alpha-Boc-L-ornithine, a critical building block for researchers, scientists, and drug development professionals. We will explore its chemical properties, applications in peptide synthesis, and detailed experimental protocols. This guide also includes visualizations of key chemical logic and experimental workflows to facilitate a comprehensive understanding of its role in modern pharmaceutical research.
Compound Profile and Physicochemical Properties
N-alpha-Boc-L-ornithine (Boc-L-Orn-OH) is a derivative of the non-proteinogenic amino acid L-ornithine where the alpha-amino group is protected by a tert-butyloxycarbonyl (Boc) group. This temporary protecting group is stable under various conditions but can be readily removed under mild acidic conditions, making it an invaluable tool in solid-phase peptide synthesis (SPPS).[1][2] The free delta-amino group on the side chain allows for further modification or for its incorporation into peptide chains where a basic residue is required.
Table 1: Physicochemical Properties of N-alpha-Boc-L-ornithine
| Property | Value | Reference |
| CAS Number | 21887-64-9 | [1][3] |
| Molecular Formula | C₁₀H₂₀N₂O₄ | [1][3] |
| Molecular Weight | 232.28 g/mol | [3] |
| Appearance | White to off-white powder | [1] |
| Purity | ≥98% (TLC), ≥99% (HPLC) | [1][3] |
| Melting Point | 198-214 °C | [1] |
| Solubility | Soluble in DMF and methanol. | [1][3] |
| Storage Conditions | Room Temperature | [1] |
The Role of Boc Protection in Peptide Synthesis
The strategic use of protecting groups is fundamental to peptide synthesis. The Boc group on the alpha-amino position prevents self-polymerization and directs the peptide bond formation to the desired amino acid in the sequence. The following diagram illustrates the logic of this protection strategy.
Caption: Logic of Boc protection in peptide synthesis.
Applications in Drug Discovery and Development
N-alpha-Boc-L-ornithine is a versatile reagent with broad applications in medicinal chemistry and drug development:
-
Peptide Synthesis : It is a fundamental building block for synthesizing peptides, particularly those with therapeutic potential. Ornithine-containing peptides are explored for various bioactivities, including antimicrobial, anticancer, and antihypertensive effects.[4][5]
-
Peptidomimetics : The ornithine side chain can be modified to create peptidomimetics with improved stability, bioavailability, and receptor-binding affinity.
-
Bioconjugation : The delta-amino group of ornithine, once deprotected, serves as a handle for conjugating other molecules, such as imaging agents or cytotoxic drugs, for targeted delivery.[1][6]
-
Gene Delivery Systems : Cationic polymers and lipids containing ornithine residues are investigated for their potential in non-viral gene delivery, where the primary amino groups can condense DNA.[1]
Experimental Protocols
The following sections provide detailed methodologies for the key experimental steps involving N-alpha-Boc-L-ornithine in the context of Boc-based solid-phase peptide synthesis (SPPS).
Boc Deprotection Protocol
This protocol describes the removal of the N-alpha-Boc protecting group from the peptide-resin to liberate the N-terminal amine for the next coupling step.
Materials:
-
Boc-protected peptide-resin
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Isopropyl alcohol (IPA)
-
Solid-phase synthesis vessel
Procedure:
-
Swell the peptide-resin in DCM for 15-20 minutes.
-
Drain the DCM.
-
Add a solution of 50% TFA in DCM to the resin (10 mL per gram of resin).[7]
-
Agitate the mixture for 5 minutes, then drain.
-
Add a fresh solution of 50% TFA in DCM and agitate for an additional 20 minutes.[7]
-
Drain the TFA solution and wash the resin thoroughly with DCM (3-5 times) to remove residual acid.
-
Wash the resin with IPA (2 times) and then with DCM (3-5 times).
-
Neutralize the resulting TFA salt by washing the resin with a 5-10% solution of DIEA in DCM for 10 minutes (2 times).[2]
-
Wash the resin again with DCM (3-5 times) to remove excess base. The resin is now ready for the coupling step.
HBTU-Mediated Coupling Protocol
This protocol details the coupling of the next Boc-protected amino acid to the deprotected N-terminus of the peptide-resin using HBTU as the coupling reagent.
Materials:
-
Deprotected peptide-resin
-
N-alpha-Boc-protected amino acid
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
DIEA
-
N,N-Dimethylformamide (DMF)
-
DCM
Procedure:
-
Dissolve the N-alpha-Boc-protected amino acid (3 equivalents relative to the resin substitution) and HBTU (3 equivalents) in a minimal amount of DMF.
-
Add DIEA (6 equivalents) to the solution and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the swollen and deprotected peptide-resin.
-
Agitate the reaction mixture at room temperature for 1-2 hours.
-
Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser (ninhydrin) test. A negative test (yellow beads) indicates a complete reaction.
-
If the reaction is incomplete, the coupling step can be repeated.
-
Drain the reaction solution and wash the peptide-resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.
Visualizing the Workflow
Solid-Phase Peptide Synthesis (SPPS) Workflow
The following diagram outlines the cyclical process of extending a peptide chain on a solid support using Boc chemistry.
References
- 1. HBTU - Wikipedia [en.wikipedia.org]
- 2. peptide.com [peptide.com]
- 3. alpha-Amino acids derived from ornithine as building blocks for peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. Interconnected Set of Enzymes Provide Lysine Biosynthetic Intermediates and Ornithine Derivatives as Key Precursors for the Biosynthesis of Bioactive Secondary Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 7. chempep.com [chempep.com]
A Comprehensive Technical Guide to Boc-L-Ornithine (Boc-Orn-OH) for Researchers and Drug Development Professionals
Introduction
Nα-tert-Butoxycarbonyl-L-ornithine (Boc-Orn-OH) is a pivotal protected amino acid derivative extensively utilized in synthetic peptide chemistry, particularly in solid-phase peptide synthesis (SPPS). As a derivative of the non-proteinogenic amino acid L-ornithine, this compound serves as a versatile building block for the synthesis of a wide array of peptides, including those with therapeutic potential such as antimicrobial peptides. The tert-butoxycarbonyl (Boc) protecting group on the α-amino moiety allows for a robust and strategic approach to peptide chain elongation, making it a cornerstone of the Boc/Bzl protection strategy in SPPS. This technical guide provides an in-depth overview of the molecular properties, synthesis applications, and experimental protocols related to this compound for researchers, scientists, and professionals in the field of drug development.
Molecular Profile and Physicochemical Properties
This compound is characterized by the presence of a Boc protecting group on the alpha-amino group of L-ornithine. This feature is crucial for preventing undesired reactions during peptide synthesis.
| Property | Value | Reference |
| Chemical Name | Nα-tert-Butoxycarbonyl-L-ornithine | [1] |
| Synonyms | Boc-L-ornithine, N2-Boc-L-ornithine | [1] |
| CAS Number | 21887-64-9 | [1] |
| Molecular Formula | C10H20N2O4 | [1] |
| Molecular Weight | 232.28 g/mol | [1] |
| Appearance | White to off-white powder | [1] |
| Purity (Typical) | ≥98% (TLC), ≥98% (HPLC) | [1] |
| Optical Activity | [α]20/D +24.0 ± 2.0°, c = 1 in methanol | [1] |
| Solubility | Soluble in organic solvents such as methanol, acetonitrile, DMSO, and DMF. |
Role in Solid-Phase Peptide Synthesis (SPPS)
This compound is a fundamental reagent in the Boc strategy of SPPS. The Boc protecting group is stable under the conditions required for peptide bond formation but can be readily removed with mild acids, such as trifluoroacetic acid (TFA), to allow for the stepwise addition of amino acids to the growing peptide chain.
The general workflow for incorporating a this compound residue in Boc-SPPS is depicted below.
Experimental Protocols
The following sections provide detailed methodologies for the key experimental steps involving this compound in SPPS.
Coupling of this compound to the Resin-Bound Peptide
This protocol describes the standard procedure for coupling this compound to a resin with a free N-terminal amine.
Materials:
-
Resin-bound peptide with a free amino group
-
This compound
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Amino Acid Activation: In a separate vessel, dissolve this compound (3 equivalents relative to the resin substitution) and HOBt (3 equivalents) in DMF. Add DCC (3 equivalents) and stir the mixture at 0°C for 30 minutes.
-
Coupling Reaction: Filter the pre-activated amino acid solution to remove the dicyclohexylurea (DCU) precipitate and add the filtrate to the swollen resin. Add DIEA (1 equivalent) to the reaction vessel.
-
Reaction Monitoring: Agitate the mixture at room temperature for 2-4 hours. The completion of the coupling reaction can be monitored using a qualitative method such as the Kaiser (ninhydrin) test. A negative Kaiser test indicates the absence of free primary amines and a successful coupling.
-
Washing: After a successful coupling, wash the resin thoroughly with DMF (3 times) and DCM (3 times) to remove excess reagents and byproducts.
Deprotection of the Boc Group
This protocol outlines the removal of the Boc protecting group to expose the α-amino group for the next coupling step.
Materials:
-
Resin-bound peptide with N-terminal Boc protection
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), peptide synthesis grade
Procedure:
-
Pre-wash: Wash the resin with DCM (3 times).
-
Deprotection: Add a solution of 50% TFA in DCM to the resin.
-
Reaction: Agitate the mixture for 30 minutes at room temperature.
-
Washing: Drain the TFA solution and wash the resin thoroughly with DCM (3 times) to remove residual acid.
-
Neutralization: Neutralize the resulting trifluoroacetate (B77799) salt by washing the resin with a 10% solution of DIEA in DMF (2 times for 5 minutes each).
-
Final Wash: Wash the resin with DMF (3 times) and DCM (3 times) to prepare for the next coupling step.
Case Study: Synthesis of an Ornithine-Containing Antimicrobial Peptide
Ornithine is a common constituent of antimicrobial peptides (AMPs), where its side-chain amine provides a positive charge that is often crucial for antimicrobial activity. A notable example is the histone H2A-derived peptide, buforin II. While the exact synthesis protocol for buforin II using a Boc strategy is not detailed here, the general principles of SPPS with this compound would be applied for the incorporation of ornithine residues. The synthesis of such peptides highlights the utility of this compound in developing potential therapeutic agents.
The biological activity of the final peptide, not this compound itself, is what determines its interaction with cellular pathways. For instance, many AMPs function by disrupting the bacterial cell membrane.
Analytical Data
High-Performance Liquid Chromatography (HPLC)
The purity of this compound is typically assessed by reverse-phase HPLC.
| Parameter | Description |
| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | A linear gradient of Mobile Phase B |
| Detection | UV at 214 nm or 220 nm |
Nuclear Magnetic Resonance (NMR) Spectroscopy
While specific spectra with peak assignments for this compound are not provided here, the expected NMR signals can be predicted based on its structure.
-
¹H NMR: The spectrum would show characteristic signals for the tert-butyl protons of the Boc group (a singlet around 1.4 ppm), protons of the ornithine side chain (multiplets between 1.5 and 3.0 ppm), and the α-proton (a multiplet around 4.0-4.3 ppm).
-
¹³C NMR: The spectrum would display signals for the carbonyl carbons of the carboxylic acid and the Boc group (around 170-180 ppm and 155-160 ppm, respectively), the quaternary carbon of the Boc group (around 80 ppm), and the carbons of the ornithine backbone and side chain.
Safety and Handling
This compound should be handled in a well-ventilated area, and personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS).
Disclaimer: This document is intended for informational purposes for qualified professionals and is not a substitute for rigorous, validated experimental protocols and safety procedures.
References
Technical Guide: Solubility of Nα-tert-Butoxycarbonyl-L-ornithine (Boc-Orn-OH) in DMF and DMSO
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides a detailed technical overview of the solubility characteristics of Nα-tert-Butoxycarbonyl-L-ornithine (Boc-Orn-OH) in the common laboratory solvents Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO). It includes quantitative solubility data, a standardized experimental protocol for solubility determination, and a logical workflow for solvent selection in research applications.
Quantitative Solubility Data
Nα-tert-Butoxycarbonyl-L-ornithine (this compound) is a derivative of the amino acid ornithine, widely used in peptide synthesis and other biochemical applications. Its solubility is a critical parameter for the preparation of stock solutions and for its use in various reaction conditions. The tert-butyloxycarbonyl (Boc) protecting group lends a hydrophobic character to the molecule.
The compound exhibits excellent solubility in polar aprotic organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[1] These solvents are frequently used to create concentrated stock solutions for experimental use.[1] The quantitative solubility data for this compound in these solvents is summarized below.
Table 1: Solubility of this compound in DMF and DMSO
| Compound | CAS Number | Solvent | Approximate Solubility |
| Nα-Boc-L-ornithine (this compound) | 21887-64-9 | Dimethylformamide (DMF) | ~30 mg/mL[1] |
| Nα-Boc-L-ornithine (this compound) | 21887-64-9 | Dimethyl Sulfoxide (DMSO) | ~30 mg/mL[1] |
Note: While this compound has limited aqueous solubility, stock solutions prepared in DMSO can often be diluted into aqueous buffers for experimental use.[1] It is recommended to test the stability and solubility in the final aqueous medium.
Experimental Protocol for Solubility Determination
The following is a generalized protocol for determining the equilibrium solubility of a protected amino acid such as this compound in an organic solvent. This method is based on the principle of saturating the solvent with the solute and then quantifying the concentration of the dissolved compound.
2.1 Materials and Equipment
-
This compound (powder form)
-
Anhydrous DMSO
-
Anhydrous DMF
-
Analytical balance
-
Vortex mixer
-
Thermostatic shaker/incubator
-
High-speed microcentrifuge
-
Calibrated pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Volumetric flasks and vials
2.2 Procedure
-
Preparation of Supersaturated Solutions:
-
Accurately weigh an excess amount of this compound (e.g., 40-50 mg) into several small, sealable vials. The amount should be significantly more than the expected dissolved quantity to ensure saturation.
-
To each vial, add a precise volume of the target solvent (e.g., 1.0 mL of DMF or DMSO).
-
-
Equilibration:
-
Securely seal the vials to prevent solvent evaporation.
-
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the mixtures for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The system is at equilibrium when the concentration of the dissolved solute no longer changes over time.
-
-
Separation of Undissolved Solute:
-
After equilibration, centrifuge the vials at high speed (e.g., >10,000 x g) for 15-20 minutes to pellet the undissolved solid.[2] This step is crucial to separate the saturated supernatant from the excess solid.
-
-
Sample Preparation for Analysis:
-
Carefully withdraw a known volume of the clear supernatant from each vial without disturbing the solid pellet.
-
Perform a precise serial dilution of the supernatant with the same solvent used for dissolution to bring the concentration within the linear range of the analytical method (e.g., HPLC).
-
-
Quantitative Analysis:
-
Analyze the diluted samples via HPLC to determine the concentration of this compound.
-
Prepare a calibration curve using accurately weighed standards of this compound dissolved in the same solvent.
-
Calculate the concentration in the original undiluted supernatant by applying the dilution factor.
-
-
Data Reporting:
-
Express the final solubility in mg/mL or mM. The experiment should be performed in triplicate to ensure reproducibility.
-
Visualization of Experimental Workflow
The logical process for preparing and utilizing a this compound solution in a research setting, from initial solubility assessment to final application, can be visualized as follows.
References
The Strategic Integration of Boc-L-Ornithine (Boc-Orn-OH) in Advanced Peptide Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Nα-tert-butyloxycarbonyl-L-ornithine (Boc-Orn-OH) is a pivotal building block in the landscape of peptide chemistry, offering a unique combination of a temporarily protected α-amino group and a reactive δ-amino side chain. This dual functionality is instrumental in the synthesis of complex peptides with tailored structures and functions. This technical guide elucidates the core applications of this compound in peptide synthesis, with a particular focus on its role in solid-phase peptide synthesis (SPPS), the development of peptidomimetics, and its strategic importance in drug discovery. Detailed experimental protocols, quantitative data on reaction efficiencies, and visualizations of relevant biological pathways are provided to offer a comprehensive resource for professionals in the field.
Introduction: The Significance of this compound in Peptide Chemistry
Ornithine, a non-proteinogenic amino acid, provides a valuable scaffold for introducing structural diversity and functionality into peptides. Its side chain presents a primary amine that can be leveraged for various modifications, including cyclization, branching, and conjugation. The successful incorporation and manipulation of ornithine residues in a growing peptide chain, however, necessitate a robust and selective protection strategy.
This compound, with its acid-labile tert-butyloxycarbonyl (Boc) group on the α-amino group, is a cornerstone of the Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy in solid-phase peptide synthesis (SPPS).[1] This approach allows for the iterative addition of amino acids to a resin-bound peptide chain. The key to the versatility of this compound lies in the orthogonal protection of its δ-amino side chain. By employing a protecting group with different lability than the α-Boc group, such as the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group or the hydrogenolysis-cleavable benzyloxycarbonyl (Z) group, chemists can selectively deprotect and modify the side chain at a desired stage of the synthesis.[1][2] This orthogonal protection scheme is fundamental to the synthesis of complex peptide architectures.[1]
Core Applications of this compound in Peptide Synthesis
Building Block in Solid-Phase Peptide Synthesis (SPPS)
This compound is a fundamental reagent for introducing ornithine residues into a peptide sequence using the Boc-SPPS methodology. The process involves the sequential coupling of Boc-protected amino acids to a growing peptide chain anchored to a solid support. The α-Boc group is removed with a mild acid, typically trifluoroacetic acid (TFA), to expose a free amine for the next coupling cycle.[3]
The choice of protecting group for the δ-amino side chain of ornithine is critical and dictates the subsequent modification possibilities.
-
Boc-Orn(Z)-OH : The benzyloxycarbonyl (Z) group is stable to the acidic conditions used for α-Boc removal and can be cleaved under harsher conditions like strong acids (e.g., HBr/AcOH, HF) or catalytic hydrogenation.[4][5] This allows for side-chain modification after the completion of the linear peptide sequence.
-
Boc-Orn(Fmoc)-OH : The 9-fluorenylmethoxycarbonyl (Fmoc) group is base-labile and can be removed with a mild base like piperidine (B6355638).[2][6] This provides an orthogonal handle for selective side-chain deprotection on the resin, enabling on-resin modifications while the peptide is still attached to the solid support.
Synthesis of Cyclic Peptides
Peptide cyclization is a widely employed strategy to enhance metabolic stability, receptor binding affinity, and bioavailability.[7][8] this compound derivatives are instrumental in the formation of lactam-bridged cyclic peptides. The δ-amino group of ornithine can form a stable amide bond with a carboxylic acid group from another amino acid side chain (e.g., aspartic or glutamic acid) or the C-terminus of the peptide.[7][9]
On-Resin vs. Solution-Phase Cyclization:
-
On-Resin Cyclization : This approach is often preferred as it minimizes intermolecular side reactions by leveraging the pseudo-dilution effect of the solid support, potentially leading to higher yields of the desired monomeric cyclic peptide.[8]
-
Solution-Phase Cyclization : This method offers greater conformational flexibility for the peptide to adopt the necessary conformation for cyclization. However, it requires high dilution to prevent oligomerization.[8]
| Parameter | On-Resin Cyclization | Solution-Phase Cyclization |
| Primary Advantage | Minimized intermolecular reactions, potentially higher yields.[8] | Greater conformational flexibility for cyclization.[8] |
| Primary Disadvantage | Potential for resin-imposed conformational constraints.[8] | Requires high dilution to prevent oligomerization, which can be challenging to scale up.[8] |
| Typical Crude Purity | Generally high.[8] | Can be lower due to oligomerization byproducts.[8] |
Development of Peptidomimetics and Modified Peptides
The side chain of ornithine serves as a versatile anchor point for various modifications to create peptidomimetics with enhanced properties. Following selective deprotection of the δ-amino group, a range of molecules can be conjugated, including:
-
Fluorescent dyes and labels for imaging and diagnostic applications.[2]
-
Polyethylene glycol (PEG) to improve solubility and pharmacokinetic profiles.[2]
-
Lipids to enhance membrane permeability.
-
Cytotoxic drugs for targeted drug delivery in cancer therapy.[2]
Furthermore, the δ-amino group can be used to create branched peptides by initiating the synthesis of a second peptide chain from the ornithine side chain.
Experimental Protocols
General Protocol for Boc-SPPS using Boc-Orn(Z)-OH
-
Resin Swelling: Swell the appropriate resin (e.g., Merrifield or PAM resin) in dichloromethane (B109758) (DCM).
-
First Amino Acid Coupling: Couple the C-terminal Boc-amino acid to the resin.
-
Boc Deprotection: Treat the resin with 50% trifluoroacetic acid (TFA) in DCM for approximately 30 minutes to remove the Boc protecting group.
-
Neutralization: Neutralize the resulting amine salt with a base such as 10% diisopropylethylamine (DIEA) in DCM.
-
Coupling of Boc-Orn(Z)-OH:
-
Pre-activate Boc-Orn(Z)-OH (3-5 equivalents) with a coupling reagent such as HBTU (3 equivalents) and a base like DIEA (9 equivalents) in N,N-dimethylformamide (DMF).
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitor the coupling reaction using a qualitative method like the Kaiser test.
-
-
Repeat Cycles: Repeat the deprotection, neutralization, and coupling steps for each subsequent amino acid in the sequence.
-
Cleavage and Deprotection: Once the peptide sequence is complete, cleave the peptide from the resin and remove the side-chain protecting groups (including the Z group from ornithine) using a strong acid cocktail, such as HF or a mixture of TFA with scavengers (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).[4]
-
Purification: Purify the crude peptide using reversed-phase high-performance liquid chromatography (RP-HPLC).
Protocol for On-Resin Side-Chain Cyclization
This protocol assumes the use of an orthogonal protection strategy, for instance, incorporating Fmoc-Asp(OAll)-OH and a Boc-Orn(Mmt)-OH derivative where the Mmt group is highly acid-labile for selective deprotection. A similar principle applies when using Boc-Orn(Fmoc)-OH in an Fmoc-based synthesis.
-
Linear Peptide Synthesis: Assemble the linear peptide on a suitable resin using standard SPPS protocols.
-
Selective Side-Chain Deprotection:
-
For an Mmt group on ornithine, wash the peptide-resin with DCM and treat with a solution of 1-2% TFA in DCM for approximately 30 minutes.
-
For an Fmoc group on ornithine, treat the resin with 20% piperidine in DMF.
-
-
Neutralization: Neutralize the exposed side-chain amine with a mild base.
-
On-Resin Cyclization:
-
Activate the corresponding carboxylic acid side chain (e.g., of aspartic acid after allyl deprotection) or the C-terminus using a coupling reagent (e.g., HBTU/DIEA).
-
Allow the intramolecular cyclization reaction to proceed for several hours to overnight.
-
Monitor the reaction by cleaving a small amount of resin and analyzing by LC-MS.
-
-
Final Cleavage and Purification: Cleave the cyclized peptide from the resin and purify by RP-HPLC.
Quantitative Data on Reaction Parameters
The efficiency of peptide synthesis is highly dependent on the specific sequence, coupling reagents, and reaction conditions. While exact yields and purities can vary, the following tables provide an overview of typical performance characteristics.
Table 1: Comparison of Common Coupling Reagents in Peptide Synthesis
| Coupling Reagent | Additive | Base | Typical Reaction Time (min) | Typical Yield (%) |
| HATU | HOAt | DIPEA | 30 | ~99 |
| HBTU | HOBt | DIPEA | 30 | ~95-98 |
| TBTU | HOBt | DIPEA | 30 | ~95-98 |
| PyBOP | HOBt | DIPEA | 30 | ~95 |
| COMU | - | DIPEA | 15-30 | >99 |
Note: Data synthesized from multiple sources. Yields are for a model peptide and can vary significantly.[10]
Table 2: Purity of a Model Pentapeptide with Different Protecting Groups
| N-Terminal Protection | Side-Chain Protection | Purity (%) |
| Fmoc | O-Trt | 98 |
| Fmoc | O-tBu | 68 |
Note: This data highlights the significant impact of protecting group strategy on the final purity of the peptide.[11]
Visualization of Relevant Biological Pathways
Ornithine is a key intermediate in several crucial metabolic pathways. Understanding these pathways can provide context for the biological roles of ornithine-containing peptides developed through synthesis.
The Urea (B33335) Cycle
The urea cycle is the primary metabolic pathway for the detoxification of ammonia (B1221849) in mammals. Ornithine is a central carrier molecule in this cycle.
Polyamine Biosynthesis Pathway
Ornithine is the precursor for the synthesis of polyamines such as putrescine, spermidine, and spermine, which are essential for cell growth and proliferation.
Regulation of Ornithine Decarboxylase (ODC) Activity
The activity of ornithine decarboxylase (ODC), the rate-limiting enzyme in polyamine synthesis, is regulated by multiple signaling pathways.
Conclusion
Boc-L-ornithine and its side-chain protected derivatives are indispensable tools in modern peptide synthesis. The ability to employ orthogonal protection strategies unlocks a vast potential for creating complex, modified, and cyclic peptides with enhanced therapeutic and diagnostic properties. The strategic choice between different this compound derivatives, coupled with optimized reaction protocols, enables researchers and drug developers to precisely control the final peptide structure and function. As the demand for sophisticated peptide-based therapeutics continues to grow, the applications of this compound in pushing the boundaries of peptide chemistry and drug discovery will undoubtedly expand.
References
- 1. researchgate.net [researchgate.net]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Greening the synthesis of peptide therapeutics: an industrial perspective - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07204D [pubs.rsc.org]
- 6. Polyamines: Functions, Metabolism, and Role in Human Disease Management - PMC [pmc.ncbi.nlm.nih.gov]
- 7. karger.com [karger.com]
- 8. researchgate.net [researchgate.net]
- 9. Urea Cycle Steps Simplified: Sequence, Enzymes & Diagram [vedantu.com]
- 10. benchchem.com [benchchem.com]
- 11. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Mechanism of Boc Protection in Amino Acids
The tert-butoxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, particularly in the intricate assembly of peptides and the development of complex pharmaceutical agents.[1] Its utility is defined by its robustness under a wide range of chemical environments and its selective, gentle removal under specific acidic conditions.[2] This guide provides a comprehensive examination of the Boc group's mechanism of action, supported by quantitative data, detailed experimental protocols, and clear visual diagrams to elucidate the core chemical transformations.
Core Concepts: The Role of a Protecting Group
In multi-step synthesis, it is often necessary to temporarily mask a reactive functional group to prevent it from interfering with reactions occurring elsewhere in the molecule. The Boc group serves this purpose for primary and secondary amines, such as the alpha-amino group of amino acids.[1][3] The process involves two critical steps:
-
Protection: The introduction of the Boc group to form a carbamate, which deactivates the amine's nucleophilicity and basicity.[3][4]
-
Deprotection: The subsequent removal of the Boc group to restore the amine's original reactivity for further transformations, such as peptide bond formation.[1][5]
The Mechanism of N-Boc Protection
The most prevalent method for installing the Boc group is through the reaction of an amino acid with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O), often referred to as Boc anhydride.[1][6] This reaction proceeds via a nucleophilic acyl substitution mechanism.
The amino group of the amino acid acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the Boc anhydride.[4][7] This forms a tetrahedral intermediate. The intermediate then collapses, leading to the departure of a tert-butoxycarboxylate anion. This anion is unstable and readily decomposes into gaseous carbon dioxide and a tert-butoxide anion, which is then protonated to form tert-butanol.[7][8] The decomposition into gaseous byproducts provides a strong thermodynamic driving force, pushing the reaction to completion and often resulting in high yields.[4][9] While the reaction can proceed without a base, bases like sodium hydroxide, sodium bicarbonate, or triethylamine (B128534) are commonly used to deprotonate the amino acid, enhancing its nucleophilicity, and to neutralize the protonated amine formed during the reaction.[4][9]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 4. total-synthesis.com [total-synthesis.com]
- 5. genscript.com [genscript.com]
- 6. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 7. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 8. homework.study.com [homework.study.com]
- 9. benchchem.com [benchchem.com]
A Technical Guide to Commercially Available Derivatives of Boc-Ornithine for Researchers and Drug Development Professionals
Introduction:
L-ornithine, a non-proteinogenic amino acid, is a crucial building block in the synthesis of a wide array of peptides and peptidomimetics with significant therapeutic and research applications. Its side chain, terminating in a primary amine, offers a versatile handle for various chemical modifications, including lactamization for peptide cyclization, conjugation to other molecules, and the introduction of diverse functionalities. The use of Nα-Boc-protected ornithine (Boc-Orn) derivatives is central to solid-phase peptide synthesis (SPPS) and solution-phase synthesis, enabling the controlled and site-specific incorporation of this important amino acid. This technical guide provides a comprehensive overview of commercially available Boc-ornithine derivatives, their key properties, and detailed experimental protocols for their application in peptide synthesis and modification.
Commercially Available Boc-Ornithine Derivatives
A variety of Boc-ornithine derivatives are commercially available, featuring orthogonal protecting groups on the δ-amino group. This orthogonality is critical for selective deprotection and subsequent modification of the side chain. The choice of the δ-protecting group depends on the overall synthetic strategy, including the desired on-resin modifications and the chemistry of other amino acids in the peptide sequence.
| Derivative | Chemical Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Key Features & Applications |
| Boc-Orn(Z)-OH | Nα-Boc-Nδ-benzyloxycarbonyl-L-ornithine | C18H26N2O6 | 366.41 | 2480-93-5 | Widely used in both solution and solid-phase synthesis. The Z group is stable to the acidic conditions used for Boc removal and is typically cleaved by catalytic hydrogenation or strong acids like HBr/acetic acid.[1][2][3][4] |
| Boc-Orn(Fmoc)-OH | Nα-Boc-Nδ-Fmoc-L-ornithine | C25H30N2O6 | 454.52 | 150828-96-9 | Employs the Fmoc protecting group, which is base-labile (removed by piperidine). This allows for orthogonal deprotection of the side chain on-resin in a Boc-based SPPS strategy.[3][5][6] |
| Boc-D-Orn(Fmoc)-OH | Nα-Boc-Nδ-Fmoc-D-ornithine | C25H30N2O6 | 454.52 | 163336-15-0 | The D-enantiomer for incorporation into peptides to increase stability against enzymatic degradation.[7] |
| Boc-Orn(Alloc)-OH | Nα-Boc-Nδ-allyloxycarbonyl-L-ornithine | - | - | - | The Alloc group is removed under mild conditions using a palladium catalyst, offering another layer of orthogonality. It is stable to both acidic (TFA) and basic (piperidine) conditions.[8][9] |
| Boc-Orn(ivDde)-OH | Nα-Boc-Nδ-[1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl]-L-ornithine | - | - | - | The ivDde group is labile to hydrazine (B178648), providing an orthogonal deprotection strategy that is compatible with both Boc and Fmoc chemistries.[8] |
| Boc-Orn(Ac)-OH | Nα-Boc-Nδ-acetyl-L-ornithine | - | - | - | The acetyl group provides a neutral, stable modification to the side chain. |
| Boc-Orn(Me)₂-OH | Nα-Boc-Nδ,Nδ-dimethyl-L-ornithine | - | - | - | Introduces a permanently dimethylated side chain. |
| Boc-Orn(Tos)-OH | Nα-Boc-Nδ-tosyl-L-ornithine | - | - | - | The tosyl group is a robust protecting group, generally requiring strong acidolysis (e.g., HF) for removal, making it suitable for Boc-SPPS where final cleavage is performed under harsh conditions.[10] |
| Boc-D-Orn(Boc)-OH | Nα,Nδ-di-Boc-D-ornithine | C15H28N2O6 | 332.39 | 137524-82-4 | Both amino groups are protected by Boc, which are simultaneously removed under acidic conditions. Useful in creating novel drug candidates and in bioconjugation.[11] |
| Boc-D-Orn(N₃)-OH | Nα-Boc-Nδ-azido-D-ornithine | - | - | 1858224-17-5 | The azido (B1232118) group allows for "click chemistry" reactions, such as copper-catalyzed or strain-promoted azide-alkyne cycloadditions, for bioconjugation.[][13] |
Experimental Protocols
General Protocol for Boc Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual synthesis of a peptide on a resin support using Boc-protected amino acids.
Materials:
-
Resin (e.g., Merrifield, PAM)
-
Boc-protected amino acids (including the desired Boc-Orn derivative)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Coupling reagent (e.g., HBTU, HATU, or DIC/HOBt)
-
Cleavage cocktail (e.g., HF/anisole or a trifluoroacetic acid-based cocktail with scavengers)
Procedure:
-
Resin Swelling: Swell the resin in DCM for 30 minutes in a reaction vessel.
-
Boc Deprotection:
-
Wash the resin with DCM (3x).
-
Add a solution of 50% TFA in DCM to the resin and agitate for 2 minutes.
-
Drain the TFA solution.
-
Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.
-
Drain the TFA solution and wash the resin with DCM (3x), isopropanol (B130326) (1x), and DCM (3x).
-
-
Neutralization:
-
Wash the resin with DCM (3x).
-
Add a solution of 5% DIEA in DCM and agitate for 2 minutes (repeat twice).
-
Wash the resin with DCM (5x).
-
-
Amino Acid Coupling:
-
Dissolve the Boc-amino acid (3-4 equivalents relative to resin loading) and an activating agent (e.g., HBTU, 3 eq.) in DMF.
-
Add DIEA (6 eq.) to the amino acid solution.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitor the coupling reaction using a qualitative test (e.g., ninhydrin (B49086) test). If the test is positive, repeat the coupling.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Repeat: Repeat steps 2-4 for each amino acid in the peptide sequence.
-
Final Cleavage: After the final amino acid is coupled, wash the resin and dry it. Cleave the peptide from the resin and remove the side-chain protecting groups using an appropriate cleavage cocktail (e.g., HF/anisole for Boc-Orn(Tos)-OH or a TFA-based cocktail for Boc-Orn(Boc)-OH).
Orthogonal Deprotection of Side-Chain Protecting Groups
Materials:
-
Peptide-resin with Fmoc-protected side chain
-
20% Piperidine (B6355638) in DMF
Procedure:
-
Swell the peptide-resin in DMF.
-
Treat the resin with a solution of 20% piperidine in DMF for 5 minutes.
-
Drain the solution.
-
Repeat the treatment with 20% piperidine in DMF for 15-20 minutes.
-
Wash the resin thoroughly with DMF (5x) and DCM (5x).
Materials:
-
Peptide-resin with Alloc-protected side chain
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Phenylsilane (PhSiH₃) or another scavenger like morpholine
-
Anhydrous DCM
Procedure:
-
Swell the peptide-resin in anhydrous DCM under an inert atmosphere (e.g., argon).
-
Add a solution of Pd(PPh₃)₄ (0.2-0.5 equivalents relative to the Alloc group) in anhydrous DCM.
-
Add the scavenger (e.g., PhSiH₃, 10-20 equivalents).
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Wash the resin with DCM (5x), a solution of sodium diethyldithiocarbamate (B1195824) in DMF (to scavenge residual palladium), DMF (5x), and DCM (5x).
Materials:
-
Peptide-resin with ivDde-protected side chain
-
2-5% Hydrazine in DMF
Procedure:
-
Swell the peptide-resin in DMF.
-
Treat the resin with a solution of 2-5% hydrazine in DMF for 5-15 minutes (repeat 2-3 times).
-
Wash the resin thoroughly with DMF (5x) and DCM (5x).
On-Resin Peptide Cyclization (Lactam Bridge Formation)
This protocol describes the formation of a head-to-tail cyclic peptide by creating a lactam bridge between the N-terminus and the side chain of an ornithine residue.
Materials:
-
Linear peptide-resin with a C-terminal ornithine (with a deprotected side-chain amine) and a deprotected N-terminal amine.
-
Coupling reagent (e.g., HBTU, HATU, or PyBOP)
-
DIEA
-
DMF
Procedure:
-
Synthesize the linear peptide on a suitable resin. The ornithine residue intended for cyclization should have an orthogonal protecting group on its side chain (e.g., Fmoc or Alloc).
-
Selectively deprotect the ornithine side-chain amine using the appropriate protocol (see section 2a or 2b).
-
Deprotect the N-terminal Boc group of the peptide chain as described in the general SPPS protocol (section 1, step 2).
-
Neutralize the N-terminal and ornithine side-chain amines with 5% DIEA in DCM.
-
Dissolve the coupling reagent (3-4 equivalents) and DIEA (6-8 equivalents) in DMF.
-
Add the coupling solution to the resin and agitate for 4-24 hours. Monitor the cyclization reaction by HPLC analysis of a small cleaved sample.
-
Once cyclization is complete, wash the resin thoroughly with DMF (5x) and DCM (5x).
-
Cleave the cyclic peptide from the resin and purify by HPLC.
Signaling Pathways and Experimental Workflows
Boc-ornithine derivatives are instrumental in the synthesis of peptides that target or modulate various biological pathways. For instance, cyclic peptides containing ornithine are often designed as mimetics of natural bioactive peptides or as inhibitors of protein-protein interactions.
Caption: Workflow for the synthesis and application of a cyclic ornithine-containing peptide.
This workflow illustrates the synthesis of a cyclic peptide using a Boc-ornithine derivative with an orthogonal Fmoc protecting group. The resulting cyclic peptide can then be used in various biological assays to investigate its interaction with a specific target, such as a G-protein coupled receptor (GPCR), and its effect on downstream signaling pathways. This approach is fundamental in the early stages of drug discovery and development.
Caption: Orthogonal deprotection strategies for the side chain of ornithine in SPPS.
This diagram illustrates the concept of orthogonal protection, a cornerstone of modern peptide chemistry. By choosing the appropriate protecting group (PG) for the ornithine side chain, researchers can selectively deprotect it in the presence of other protecting groups on the peptide, allowing for site-specific modifications. This is crucial for the synthesis of complex peptides, such as those with multiple disulfide bonds, branched structures, or conjugations to other molecules.
The selection of an appropriate Boc-ornithine derivative is a critical decision in the design and synthesis of peptides for research and therapeutic development. The availability of a diverse range of derivatives with orthogonal side-chain protecting groups provides chemists with the flexibility to create complex and novel peptide structures. This guide has provided an overview of the commercially available derivatives, their key characteristics, and detailed protocols for their use. By understanding the chemistry of these building blocks and the principles of orthogonal protection, researchers can effectively incorporate ornithine into their peptide synthesis workflows to advance their scientific and drug discovery goals.
References
- 1. netascientific.com [netascientific.com]
- 2. alkalisci.com [alkalisci.com]
- 3. Ornithine (Orn), Boc Amino Acids, Amino Acids, P3 BioSystems [p3bio.com]
- 4. alkalisci.com [alkalisci.com]
- 5. peptide.com [peptide.com]
- 6. caymanchem.com [caymanchem.com]
- 7. chempep.com [chempep.com]
- 8. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
- 9. A Chemical Strategy for the Preparation of Multimodified Peptide Imaging Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. merckmillipore.com [merckmillipore.com]
- 11. chemimpex.com [chemimpex.com]
- 13. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to the Safety, Handling, and Storage of Boc-Orn-OH
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides essential information on the safe handling, storage, and disposal of Nα-tert-Butoxycarbonyl-L-ornithine (Boc-Orn-OH). Adherence to these guidelines is critical for ensuring laboratory safety, maintaining the integrity of the compound, and achieving reliable results in research and development, particularly in the field of peptide synthesis.
Chemical and Physical Properties
This compound is a derivative of the non-proteinogenic amino acid L-ornithine, where the alpha-amino group is protected by a tert-butoxycarbonyl (Boc) group. This protection strategy is fundamental in solid-phase peptide synthesis (SPPS) to control the sequence of amino acid addition.[1][2]
Table 1: Physicochemical Properties of this compound
| Property | Value | References |
| CAS Number | 21887-64-9 | [2] |
| Molecular Formula | C₁₀H₂₀N₂O₄ | [2] |
| Molecular Weight | 232.28 g/mol | [2] |
| Appearance | White crystalline powder | [2] |
| Melting Point | 207-208 °C | [2] |
| Optical Rotation | [α]/D +24.0 ± 2.0° (c=1 in methanol) | [2] |
| Solubility | Soluble in polar organic solvents such as methanol, acetonitrile, DMSO, and DMF. Limited solubility in water. | [2] |
Note: For the related compound Boc-Orn(Fmoc)-OH, the solubility in DMSO and dimethylformamide is approximately 30 mg/mL.[3]
Safety and Hazard Information
It is imperative to handle this compound with care, following established laboratory safety protocols.
Table 2: GHS Hazard Information for this compound
| Hazard Class | Hazard Statement | Signal Word | Pictogram |
| Skin Sensitization | H317: May cause an allergic skin reaction | Warning | GHS07 (Exclamation Mark) |
Data sourced from multiple safety data sheets. Always refer to the specific SDS provided by the supplier.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment must be worn at all times when handling this compound to minimize exposure.
Table 3: Recommended Personal Protective Equipment
| Protection Type | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or goggles. | Protects eyes from dust particles and splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Prevents skin contact and potential sensitization. |
| Body Protection | Laboratory coat. | Protects personal clothing from contamination. |
| Respiratory Protection | NIOSH-approved N95 respirator or higher. | Recommended when handling the powder outside of a fume hood to prevent inhalation of dust.[4][5] |
First Aid Measures
In case of exposure, follow these first aid procedures and seek medical attention if symptoms persist.
-
Inhalation: Move the individual to fresh air.
-
Skin Contact: Wash the affected area thoroughly with soap and water.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Ingestion: Rinse mouth with water. Do not induce vomiting.
Handling and Storage
Proper handling and storage are crucial for maintaining the quality and stability of this compound.
Handling
-
Handle in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust.
-
Avoid generating dust when weighing or transferring the compound.
-
Before opening the container, allow it to equilibrate to room temperature to prevent moisture condensation, which could lead to hydrolysis of the Boc group.[6]
-
Use clean, dry spatulas and weighing instruments to avoid contamination.[6]
-
After use, securely reseal the container.
Storage
-
Store in a tightly sealed container in a cool, dry, and dark place.
-
Some suppliers recommend refrigeration (2-8 °C) for long-term storage.[5] Always consult the supplier's specific recommendations.
-
For extended storage, flushing the container with a dry, inert gas like argon or nitrogen is recommended to displace moisture and oxygen.[6]
Stability and Incompatibilities
This compound is generally stable under recommended storage conditions.[2] However, it is susceptible to degradation under certain conditions:
-
Acids: The Boc protecting group is labile in the presence of strong acids (e.g., trifluoroacetic acid), which is a key principle in its use in peptide synthesis.
-
Elevated Temperatures: Decomposition may occur at high temperatures.[2]
-
Strong Oxidizing Agents: Avoid contact with strong oxidizing agents.
Experimental Protocols
The following are generalized protocols for common procedures involving this compound. Researchers should optimize these protocols for their specific applications.
General Weighing and Dispensing Protocol
This protocol outlines the safe procedure for weighing and preparing a solution of this compound.
Materials:
-
This compound solid
-
Appropriate solvent (e.g., DMF, DCM)
-
Analytical balance
-
Weighing paper or boat
-
Spatula
-
Volumetric flask
-
Personal Protective Equipment (as specified in Table 3)
Procedure:
-
Ensure the workspace (chemical fume hood) is clean and organized.
-
Don the required PPE.
-
Allow the this compound container to reach room temperature.
-
Carefully open the container and use a clean spatula to transfer the desired amount of powder onto a weighing paper on the analytical balance.
-
Record the exact weight.
-
Transfer the weighed powder to a volumetric flask.
-
Add the desired solvent to the flask, dissolving the solid completely.
-
Tightly seal the original this compound container and return it to its designated storage location.
-
Clean the spatula and weighing area.
Protocol for Boc-Group Deprotection (Acidolysis)
This protocol describes the removal of the Nα-Boc protecting group, a common step in solid-phase peptide synthesis.
Materials:
-
Boc-protected peptide-resin
-
Deprotection solution (e.g., 50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM))[7]
-
DCM for washing
-
Neutralization solution (e.g., 5-10% N,N-Diisopropylethylamine (DIEA) in DCM)[6][8]
-
Reaction vessel for SPPS
-
Shaker or agitator
Procedure:
-
Swell the peptide-resin in DCM within the reaction vessel.
-
Drain the DCM.
-
Add the deprotection solution (50% TFA in DCM) to the resin and agitate for 20-30 minutes at room temperature.[7]
-
Drain the deprotection solution into an appropriate waste container.
-
Wash the resin thoroughly with DCM (3-5 times) to remove residual acid.[6]
-
Neutralize the resin by washing with the neutralization solution (5-10% DIEA in DCM) for 2-5 minutes. Repeat this step.[6][8]
-
Wash the resin again with DCM (3-5 times) to remove excess base. The resin is now ready for the next coupling step.
Protocol for Coupling this compound in SPPS
This protocol outlines the steps to couple this compound to a deprotected amino group on a growing peptide chain attached to a solid support.
Materials:
-
Deprotected peptide-resin
-
This compound
-
Coupling reagent (e.g., HBTU, HCTU)
-
Base (e.g., DIEA)
-
Solvent (e.g., DMF)
-
Reaction vessel for SPPS
-
Shaker or agitator
Procedure:
-
In a separate vial, dissolve this compound (e.g., 3 equivalents relative to the resin substitution) and a coupling reagent (e.g., HBTU, 2.9 equivalents) in DMF.[6]
-
Add a base (e.g., DIEA, 6 equivalents) to the amino acid solution to activate it. Allow it to pre-activate for a few minutes.[6]
-
Add the activated this compound solution to the neutralized peptide-resin in the reaction vessel.
-
Agitate the mixture at room temperature for 1-2 hours, or until the coupling reaction is complete.[6]
-
Monitor the reaction completion using a qualitative test such as the Kaiser test. A negative result indicates a complete reaction.[6]
-
Once the coupling is complete, drain the reaction solution.
-
Wash the resin thoroughly with DMF and DCM to remove any unreacted reagents and byproducts. The resin is now ready for the next deprotection cycle.
Waste Disposal
All waste containing this compound, including unused solid, solutions, and contaminated labware (e.g., gloves, weighing paper), should be disposed of as chemical waste.[4] Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of in the regular trash or down the drain.[9] Collect waste in clearly labeled, sealed containers for pickup by a licensed waste disposal service.
Visualizations
The following diagrams illustrate key workflows and decision-making processes related to the handling and use of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Buy this compound | 21887-64-9 [smolecule.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. peptide.com [peptide.com]
- 9. benchchem.com [benchchem.com]
A Technical Guide to N-α-Boc-L-ornithine (Boc-Orn-OH) for Researchers
This guide provides an in-depth overview of N-α-tert-butoxycarbonyl-L-ornithine (Boc-Orn-OH), a crucial building block in peptide synthesis and drug development.[1][2] It is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its properties, supplier details, and relevant experimental procedures.
Chemical Properties and Identifiers
This compound is a derivative of the non-essential amino acid L-ornithine where the alpha-amino group is protected by a tert-butoxycarbonyl (Boc) group.[1][3] This protection is vital in peptide synthesis to ensure selective amide bond formation at the C-terminus without unintended reactions at the alpha-amino group.[1][2]
| Property | Value |
| CAS Number | 21887-64-9[1][4] |
| Molecular Formula | C10H20N2O4[1][4] |
| Molecular Weight | 232.28 g/mol [1][4] |
| IUPAC Name | (2S)-5-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid[1][5] |
| Synonyms | N-alpha-tert-Butoxycarbonyl-L-ornithine, N-alpha-Boc-L-ornithine, N2-Boc-L-ornithine[4] |
| Appearance | White to off-white powder or white crystalline form[1][2] |
| Solubility | Soluble in organic solvents like methanol, acetonitrile, Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.[1][3] |
Supplier and Pricing Information
The availability and pricing of this compound can vary between suppliers. Below is a summary of information from various sources. Researchers are advised to visit the suppliers' websites for the most current data and to request quotes for bulk orders.
| Supplier | Product Code | Purity | Quantity | Price (USD/EUR) |
| Sigma-Aldrich | 726230-1G | ≥98% (TLC) | 1 G | €22.50[6] |
| Sigma-Aldrich | Aldrich-726230 | ≥98% (TLC) | - | - |
| Thermo Scientific | AC228040500 | 95% | 5 g | Price available upon login[5] |
| Bachem (via Fisher Scientific) | AC158180500 | - | 5 g | Price available upon login[7] |
| Chem-Impex | - | ≥ 99% (HPLC) | - | - |
| Smolecule | S760293 | - | - | In Stock[1] |
| Wuhan Fortuna Chemical Co., Ltd. | - | 98% min | - | $0.00 / Kg/Drum (likely placeholder)[3] |
Note: Pricing is subject to change and may not include shipping and handling fees. Some suppliers offer contract and bulk pricing which may differ from the list price.
Applications in Research and Development
This compound is a fundamental component in the synthesis of peptides and peptidomimetics. Its primary applications include:
-
Peptide Synthesis : It serves as a protected building block in solid-phase peptide synthesis (SPPS) and solution-phase synthesis.[1] The Boc protecting group is stable under basic conditions but can be readily removed with mild acids like trifluoroacetic acid (TFA).[1]
-
Drug Development : This compound is utilized in the creation of peptide-based therapeutics.[1] Ornithine-containing peptides have been investigated for various applications, including enhancing cell permeability of other molecules.[8]
-
Bioconjugation : It facilitates the modification of biomolecules for use in biochemical assays and other research studies.[1]
Experimental Protocols
While specific protocols for the use of this compound will vary depending on the target peptide sequence and synthesis strategy, a general procedure for the introduction of a Boc protecting group onto an amino acid is provided below. This is a fundamental technique in peptide synthesis.
Protocol: N-tert-Butoxycarbonylation of an Amino Acid
This protocol is adapted from a general procedure for the synthesis of N-tert-butoxycarbonyl-L-phenylalanine and is representative of the method used to introduce a Boc group.
Materials:
-
L-ornithine
-
Di-tert-butyl dicarbonate (B1257347) (Boc anhydride)
-
Sodium hydroxide (B78521) (NaOH)
-
tert-Butyl alcohol
-
Pentane
-
Potassium hydrogen sulfate
-
Water
-
Stirrer, dropping funnel, reflux condenser, thermometer, round-bottomed flask
Procedure:
-
Dissolution: In a four-necked, round-bottomed flask, dissolve the amino acid (e.g., L-ornithine) in an aqueous solution of sodium hydroxide. Add tert-butyl alcohol to the solution.[9]
-
Addition of Boc Anhydride: To the well-stirred, clear solution, add di-tert-butyl dicarbonate dropwise over a period of one hour. A white precipitate may appear during this addition.[9]
-
Reaction: After a brief induction period, the temperature may rise. Allow the reaction to proceed overnight with continuous stirring at room temperature. The pH of the solution should be between 7.5 and 8.5 upon completion.[9]
-
Extraction: Extract the reaction mixture with pentane. The organic phase is then back-extracted with a saturated aqueous sodium bicarbonate solution.[9]
-
Acidification: Combine the aqueous layers and acidify to a pH of 1-1.5 by carefully adding a solution of potassium hydrogen sulfate.[9]
-
Isolation of Product: The solvent is removed under reduced pressure. The resulting oil is treated with hexane and allowed to crystallize.[9]
-
Purification: The white precipitate is collected, washed with cold pentane, and dried under reduced pressure to yield the pure N-tert-butoxycarbonyl-amino acid.[9]
Visualizing the Workflow
General Workflow for N-Boc Protection of an Amino Acid
The following diagram illustrates the key steps in the N-Boc protection of an amino acid, as described in the protocol above.
References
- 1. Buy this compound | 21887-64-9 [smolecule.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | 21887-64-9 [chemicalbook.com]
- 4. This compound ≥98% (TLC) | Sigma-Aldrich [sigmaaldrich.com]
- 5. Nalpha-Boc-L-ornithine, 95% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. scientificlabs.ie [scientificlabs.ie]
- 7. Bachem this compound, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 8. caymanchem.com [caymanchem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
N-alpha-Boc-L-ornithine: A Comprehensive Technical Guide for Researchers
For Immediate Release
A Deep Dive into the Structure, Synthesis, and Application of a Key Peptide Building Block
This technical guide offers an in-depth exploration of N-alpha-Boc-L-ornithine, a critical building block in modern peptide synthesis and drug development. Tailored for researchers, scientists, and professionals in the pharmaceutical industry, this document provides a comprehensive overview of its chemical structure, properties, synthesis protocols, and its role in the creation of therapeutic peptides.
Core Structure and Properties of N-alpha-Boc-L-ornithine
N-alpha-Boc-L-ornithine is a derivative of the non-proteinogenic amino acid L-ornithine. The defining feature of this compound is the presence of a tert-butyloxycarbonyl (Boc) protecting group on its alpha-amino group (Nα). This strategic placement of the acid-labile Boc group allows for the temporary blockage of the Nα-amino group's reactivity, a fundamental requirement for the stepwise elongation of peptide chains in solid-phase peptide synthesis (SPPS). The delta-amino group (Nδ) of the ornithine side chain remains available for further functionalization or can be protected with an orthogonal protecting group for more complex synthetic strategies.
The chemical structure of N-alpha-Boc-L-ornithine is illustrated below:
Caption: Chemical structure of N-alpha-Boc-L-ornithine.
Physicochemical and Quantitative Data
A summary of the key physicochemical properties of N-alpha-Boc-L-ornithine is presented in the table below, providing a quick reference for researchers.
| Property | Value | Reference |
| CAS Number | 21887-64-9 | [1] |
| Molecular Formula | C₁₀H₂₀N₂O₄ | [1] |
| Molecular Weight | 232.28 g/mol | |
| Appearance | White to off-white powder | [1] |
| Melting Point | 198-214 °C | [1] |
| Optical Rotation | [α]²⁰_D = +5 ± 1º (c=1 in DMF) | [1] |
| Purity | ≥ 99% (HPLC) | [1] |
Experimental Protocols
Synthesis of N-alpha-Boc-L-ornithine
Inferred Protocol:
-
Copper Complex Formation: L-ornithine hydrochloride is dissolved in water, and a basic solution of copper(II) sulfate (B86663) is added. The pH is adjusted to approximately 9.5 with sodium carbonate to precipitate the blue copper complex of ornithine. This complex is then filtered and washed.
-
Boc Protection: The copper complex is suspended in a mixture of a suitable organic solvent (e.g., dioxane, THF) and water. Di-tert-butyl dicarbonate (B1257347) (Boc₂O) is added, and the reaction is stirred at room temperature, typically overnight.
-
Copper Removal: The resulting N-alpha-Boc-L-ornithine copper complex is filtered. The copper is then removed by treatment with a chelating agent like 8-hydroxyquinoline (B1678124) or by acidification and subsequent extraction.
-
Isolation and Purification: After removal of the copper, the solution is acidified, and the product is extracted with an organic solvent. The final product is purified, typically by crystallization or chromatography.
Solid-Phase Peptide Synthesis (SPPS) using N-alpha-Boc-L-ornithine
N-alpha-Boc-L-ornithine is a cornerstone of Boc-SPPS. The following is a generalized protocol for the incorporation of an amino acid residue into a growing peptide chain on a solid support.
General SPPS Cycle:
-
Resin Swelling: The solid support resin (e.g., Merrifield or PAM resin) is swelled in a suitable solvent like dichloromethane (B109758) (DCM) for 1-2 hours.[2]
-
Boc Deprotection: The Boc protecting group from the N-terminus of the resin-bound peptide is removed by treatment with a solution of trifluoroacetic acid (TFA) in DCM (typically 25-50%) for about 30 minutes at room temperature.[2]
-
Washing: The resin is thoroughly washed with DCM to remove excess TFA and byproducts.
-
Neutralization: The protonated amino group is neutralized with a base, such as diisopropylethylamine (DIPEA) in DCM.
-
Amino Acid Coupling: The incoming N-alpha-Boc-L-ornithine (or another Boc-protected amino acid) is pre-activated with a coupling agent (e.g., DCC, HBTU) and added to the resin. The coupling reaction is allowed to proceed for 1-2 hours.[2]
-
Washing: The resin is washed with DMF and DCM to remove unreacted amino acid and coupling reagents.
-
Cycle Repetition: These steps are repeated for each subsequent amino acid in the desired peptide sequence.
-
Final Cleavage: Once the peptide synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a strong acid, such as anhydrous hydrogen fluoride (B91410) (HF).[2]
Caption: A typical workflow for a single cycle in Boc-SPPS.
Applications in Drug Development and Signaling Pathways
The unique structural features of N-alpha-Boc-L-ornithine make it a valuable tool in the development of novel therapeutics, particularly in the synthesis of peptide-based drugs and peptidomimetics. These molecules are designed to target specific biological pathways implicated in a range of diseases, including cancer and metabolic disorders.
Role in Anticancer Peptide Synthesis and Arginine Deprivation Therapy
Ornithine is a key intermediate in the urea (B33335) cycle and a precursor for polyamines, which are essential for cell proliferation. In some cancers, tumor cells exhibit an auxotrophy for arginine, meaning they cannot produce their own and are dependent on external sources. This vulnerability has led to the development of arginine deprivation therapies. Peptides containing ornithine or its derivatives can play a role in modulating these pathways.
For instance, synthetic polypeptides based on L-ornithine have demonstrated anticancer activity. The table below summarizes the in vitro cytotoxicity of poly(L-ornithine)-b-poly(L-phenylalanine) (PLO-b-PLF) block copolypeptides against various cancer cell lines.
| Cell Line | IC₅₀ (µg/mL) | Reference |
| A549 (Human lung carcinoma) | 10.5 - 18.2 | [3] |
| HeLa (Human cervical carcinoma) | 8.7 - 15.3 | [3] |
| MCF-7 (Human breast adenocarcinoma) | 9.8 - 20.3 | [3] |
| MCF-7/ADR (Adriamycin-resistant) | 5.03 - 12.8 | [3] |
| HepG2 (Human liver carcinoma) | 11.2 - 19.8 | [3] |
| B16F10 (Mouse melanoma) | 6.4 - 14.1 | [3] |
The proposed mechanism for some arginine-depleting anticancer agents involves the inhibition of key signaling pathways that are often deregulated in cancer, such as the mTOR and Wnt/β-catenin pathways.
Caption: Simplified signaling pathway affected by arginine deprivation therapy.
Gonadorelin Synthesis and its Signaling Pathway
A prime example of a therapeutic peptide synthesized using Boc-protected amino acids is Gonadorelin, a synthetic decapeptide analogue of gonadotropin-releasing hormone (GnRH). Gonadorelin is used to evaluate the function of the anterior pituitary gland. Its mechanism of action involves binding to GnRH receptors on pituitary gonadotrophs, which triggers a signaling cascade leading to the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).
The synthesis of Gonadorelin can be achieved through solid-phase peptide synthesis, where Boc-protected amino acids, including potentially derivatives of ornithine if modifications are desired, are sequentially coupled to a solid support.
The signaling pathway initiated by Gonadorelin binding to its receptor is a classic example of G-protein coupled receptor (GPCR) signaling.
Caption: Signaling pathway of Gonadorelin upon binding to the GnRH receptor.
Conclusion
N-alpha-Boc-L-ornithine is an indispensable reagent for researchers and scientists in the field of peptide chemistry and drug development. Its unique structure, with the selectively removable Boc protecting group, facilitates the efficient synthesis of complex peptides with a wide range of therapeutic applications. A thorough understanding of its properties, synthesis, and application in established protocols like Boc-SPPS is crucial for the continued advancement of peptide-based therapeutics. This guide provides a foundational resource to aid in these research and development endeavors.
References
Methodological & Application
Application Notes and Protocols for the Use of Boc-Protected Ornithine in Solid-Phase Peptide Synthesis (SPPS)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the standard protocols for utilizing Nα-Boc-L-ornithine derivatives in solid-phase peptide synthesis (SPPS). This document outlines the principles of Boc-SPPS, details the selection of appropriate side-chain protection for ornithine, and offers step-by-step experimental protocols for its successful incorporation into peptide chains.
Introduction to Boc-Protected Ornithine in Peptide Synthesis
Ornithine is a non-proteinogenic amino acid that serves as a valuable building block in peptide chemistry. Its side chain contains a primary amine, which, when appropriately protected, offers a versatile site for chemical modifications. This functionality is widely used for synthesizing branched peptides, constructing cyclic peptides to enhance stability and receptor affinity, and conjugating molecules such as fluorescent labels or therapeutic agents.[1][2]
In the context of SPPS, the success of incorporating ornithine hinges on a robust protecting group strategy. When using the tert-butyloxycarbonyl (Boc) strategy for the temporary protection of the α-amino group, a stable yet removable protecting group is required for the δ-amino group of the ornithine side chain. A commonly used derivative for this purpose is Nα-Boc-Nδ-Z-L-ornithine (Boc-Orn(Z)-OH) , where the benzyloxycarbonyl (Z or Cbz) group protects the side chain.[3][4] The Z group is stable to the acidic conditions used for Boc removal but can be cleaved during the final peptide cleavage from the resin.[2][4]
Alternatively, in Fmoc-based SPPS, Fmoc-Orn(Boc)-OH is a standard derivative where the Boc group provides orthogonal protection for the ornithine side chain, as it is stable to the basic conditions used for Fmoc group removal.[1][5]
This document will focus on the application of Boc-Orn(Z)-OH within the framework of Boc-SPPS.
Core Principles of Boc-SPPS
Boc-SPPS is a well-established method for peptide synthesis.[6] The synthesis cycle involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[7][8][9] The core principle of the Boc/Bzl protection scheme is the use of the acid-labile Boc group for temporary Nα-protection and more acid-stable, benzyl-based protecting groups for the amino acid side chains.[7][8] While not strictly orthogonal, this strategy is effective because the Boc group can be removed with moderate acid (e.g., trifluoroacetic acid - TFA), while the side-chain protecting groups and the resin linkage require stronger acids (e.g., hydrofluoric acid - HF or trifluoromethanesulfonic acid - TFMSA) for cleavage.[6][7]
A typical Boc-SPPS cycle consists of the following steps:
-
Nα-Boc Deprotection: Removal of the Boc group from the N-terminal amino acid of the resin-bound peptide using TFA.
-
Neutralization: Neutralization of the resulting ammonium (B1175870) salt to the free amine using a hindered base like diisopropylethylamine (DIEA).[7][8][10]
-
Coupling: Activation of the carboxylic acid of the incoming Boc-amino acid and its subsequent coupling to the N-terminal amine of the peptide-resin.
-
Washing: Thorough washing of the resin to remove excess reagents and by-products before the next cycle.
Data Presentation: Reagents and Reaction Conditions
The following tables summarize the typical quantitative data for the key steps in a Boc-SPPS cycle involving Boc-Orn(Z)-OH.
Table 1: Resin Swelling and Preparation
| Parameter | Condition | Duration |
| Resin Type | Merrifield or PAM Resin | - |
| Swelling Solvent | Dichloromethane (DCM) | 1-2 hours |
| Washing | DCM | 3-5 times |
Table 2: Nα-Boc Deprotection
| Reagent | Concentration | Volume | Duration |
| Trifluoroacetic Acid (TFA) in DCM | 25-50% (v/v)[10] | 10 mL/g of resin | 1-2 min (pre-wash), 20-30 min (deprotection)[10] |
| Dichloromethane (DCM) | - | 10 mL/g of resin | 3-5 washes |
| Isopropanol (IPA) | - | 10 mL/g of resin | 2 washes |
Table 3: Neutralization
| Reagent | Concentration | Volume | Duration |
| Diisopropylethylamine (DIEA) in DCM | 5-10% (v/v)[10] | 10 mL/g of resin | 2 x 2 minutes |
| Dichloromethane (DCM) | - | 10 mL/g of resin | 3-5 washes |
Table 4: Amino Acid Coupling (Boc-Orn(Z)-OH)
| Reagent | Equivalents (relative to resin capacity) | Solvent | Duration |
| Boc-Orn(Z)-OH | 2.0 - 5.0 | DMF or DCM | 1-2 hours (monitor with Kaiser test)[10] |
| Coupling Reagent (e.g., HBTU/HATU) | 2.0 - 5.0 | DMF | - |
| Base (e.g., DIEA) | 4.0 - 10.0 | DMF | - |
Table 5: Final Cleavage and Deprotection
| Reagent | Scavengers (Example) | Conditions | Duration |
| Anhydrous Hydrogen Fluoride (HF) | 90% HF, 10% p-cresol[6] | 0 °C | 1 hour[6] |
| Trifluoromethanesulfonic acid (TFMSA) | TFMSA, TFA, Thioanisole | 0 °C to RT | 1-2 hours |
Experimental Protocols
The following are detailed methodologies for the key experiments in the incorporation of Boc-Orn(Z)-OH using manual Boc-SPPS.
Protocol 1: Resin Preparation and Swelling
-
Place the appropriate amount of Merrifield or PAM resin in a reaction vessel.
-
Add DCM (approx. 10-15 mL per gram of resin) to the vessel.
-
Allow the resin to swell at room temperature for 1-2 hours with gentle agitation.
-
Drain the solvent and wash the resin thoroughly with DCM (3-5 times) to remove any impurities.[11]
Protocol 2: Nα-Boc Deprotection
-
Add a solution of 25-50% TFA in DCM to the swollen peptide-resin.[10]
-
Perform a brief pre-wash by agitating for 1-2 minutes, then drain the solution.[10]
-
Add a fresh portion of the TFA/DCM solution and agitate for 20-30 minutes at room temperature.[10]
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DCM (3-5 times) to remove residual TFA.
-
Wash the resin with IPA (2 times) and then again with DCM (3 times) to prepare for neutralization.[10]
Protocol 3: Neutralization
-
Add a solution of 5-10% DIEA in DCM to the deprotected peptide-resin.[10]
-
Agitate for 2 minutes and then drain the solution.
-
Repeat the neutralization step one more time.
-
Wash the resin thoroughly with DCM (3-5 times) to remove excess base and salts.
-
A qualitative Kaiser test can be performed to confirm the presence of a free primary amine.[10]
Protocol 4: Coupling of Boc-Orn(Z)-OH
This protocol describes a typical coupling procedure using HBTU as the activating agent.
-
In a separate vessel, dissolve Boc-Orn(Z)-OH (2-5 equivalents) and HBTU (2-5 equivalents) in DMF.
-
Add DIEA (4-10 equivalents) to the activation mixture and allow it to pre-activate for 1-2 minutes.
-
Add the pre-activated amino acid solution to the neutralized peptide-resin.
-
Agitate the mixture at room temperature for 1-2 hours.
-
Monitor the reaction progress using the Kaiser (ninhydrin) test. A negative result (the beads remain colorless or yellow) indicates the completion of the coupling.[10]
-
If the coupling is incomplete after 2 hours, the reaction time can be extended, or the coupling step can be repeated.
-
Once the coupling is complete, drain the reaction solution.
-
Wash the resin extensively with DMF (3-5 times) and DCM (3-5 times) to remove all soluble reagents.
Protocol 5: Final Cleavage and Deprotection
CAUTION: This procedure involves the use of highly corrosive and toxic anhydrous HF. It must be performed in a specialized HF cleavage apparatus within a certified fume hood by trained personnel.
-
Wash the final peptide-resin with DCM and dry it under a high vacuum for at least 4 hours.[6]
-
Transfer the dried peptide-resin to the reaction vessel of the HF cleavage apparatus.
-
Add a scavenger cocktail (e.g., p-cresol) to the vessel. Scavengers are crucial to prevent side reactions with sensitive amino acid residues.
-
Cool the reaction vessel to 0 °C.
-
Carefully condense anhydrous HF (approx. 10 mL per gram of resin) into the vessel.
-
Stir the mixture at 0 °C for 1 hour.[6]
-
Evaporate the HF under a stream of nitrogen.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Wash the peptide pellet with cold diethyl ether several times to remove scavengers and other organic by-products.[2]
-
Dry the crude peptide pellet under vacuum.[2] The peptide can then be purified using techniques such as reverse-phase HPLC.
Visualizations
Caption: General workflow for a single coupling cycle in Boc-SPPS.
Caption: Chemical transformations of Boc-Orn(Z)-OH during SPPS.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. nbinno.com [nbinno.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. peptide.com [peptide.com]
- 9. biosynth.com [biosynth.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for the Acidic Removal of the Boc Protecting Group
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyloxycarbonyl (Boc) group is one of the most extensively utilized protecting groups for amines in organic synthesis, particularly in peptide synthesis and the development of pharmaceutical agents.[1] Its widespread use is attributed to its ease of installation and its stability in the presence of various reagents and conditions, including catalytic hydrogenation, basic, and nucleophilic environments.[1] The selective and efficient removal of the Boc group under acidic conditions is a critical step in many synthetic pathways.[1]
This document provides detailed protocols for the acidic deprotection of Boc-protected amines, focusing on the most common and effective methods. It includes a summary of quantitative data for different conditions, methodologies for key experiments, and visual representations of the reaction mechanism and experimental workflows to aid in the selection of the optimal deprotection strategy.
Mechanism of Acid-Catalyzed Boc Deprotection
The removal of the Boc group is an acid-catalyzed process.[2] The reaction is initiated by the protonation of the carbonyl oxygen of the Boc group by a strong acid. This protonation is followed by the cleavage of the tert-butyl-oxygen bond, which results in the formation of a stable tert-butyl cation and a carbamic acid intermediate.[2] The carbamic acid is unstable and readily undergoes decarboxylation to yield the free amine as an ammonium (B1175870) salt.[2][3]
It is crucial to note that the generated tert-butyl cation is a reactive electrophile that can lead to undesired side reactions, such as the alkylation of sensitive amino acid residues like tryptophan, methionine, and cysteine.[2][4] To prevent these side reactions, scavengers are often added to the deprotection reaction mixture to trap the tert-butyl cations.[2]
Caption: Mechanism of Acidic Boc Deprotection.
Quantitative Data Summary
The choice of deprotection conditions can significantly impact the reaction's efficiency, yield, and purity of the final product. The following table summarizes quantitative data for common acidic Boc deprotection methods.
| Acidic Reagent | Solvent | Substrate Example | Reaction Time | Temperature | Yield | Purity | Reference |
| 4 M HCl in dioxane | Dichloromethane (DCM) | VH032-O-C2-NH-Boc | Overnight | Room Temp. | 65% | 97% | [5] |
| Trifluoroacetic Acid (TFA) (20% v/v) | Dichloromethane (DCM) | VH032-O-C2-NH-Boc | 30 min - 2 h | Room Temp. | - | - | [5] |
| 4 M HCl in dioxane | 1,4-dioxane (B91453) | Boc-protected peptide | 30 min | Room Temp. | - | - | [2] |
| p-Toluenesulfonic acid (pTSA) in DES | Choline chloride:pTSA | N-Boc aliphatic amines | 10 - 20 min | Room Temp. | >98% | High | [6] |
| p-Toluenesulfonic acid (pTSA) in DES | Choline chloride:pTSA | N-Boc secondary amines | 30 min | Room Temp. | Excellent | High | [6] |
Experimental Protocols
Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This protocol is a widely used method for the removal of the Boc group, particularly in solid-phase peptide synthesis.[2]
Materials:
-
Boc-protected compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
Dissolve the Boc-protected starting material in anhydrous DCM in a round-bottom flask. A common concentration is a 20% solution of TFA in DCM (v/v).[5]
-
Add TFA to the solution and stir the reaction mixture at room temperature.[5]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 30 minutes to 2 hours.[5]
-
Once the reaction is complete, remove the DCM and excess TFA under reduced pressure using a rotary evaporator. Co-evaporation with a solvent like toluene (B28343) can help to remove residual TFA.[5]
-
For work-up, dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate (B1210297) or DCM) and carefully wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.[1][5]
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected amine.[1][5]
Caption: Workflow for TFA-mediated Boc Deprotection.
Protocol 2: Boc Deprotection using Hydrogen Chloride (HCl) in Dioxane
This method is another common and effective procedure for Boc removal, often resulting in the precipitation of the amine hydrochloride salt, which can simplify purification.[1]
Materials:
-
Boc-protected compound
-
Anhydrous 1,4-dioxane
-
4 M Hydrogen Chloride (HCl) in 1,4-dioxane
-
Diethyl ether (for precipitation)
-
Round-bottom flask
-
Magnetic stirrer
-
Filtration apparatus
Procedure:
-
Dissolve the Boc-protected starting material in a minimal amount of anhydrous 1,4-dioxane in a round-bottom flask.[2]
-
Add a 4 M solution of HCl in 1,4-dioxane. A typical ratio is 5-10 equivalents of HCl per equivalent of the Boc-protected compound.[2]
-
Stir the reaction mixture at room temperature for 30 minutes to 4 hours.[1][2]
-
Monitor the reaction progress by TLC or LC-MS.[1]
-
Upon completion, the product often precipitates as the hydrochloride salt.[1]
-
The solid can be collected by filtration and washed with a solvent like diethyl ether.[1]
-
Alternatively, the solvent can be removed in vacuo, and the residue triturated with cold diethyl ether to precipitate the hydrochloride salt of the deprotected peptide.[2]
-
Collect the precipitate by filtration and wash with cold ether.[2]
-
Dry the product under vacuum.[2]
Caption: Workflow for HCl-mediated Boc Deprotection.
Conclusion
The acidic removal of the Boc protecting group is a fundamental and versatile transformation in modern organic synthesis. The choice between strong acids like TFA and HCl depends on the specific substrate, the presence of other acid-labile functional groups, and the desired final salt form of the amine. While both methods are highly effective, careful consideration of reaction conditions and potential side reactions is essential to achieve high yields and purity. The protocols and data presented in these application notes provide a comprehensive guide for researchers to select and optimize conditions for successful Boc deprotection in their synthetic endeavors.
References
Application Notes and Protocols for Coupling Reagents Compatible with Boc-Orn-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nα-tert-Butyloxycarbonyl-L-ornithine (Boc-Orn-OH) is a valuable non-proteinogenic amino acid derivative used in peptide synthesis. Its side chain contains a primary amine (the δ-amino group) that offers a site for various modifications, such as lactam bridge formation for cyclic peptides, conjugation of reporter molecules, or the synthesis of peptide mimetics.
The success of incorporating this compound into a peptide sequence hinges on the selection of an appropriate coupling reagent and strategy. The key challenge lies in achieving efficient amide bond formation at the α-carboxyl group while managing the reactivity of the side-chain amine. In standard Boc-based solid-phase peptide synthesis (SPPS), the δ-amino group of ornithine is typically protected with an orthogonal protecting group (e.g., Z, Fmoc) to prevent unwanted side reactions.
This document provides a detailed overview of coupling reagents compatible with side-chain protected Boc-Orn(PG)-OH and discusses the special considerations required if coupling this compound with a free δ-amino group.
Application Notes: Coupling Reagent Classes
The choice of coupling reagent is critical for maximizing yield, minimizing side reactions, and preserving the stereochemical integrity of the amino acid.[1] The most common reagents fall into two main categories: carbodiimides and onium salts (aminium/uronium and phosphonium).
-
Carbodiimides (e.g., DCC, DIC, EDC): These are cost-effective reagents that activate carboxylic acids to form a reactive O-acylisourea intermediate.[2][3] Diisopropylcarbodiimide (DIC) is preferred for SPPS because its urea (B33335) byproduct is soluble in common solvents like DMF, unlike the byproduct of Dicyclohexylcarbodiimide (DCC).[2][4] To suppress racemization and improve efficiency, carbodiimides are almost always used with an additive, such as 1-hydroxybenzotriazole (B26582) (HOBt) or OxymaPure.[2][5]
-
Onium Salts (e.g., HBTU, HATU, HCTU, PyBOP): These reagents are generally more reactive and efficient than carbodiimides, leading to faster reaction times and higher yields, especially for sterically hindered couplings.[5][6]
-
Aminium/Uronium Salts: HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is considered one of the most effective coupling reagents due to the formation of a highly reactive OAt-ester intermediate, which minimizes racemization.[2][7] HBTU and HCTU are also highly reliable and widely used alternatives.[2][8]
-
Phosphonium Salts: PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) is another effective reagent, particularly for hindered couplings, and avoids the potential side reaction of N-terminal guanidinylation that can occur with aminium salts if they are used in excess.[4][8]
-
Side Reaction Considerations:
-
Racemization: A primary concern during coupling is the loss of stereochemical integrity.[9] Onium salts, particularly HATU, are known to suppress racemization effectively.[2][7] The use of additives like HOBt or HOAt with carbodiimides is also crucial for preventing this side reaction.[2]
-
Reactivity of the δ-Amino Group: If using this compound with an unprotected side chain, the free δ-amino group can compete with the N-terminal amine of the peptide chain, leading to side-chain branching or oligomerization. This strategy is generally avoided unless the specific goal is intramolecular cyclization. For standard linear synthesis, it is highly recommended to use a side-chain protected derivative, such as Boc-Orn(Z)-OH or Boc-Orn(Fmoc)-OH .[10][11]
-
Guanidinylation: Uronium/aminium reagents like HBTU and HATU can react with free amino groups to form a guanidinium (B1211019) moiety, which irreversibly caps (B75204) the peptide chain.[4][12] This can be avoided by pre-activating the carboxylic acid before adding it to the resin or by ensuring that the coupling reagent is not used in stoichiometric excess relative to the amino acid.[12]
Data Presentation: Performance of Common Coupling Reagents
The following table summarizes the relative performance of common coupling reagents for Boc-protected amino acids. The data are representative and intended for comparative purposes; actual results may vary based on the specific peptide sequence, resin, and reaction conditions.[5][6][8][13]
| Coupling Reagent | Additive | Base | Typical Yield (%) | Typical Reaction Time | Key Advantages & Disadvantages |
| DIC | HOBt or OxymaPure | DIPEA | 85 - 93 | 1 - 4 hours | Advantages: Cost-effective. Disadvantages: Slower reaction times; risk of side reactions with Asn/Gln.[4][6][14] |
| HBTU | HOBt (optional) | DIPEA | 90 - 98 | 30 - 60 min | Advantages: Reliable, efficient, and widely used. Good balance of cost and reactivity.[6][8] |
| HATU | HOAt (intrinsic) | DIPEA or Collidine | 95 - 99 | 15 - 45 min | Advantages: Highly efficient, especially for hindered couplings; rapid reaction times; low racemization.[2][7] Disadvantages: Higher cost.[13] |
| HCTU | 6-Cl-HOBt (intrinsic) | DIPEA | > 95 | 15 - 45 min | Advantages: Very high reactivity, often more cost-effective than HATU.[8][15] |
| PyBOP | HOBt (optional) | DIPEA | 88 - 95 | 30 - 90 min | Advantages: Effective for hindered couplings; does not cause guanidinylation.[6][8] |
Visualization of Workflows and Mechanisms
Experimental Protocols
Note: These protocols assume the use of a side-chain protected ornithine derivative, such as Boc-Orn(Z)-OH , which is standard practice to ensure selective α-aminoacylation.
Protocol 1: High-Efficiency Coupling using HATU
This method is recommended for difficult sequences or when the highest possible yield and purity are required.
Materials:
-
Peptide-resin with a free N-terminal amine
-
Boc-Orn(PG)-OH (e.g., Boc-Orn(Z)-OH) (3.0 eq.)
-
HATU (2.9 eq.)
-
N,N-Diisopropylethylamine (DIPEA) (6.0 eq.)
-
DMF, peptide synthesis grade
-
DCM, peptide synthesis grade
-
Ninhydrin (B49086) test solutions
Procedure:
-
Resin Preparation: Swell the peptide-resin in DMF for 30 minutes in a reaction vessel.
-
Deprotection: Perform Boc deprotection of the N-terminal amino acid using 25-50% TFA in DCM.[5]
-
Washing and Neutralization: Wash the resin thoroughly with DCM (3x), followed by DMF (3x). Neutralize the resin with a solution of 10% DIPEA in DMF (2x, 5 min each), followed by a final DMF wash (3x).
-
Activation and Coupling (In Situ): a. In a separate vial, dissolve Boc-Orn(PG)-OH (3.0 eq.) in DMF. b. Add the amino acid solution to the swollen, neutralized resin. c. Add HATU (2.9 eq.) to the resin mixture. d. Finally, add DIPEA (6.0 eq.) to initiate the coupling reaction.
-
Reaction: Agitate the mixture for 30-60 minutes at room temperature.[1]
-
Monitoring: Perform a ninhydrin (Kaiser) test. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue/purple beads), the coupling step can be repeated ("double coupling").[8]
-
Washing: Upon completion, drain the reaction solution and wash the resin thoroughly with DMF (3x) and DCM (3x). The resin is now ready for the next deprotection and coupling cycle.
Protocol 2: Standard Coupling using HBTU
This protocol is a reliable and widely used method for most peptide synthesis applications.
Materials:
-
Peptide-resin with a free N-terminal amine
-
Boc-Orn(PG)-OH (3.0 eq.)
-
HBTU (2.9 eq.)
-
DIPEA (6.0 eq.)
-
DMF, peptide synthesis grade
-
DCM, peptide synthesis grade
-
Ninhydrin test solutions
Procedure:
-
Resin Preparation, Deprotection, and Neutralization: Follow steps 1-3 from Protocol 1.
-
Reagent Preparation: In a separate vessel, dissolve Boc-Orn(PG)-OH (3.0 eq.) and HBTU (2.9 eq.) in DMF.[16]
-
Activation and Coupling: Add the amino acid/HBTU solution to the swollen resin. Immediately add DIPEA (6.0 eq.) to the reaction vessel.[16]
-
Reaction: Agitate the mixture at room temperature for 1-2 hours.[16]
-
Monitoring: Check for reaction completion with a ninhydrin test.
-
Washing: Once complete, drain the vessel and wash the resin with DMF (3x) and DCM (3x).
Protocol 3: Cost-Effective Coupling using DIC/HOBt
This is a standard, economical method suitable for many routine syntheses.
Materials:
-
Peptide-resin with a free N-terminal amine
-
Boc-Orn(PG)-OH (3.0 eq.)
-
HOBt (3.0 eq.)
-
DIC (3.0 eq.)
-
DMF, peptide synthesis grade
-
DCM, peptide synthesis grade
-
Ninhydrin test solutions
Procedure:
-
Resin Preparation, Deprotection, and Neutralization: Follow steps 1-3 from Protocol 1.
-
Activation and Coupling: a. In a separate vial, dissolve Boc-Orn(PG)-OH (3.0 eq.) and HOBt (3.0 eq.) in a minimal amount of DMF.[1] b. Add the dissolved reagents to the resin. c. Add DIC (3.0 eq.) to the resin suspension.
-
Reaction: Agitate the mixture for 1-4 hours at room temperature.[5]
-
Monitoring: Perform a ninhydrin test to monitor the reaction.
-
Washing: Upon completion, drain and wash the resin thoroughly with DMF (3x) and DCM (3x).
Disclaimer: The information provided in this document is for Research Use Only (RUO). The protocols are for reference and may require optimization for specific applications. Always follow appropriate laboratory safety procedures.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. people.uniurb.it [people.uniurb.it]
- 4. merckmillipore.com [merckmillipore.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. This compound | 21887-64-9 | Benchchem [benchchem.com]
- 11. nbinno.com [nbinno.com]
- 12. peptide.com [peptide.com]
- 13. benchchem.com [benchchem.com]
- 14. bachem.com [bachem.com]
- 15. Evaluation of COMU as a coupling reagent for in situ neutralization Boc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
The Strategic Role of Boc-Orn-OH in Advancing Peptide Therapeutics: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The incorporation of non-proteinogenic amino acids is a cornerstone of modern peptide therapeutic design, offering avenues to enhance potency, stability, and target specificity. Among these, ornithine, a homolog of lysine, provides a unique side-chain functionality that is extensively leveraged in drug development. The protected derivative, Nα-tert-butyloxycarbonyl-L-ornithine (Boc-Orn-OH), and its variants are critical building blocks in solid-phase peptide synthesis (SPPS), enabling the creation of complex peptide architectures.
This document provides detailed application notes and protocols for the use of this compound in the synthesis of peptide therapeutics. It covers its role in various peptide modifications, presents illustrative quantitative data for synthesis outcomes, and offers step-by-step experimental procedures.
Introduction to the Role of this compound in Peptide Synthesis
This compound is a derivative of the amino acid ornithine where the alpha-amino group is protected by a tert-butyloxycarbonyl (Boc) group.[1] This protection is crucial in stepwise peptide synthesis to prevent unwanted reactions at the N-terminus while the C-terminus is activated for coupling to the next amino acid in the sequence.[2] The Boc group is acid-labile, typically removed with acids like trifluoroacetic acid (TFA), which is a key principle of the Boc-SPPS strategy.[3]
The true versatility of ornithine in peptide therapeutics stems from the functionality of its delta-amino group on the side chain. To control reactions at this site, it is often protected with an orthogonal protecting group, creating derivatives like Nα-Boc-Nδ-benzyloxycarbonyl-L-ornithine (Boc-Orn(Z)-OH).[1][4] The benzyloxycarbonyl (Z) group is stable to the acidic conditions used for Boc removal but can be cleaved under different conditions, such as hydrogenolysis. This orthogonal protection strategy allows for selective deprotection and modification of the ornithine side chain, which is instrumental in:
-
Creating Cyclic Peptides: The side-chain amine can be used to form a lactam bridge with a C-terminal carboxyl group or the side chain of an acidic amino acid, leading to conformationally constrained cyclic peptides with enhanced stability and receptor affinity.[4][5]
-
Developing Peptide Conjugates: The ornithine side chain serves as a specific attachment point for various molecules, including drugs, imaging agents, or polymers like PEG, to improve their pharmacokinetic properties and facilitate targeted delivery.[6][7]
-
Synthesizing Branched Peptides: The delta-amino group can act as an initiation point for the synthesis of a second peptide chain, creating branched or dendritic peptide structures.
Ornithine-containing peptides are being explored for a wide range of therapeutic applications, including as antimicrobial agents, for treating metabolic disorders, infectious diseases, and various forms of cancer.[1][8]
Data Presentation: Illustrative Synthesis Parameters
While specific quantitative outcomes are highly dependent on the peptide sequence, resin, and coupling reagents used, the following tables provide representative data for the incorporation of Boc-Orn(Z)-OH in a standard Boc-SPPS workflow. These values are intended to serve as a baseline for comparison and optimization.
Table 1: Physicochemical Properties of Boc-Orn(Z)-OH
| Property | Value |
| Chemical Formula | C₁₈H₂₆N₂O₆ |
| Molecular Weight | 366.41 g/mol |
| Appearance | White to off-white powder[9] |
| CAS Number | 2480-93-5[10] |
| Purity (Typical) | ≥98.0% (TLC), ≥99.0% (HPLC)[9] |
Table 2: Representative Coupling Efficiency and Purity
| Parameter | Method | Typical Result | Notes |
| Single Coupling Efficiency | Kaiser Test | Negative (complete reaction) | A negative Kaiser test indicates the absence of free primary amines. |
| Crude Peptide Purity | RP-HPLC | >70% | Highly sequence-dependent. Purification is required. |
| Final Purity after Purification | RP-HPLC | >95% | Achievable with standard purification protocols. |
| Overall Yield | Based on initial resin loading | 15-40% | Dependent on peptide length and sequence complexity. |
Experimental Protocols
The following protocols outline the standard procedures for incorporating this compound (specifically, the side-chain protected Boc-Orn(Z)-OH) into a peptide sequence using Boc-SPPS and the subsequent cleavage of the completed peptide from the resin.
Protocol 1: Boc-SPPS Cycle for Boc-Orn(Z)-OH Incorporation
This protocol describes a single coupling cycle for adding Boc-Orn(Z)-OH to a resin-bound peptide chain with a free N-terminal amine.
Materials and Reagents:
-
Peptide synthesis resin (e.g., Merrifield or PAM resin) with a free amine group[11]
-
Boc-Orn(Z)-OH
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Coupling reagent (e.g., HBTU, HATU)
-
Kaiser test kit
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.
-
Boc Deprotection:
-
Drain the DMF.
-
Add a solution of 50% TFA in DCM to the resin to remove the N-terminal Boc group.[2]
-
Agitate for 30 minutes at room temperature.
-
Drain the TFA/DCM solution and wash the resin thoroughly with DCM (3-5 times) followed by DMF (3-5 times).
-
-
Neutralization:
-
Add a solution of 10% DIEA in DMF to the resin to neutralize the resulting TFA salt of the N-terminal amine.[11]
-
Agitate for 5-10 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (3-5 times).
-
-
Coupling of Boc-Orn(Z)-OH:
-
In a separate vial, pre-activate Boc-Orn(Z)-OH (2-4 equivalents relative to resin loading) with a suitable coupling reagent (e.g., HBTU, 2-4 equivalents) and a base (e.g., DIEA, 4-8 equivalents) in DMF for 5-10 minutes.
-
Add the pre-activated Boc-Orn(Z)-OH solution to the neutralized resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove any unreacted reagents and byproducts.
-
-
Monitoring (Optional but Recommended):
-
Perform a Kaiser test on a small sample of the resin. A blue color indicates an incomplete reaction (free primary amines present), while a yellow/colorless result signifies a complete coupling. If the test is positive, the coupling step should be repeated.
-
This cycle is repeated for each subsequent amino acid in the peptide sequence.
Protocol 2: Final Cleavage and Deprotection
This protocol describes the cleavage of the synthesized peptide from the resin and the removal of side-chain protecting groups (excluding the Z group on ornithine if orthogonal modification is desired later).
Materials and Reagents:
-
Fully assembled peptide-resin
-
Anhydrous Hydrogen Fluoride (HF)
-
Scavenger cocktail (e.g., anisole, p-cresol)
-
Specialized HF cleavage apparatus
-
Cold diethyl ether
Procedure:
-
Preparation: Dry the fully assembled peptide-resin under vacuum.
-
HF Cleavage:
-
Caution: HF is extremely toxic and corrosive and requires a specialized apparatus and safety precautions.
-
Place the resin in the reaction vessel of the HF apparatus.
-
Add a scavenger cocktail to the resin to trap reactive cations generated during cleavage.
-
Cool the reaction vessel to -5 to 0°C.
-
Carefully condense liquid HF into the reaction vessel.
-
Stir the mixture at 0°C for 1-2 hours.
-
-
HF Evaporation: Evaporate the HF under a stream of nitrogen.
-
Peptide Precipitation:
-
Wash the cleaved peptide from the resin with a suitable solvent (e.g., TFA or acetic acid).
-
Precipitate the crude peptide by adding the solution to cold diethyl ether.
-
-
Isolation and Purification:
-
Collect the precipitated peptide by centrifugation or filtration.
-
Wash the peptide pellet with cold diethyl ether.
-
Dry the crude peptide under vacuum.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Mandatory Visualizations
The following diagrams illustrate key workflows and concepts related to the use of this compound in peptide synthesis.
Caption: Workflow for a single Boc-SPPS cycle incorporating Boc-Orn(Z)-OH.
Caption: Orthogonal protection strategy using Boc-Orn(Z)-OH.
Conclusion
This compound and its side-chain protected derivatives are indispensable tools in the development of peptide therapeutics. The ability to introduce an ornithine residue with an orthogonally protected side chain provides medicinal chemists with the flexibility to design and synthesize complex peptides with enhanced therapeutic properties. The protocols and data presented herein serve as a comprehensive guide for researchers and drug development professionals to effectively utilize this compound in their synthetic strategies, ultimately contributing to the advancement of novel peptide-based drugs.
References
- 1. nbinno.com [nbinno.com]
- 2. peptide.com [peptide.com]
- 3. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. benchchem.com [benchchem.com]
- 6. nbinno.com [nbinno.com]
- 7. nbinno.com [nbinno.com]
- 8. benchchem.com [benchchem.com]
- 9. nbinno.com [nbinno.com]
- 10. peptide.com [peptide.com]
- 11. peptide.com [peptide.com]
Synthesis of Macrocyclic Peptides Utilizing Boc-Orn(Fmoc)-OH: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Macrocyclic peptides have emerged as a promising class of therapeutics, bridging the gap between small molecules and large biologics. Their constrained cyclic structure often leads to enhanced metabolic stability, improved receptor affinity and selectivity, and better cell permeability compared to their linear counterparts.[1] A versatile and robust strategy for synthesizing these complex molecules involves the use of orthogonally protected amino acid building blocks, such as Nα-Boc-Nδ-Fmoc-L-ornithine (Boc-Orn(Fmoc)-OH).
This application note provides detailed protocols and a theoretical framework for the synthesis of macrocyclic peptides using Boc-Orn(Fmoc)-OH. This approach is particularly suited for creating "head-to-tail" cyclic peptides through a side-chain anchoring strategy on a solid support. The orthogonal nature of the Boc and Fmoc protecting groups allows for selective deprotection and controlled peptide chain elongation and cyclization.[2]
Core Principles: The Orthogonal Protection Strategy
The successful synthesis of macrocyclic peptides using Boc-Orn(Fmoc)-OH hinges on the principle of orthogonal protection.[1][3] The α-amino group is protected by the acid-labile tert-butyloxycarbonyl (Boc) group, while the δ-amino group of the ornithine side chain is protected by the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group.[2] This differential lability is the cornerstone of the synthetic strategy:
-
Boc Group (Nα-protection): Stable to basic conditions used for Fmoc removal. It is cleaved by moderate to strong acids, such as trifluoroacetic acid (TFA).[4][5]
-
Fmoc Group (Nδ-protection): Stable to acidic conditions used for Boc removal. It is cleaved by mild bases, typically a solution of piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF).[4][6]
This orthogonality allows for the initial anchoring of the ornithine residue to the resin via its carboxylic acid, followed by the selective removal of the Fmoc group to enable the stepwise elongation of the peptide chain from the side chain. Once the linear peptide is assembled, the Nα-Boc group is removed, and the now-free α-amino group can react with the activated C-terminus (still attached to the resin) to form the macrocyclic structure.
Experimental Protocols
The following protocols outline the synthesis of a head-to-tail macrocyclic peptide by anchoring the ornithine side chain to the resin. This method leverages the pseudo-dilution effect of the solid support to favor intramolecular cyclization over intermolecular oligomerization.[7]
Protocol 1: Loading of Boc-Orn(Fmoc)-OH onto 2-Chlorotrityl Chloride Resin
This protocol describes the covalent attachment of the first amino acid, Boc-Orn(Fmoc)-OH, to the solid support. 2-Chlorotrityl chloride resin is chosen as it allows for the cleavage of the final cyclic peptide under mildly acidic conditions, which minimizes side reactions.[8]
Materials & Reagents:
| Reagent/Material | Abbreviation | Supplier | Purpose |
| 2-Chlorotrityl chloride resin | 2-CTC Resin | Various | Solid support |
| Boc-Orn(Fmoc)-OH | - | Various | First amino acid for anchoring |
| Dichloromethane | DCM | Various | Solvent for swelling and reaction |
| N,N-Diisopropylethylamine | DIPEA | Various | Non-nucleophilic base |
| Methanol | MeOH | Various | Capping agent |
| N,N-Dimethylformamide | DMF | Various | Washing solvent |
| Poly-Prep® chromatography column | - | Bio-Rad or equiv. | Reaction vessel |
Procedure:
-
Resin Swelling: Place the 2-chlorotrityl chloride resin (e.g., 300 mg for a 0.1 mmol scale synthesis) into a Poly-Prep column. Swell the resin in DCM for at least 30 minutes at room temperature.[8]
-
Amino Acid Preparation: In a separate vial, dissolve Boc-Orn(Fmoc)-OH (~1.5-2 equivalents relative to resin loading) and DIPEA (~3-4 equivalents) in DCM.[1]
-
Loading: Drain the DCM from the swollen resin. Add the amino acid/DIPEA solution to the resin and agitate (e.g., using a shaker or rocker) for 2-8 hours at room temperature.[1][8]
-
Capping: To cap any unreacted 2-chlorotrityl groups, drain the reaction solution and add a solution of DCM/MeOH/DIPEA (e.g., in a 17:2:1 ratio) to the resin. Agitate for 30 minutes.[1]
-
Washing: Drain the capping solution and wash the resin thoroughly. A typical wash cycle is:
-
DCM (3 times)
-
DMF (3 times)
-
DCM (3 times) The loaded resin is now ready for peptide chain elongation.
-
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) via Fmoc Chemistry
This protocol describes the elongation of the peptide chain from the δ-amino group of the resin-bound ornithine.
Materials & Reagents:
| Reagent/Material | Abbreviation | Supplier | Purpose |
| Boc-Orn(Fmoc)-OH loaded resin | - | From Protocol 1 | Starting material |
| Fmoc-protected amino acids | Fmoc-AA-OH | Various | Building blocks for the peptide chain |
| 20% (v/v) Piperidine in DMF | - | Prepare fresh | Fmoc deprotection reagent |
| Coupling Reagent (e.g., HATU, HBTU) | - | Various | Carboxyl group activation |
| Base (e.g., DIPEA, NMM) | - | Various | Activation and neutralization |
| N,N-Dimethylformamide | DMF | Various | Solvent and washing |
Procedure (for each coupling cycle):
-
Fmoc Deprotection:
-
Wash the resin with DMF (3 times).
-
Add 20% piperidine in DMF to the resin and agitate for 5-10 minutes.[4]
-
Drain the solution.
-
Repeat the piperidine treatment for another 5-10 minutes to ensure complete Fmoc removal.[4]
-
Wash the resin thoroughly with DMF (at least 5 times) to remove all traces of piperidine.
-
-
Amino Acid Coupling:
-
In a separate vial, pre-activate the next Fmoc-amino acid (3-5 equivalents) with a coupling reagent like HATU (3-5 equivalents) and a base like DIPEA (6-10 equivalents) in DMF for 2-5 minutes.[4]
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
To confirm complete coupling, a Kaiser test can be performed.[6]
-
Wash the resin with DMF (3 times) and DCM (3 times).
-
-
Repeat: Repeat steps 1 and 2 for each amino acid in the desired sequence.
Protocol 3: On-Resin Cyclization and Cleavage
This final protocol details the head-to-tail cyclization of the peptide while it is still attached to the solid support, followed by its cleavage from the resin.
Materials & Reagents:
| Reagent/Material | Abbreviation | Supplier | Purpose |
| Fully assembled linear peptide-resin | - | From Protocol 2 | Precursor for cyclization |
| Trifluoroacetic acid | TFA | Various | Boc deprotection and cleavage |
| Dichloromethane | DCM | Various | Solvent |
| Coupling Reagent (e.g., PyBOP, HATU) | - | Various | Intramolecular amide bond formation |
| Base (e.g., DIPEA, 2,4,6-collidine) | - | Various | Base for cyclization reaction |
| Scavengers (e.g., TIS, H₂O) | - | Various | Cation scavengers during cleavage |
| Cold diethyl ether | - | Various | Peptide precipitation |
Procedure:
-
Final Fmoc Deprotection: If the N-terminal amino acid of the linear sequence is Fmoc-protected, remove the Fmoc group as described in Protocol 2, Step 1.
-
Nα-Boc Deprotection:
-
Wash the resin with DCM.
-
Treat the resin with a solution of 30-50% TFA in DCM for 30 minutes to remove the Boc group from the anchored ornithine, exposing the α-amino group.[1]
-
Wash the resin thoroughly with DCM and DMF to remove residual acid.
-
Neutralize the resin with a solution of 10% DIPEA in DMF.
-
-
On-Resin Cyclization:
-
Swell the resin in a large volume of DMF to favor intramolecular reaction.
-
Add a coupling agent (e.g., HATU, PyBOP; 3-5 equivalents) and a non-nucleophilic base (e.g., DIPEA; 6-10 equivalents).[7]
-
Allow the reaction to proceed for 2-24 hours at room temperature. Monitor the reaction progress by cleaving a small sample and analyzing via LC-MS.[7]
-
-
Cleavage from Resin:
-
Wash the cyclized peptide-resin with DMF and DCM, then dry it under vacuum.[4]
-
Prepare a cleavage cocktail. For a 2-chlorotrityl resin, a mild cocktail such as TFA/TIS/H₂O (e.g., 1:0.05:0.05) or acetic acid/TFE/DCM can be used. For more robust cleavage and removal of other side-chain protecting groups, a standard cocktail like TFA/TIS/H₂O (95:2.5:2.5) is used.[4]
-
Add the cleavage cocktail to the resin and stir for 1-3 hours at room temperature.[7]
-
Filter the resin and collect the filtrate containing the crude cyclic peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the TFA filtrate to a large volume of cold diethyl ether.[7]
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
-
Purify the crude cyclic peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilize the pure fractions to obtain the final product as a white powder.
-
Synthesis Workflow Overview
The entire process, from resin loading to the final purified macrocyclic peptide, follows a structured workflow.
Conclusion
The use of Boc-Orn(Fmoc)-OH provides a powerful and versatile platform for the synthesis of head-to-tail macrocyclic peptides. The orthogonal protection scheme allows for a highly controlled, stepwise synthesis on a solid support, which can minimize side reactions and simplify purification.[1] The protocols provided herein offer a solid foundation for researchers to develop and optimize the synthesis of novel cyclic peptides for a wide array of applications in drug discovery, chemical biology, and materials science. The choice of reagents, reaction times, and purification methods may require further optimization depending on the specific peptide sequence and its physicochemical properties.
References
Application Notes: The Strategic Use of Boc-Orn-OH and Its Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern drug discovery, peptides and peptidomimetics have emerged as a promising class of therapeutics due to their high specificity and biological activity. The incorporation of non-proteinogenic amino acids is a key strategy to enhance the pharmacological properties of these molecules, such as stability against enzymatic degradation.[1] Nα-Boc-L-ornithine (Boc-Orn-OH) and its derivatives are invaluable building blocks in this context. Ornithine, with its side-chain delta-amino (δ-amino) group, provides a versatile scaffold for creating complex peptide architectures, including cyclic, branched, and conjugated structures that are central to developing novel therapeutics for cancer, metabolic disorders, and infectious diseases.[1][2]
These application notes provide a comprehensive overview of the use of this compound derivatives in solid-phase peptide synthesis (SPPS), detailing core principles, experimental protocols, and key applications in the development of next-generation peptide drugs.
Core Principle: Orthogonal Protection Strategy
The primary utility of ornithine derivatives in peptide synthesis stems from the concept of orthogonal protection. In SPPS, the α-amino group of the incoming amino acid must be temporarily protected to ensure controlled, sequential additions to the growing peptide chain.[1] The Boc (tert-butyloxycarbonyl) group is a classic acid-labile protecting group used for this purpose.[1][3]
However, the δ-amino group of ornithine's side chain must also be protected to prevent unwanted side reactions, such as branching.[1] This requires a side-chain protecting group that is stable under the conditions used to remove the α-amino Boc group. This differential stability is the essence of an orthogonal strategy.[1][4] Commonly used derivatives of this compound employ side-chain protection such as the Z (benzyloxycarbonyl) or Fmoc (9-fluorenylmethoxycarbonyl) groups.[2][5][6]
-
Boc Group (α-amino): Acid-labile; removed by moderate acids like trifluoroacetic acid (TFA).[1][3]
-
Z Group (δ-amino): Stable to TFA but removed by strong acid (e.g., HF) or hydrogenolysis.[6][7]
-
Fmoc Group (δ-amino): Base-labile; removed by piperidine, offering an alternative orthogonal strategy.[4][6]
This multi-layered protection allows chemists to selectively deprotect specific sites on the peptide to perform modifications like cyclization or conjugation while the peptide remains anchored to the solid support.[4][8]
Physicochemical and Quality Data of Key this compound Derivatives
The quality and purity of amino acid building blocks are paramount for the successful synthesis of high-quality peptides.[2][9] The following table summarizes typical specifications for commercially available this compound derivatives used in drug discovery.
| Property | Boc-Orn(Z)-OH | Boc-Orn(Fmoc)-OH |
| Synonym(s) | Nα-Boc-Nδ-Cbz-L-ornithine | Nα-Boc-Nδ-Fmoc-L-ornithine |
| CAS Number | 2480-93-5 | 150828-96-9[10] |
| Molecular Formula | C₁₈H₂₆N₂O₆ | C₂₅H₃₀N₂O₆[10] |
| Molecular Weight | 366.41 g/mol | 454.52 g/mol [10] |
| Appearance | White to off-white powder[9] | Solid |
| Purity/Assay | ≥98.0% (TLC) | ≥99.0% (TLC)[10] |
| Melting Point | Not specified | 150-154 °C[10] |
| Solubility | Soluble in DMSO, Acetone, Chloroform[11] | Not specified |
| Primary Application | Boc Solid-Phase Peptide Synthesis | Peptide Synthesis[10] |
Application & Protocols
Incorporation into Linear Peptides via Boc-SPPS
Boc-based Solid-Phase Peptide Synthesis (SPPS) is a foundational technique where peptides are assembled on a solid resin support.[3] The Boc/Bzl strategy was a cornerstone of early automated peptide synthesis.[1] A typical cycle involves four main steps: deprotection of the N-terminal Boc group, neutralization, coupling of the next Boc-protected amino acid, and extensive washing.
References
- 1. This compound | 21887-64-9 | Benchchem [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. peptide.com [peptide.com]
- 7. nbinno.com [nbinno.com]
- 8. benchchem.com [benchchem.com]
- 9. nbinno.com [nbinno.com]
- 10. Boc-Orn(Fmoc)-OH =99.0 TLC 150828-96-9 [sigmaaldrich.com]
- 11. This compound | 21887-64-9 [chemicalbook.com]
Application Notes and Protocols for the Utilization of Boc-Orn-OH in Peptidomimetic Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-proteinogenic amino acids into peptide scaffolds is a cornerstone of modern peptidomimetic design, offering a pathway to enhanced therapeutic properties such as increased metabolic stability, improved receptor affinity, and tailored bioavailability. Nα-Boc-L-ornithine (Boc-Orn-OH), a derivative of the non-proteinogenic amino acid ornithine, serves as a versatile building block in this endeavor. Its side chain, featuring a primary amine, provides a reactive handle for a variety of chemical modifications, enabling the synthesis of a diverse array of peptidomimetic structures.
These application notes provide a comprehensive overview of the strategies and protocols for utilizing this compound in the creation of peptidomimetics. The focus is on its incorporation into peptide sequences via Boc-based Solid-Phase Peptide Synthesis (SPPS) and the subsequent on-resin and solution-phase modifications of the ornithine side chain to generate cyclic peptides, urea-based mimetics, and arginine analogues.
Core Principles: Boc-SPPS and Ornithine Side Chain Modification
The synthesis of peptidomimetics using this compound is primarily achieved through the Boc-SPPS strategy. In this approach, the α-amino group of the growing peptide chain is temporarily protected by the acid-labile tert-butyloxycarbonyl (Boc) group.[1] A key feature of using this compound in this context is that its δ-amino group remains unprotected during the synthesis, making it available for subsequent modifications. This is in contrast to strategies employing orthogonally protected ornithine derivatives like Fmoc-Orn(Boc)-OH, where the side chain is protected during chain elongation.[2]
The exposed primary amine on the ornithine side chain is a nucleophilic site that can be targeted for various chemical transformations to create peptidomimetics. Common modifications include:
-
Lactamization: Intramolecular cyclization between the ornithine side chain and a carboxylic acid group (either the C-terminus or the side chain of an acidic amino acid) to form a lactam bridge. This is a powerful technique to create conformationally constrained cyclic peptides.[3][4]
-
Guanidinylation: Conversion of the primary amine into a guanidinium (B1211019) group, effectively transforming the ornithine residue into an arginine mimetic. This is particularly useful for structure-activity relationship (SAR) studies to probe the importance of the guanidinium functionality in biological interactions.[5]
-
Urea (B33335) Formation: Reaction of the amine with an isocyanate or a carbamate (B1207046) precursor to introduce a urea moiety. Urea-based structures are common in medicinal chemistry and can impart unique hydrogen bonding capabilities and structural properties.[6]
Data Presentation: Quantitative Summary of Peptidomimetic Synthesis
The efficiency of peptidomimetic synthesis can be influenced by several factors, including the peptide sequence, reaction conditions, and the specific modification being performed. The following tables summarize representative quantitative data for the key steps involved.
| Parameter | Value | Notes |
| Resin Type | Merrifield or PAM Resin | Standard resins for Boc-SPPS.[7] |
| Resin Substitution | 0.5 - 1.0 mmol/g | Optimal loading for many peptide sequences.[7] |
| This compound Coupling Efficiency | >95% | Monitored by Kaiser test (ninhydrin test). |
| Overall Crude Linear Peptide Yield | 60 - 85% | Dependent on peptide length and sequence. |
Table 1: Typical Parameters for Linear Peptide Synthesis using this compound.
| Modification | Coupling Reagents | Reaction Time | Typical Crude Yield |
| On-Resin Lactamization | HBTU, HOBt, DIPEA | 12-24 hours | 50 - 70% |
| On-Resin Guanidinylation | 1H-Pyrazole-1-carboxamidine HCl, DIPEA | 12-24 hours | 70 - 90% |
| On-Resin Urea Formation | p-Nitrophenyl carbamate, then amine | 2 steps, several hours each | 60 - 80% |
Table 2: Representative Conditions and Yields for On-Resin Side Chain Modification. Note: Yields are calculated based on the initial loading of the resin and can vary significantly based on the specific peptide sequence and length.[3]
Experimental Workflows and Logical Relationships
The synthesis of peptidomimetics from this compound follows a logical progression from linear peptide assembly to side-chain modification and final purification.
Caption: General workflow for peptidomimetic synthesis using this compound.
Experimental Protocols
Protocol 1: Boc-SPPS of a Linear Peptide Containing Ornithine
This protocol describes the manual synthesis of a linear peptide on a Merrifield resin using the Boc-SPPS strategy.
Materials:
-
Merrifield resin (1% DVB, 0.5-1.0 mmol/g substitution)
-
Boc-protected amino acids (including this compound)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
Dimethylformamide (DMF)
-
Isopropanol (IPA)
Procedure:
-
Resin Swelling: Swell the Merrifield resin in DCM for 30 minutes in a peptide synthesis vessel.
-
First Amino Acid Coupling: Couple the C-terminal Boc-amino acid to the resin using the cesium salt method or another appropriate esterification procedure.
-
Boc Deprotection: Treat the resin with a solution of 50% TFA in DCM for 30 minutes. Wash the resin with DCM (3x) and IPA (2x).
-
Neutralization: Treat the resin with a 10% solution of DIPEA in DCM for 5 minutes (repeat twice). Wash the resin with DCM (3x).
-
Amino Acid Coupling:
-
In a separate vessel, dissolve the next Boc-amino acid (3 equivalents relative to resin loading) and HOBt (3 equivalents) in DMF.
-
Add DIC (3 equivalents) and allow the mixture to pre-activate for 10 minutes.
-
Add the activated amino acid solution to the resin and agitate for 2-4 hours.
-
Monitor the coupling reaction using the Kaiser test. A negative result (yellow beads) indicates complete coupling.
-
-
Peptide Chain Elongation: Repeat steps 3-5 for each amino acid in the sequence, incorporating this compound at the desired position.
-
Washing: After the final coupling, wash the resin thoroughly with DMF, DCM, and finally methanol, then dry under vacuum.
Protocol 2: On-Resin Side-Chain Lactamization
This protocol describes the formation of a side-chain to side-chain lactam bridge between an ornithine residue and an aspartic acid residue.
Materials:
-
Peptide-resin from Protocol 1 (containing Orn and Asp residues)
-
DMF
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU)
-
HOBt
-
DIPEA
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.
-
Cyclization:
-
Add a solution of HBTU (3 equivalents), HOBt (3 equivalents), and DIPEA (6 equivalents) in DMF to the resin.
-
Agitate the mixture at room temperature for 12-24 hours.
-
Monitor the reaction by cleaving a small amount of resin and analyzing by mass spectrometry.
-
-
Washing: Wash the resin thoroughly with DMF (5x) and DCM (5x).
-
Drying: Dry the resin under vacuum.
Protocol 3: On-Resin Guanidinylation of the Ornithine Side Chain
This protocol details the conversion of the ornithine side chain amine to a guanidinium group.[5]
Materials:
-
Peptide-resin from Protocol 1
-
DMF
-
1H-Pyrazole-1-carboxamidine hydrochloride
-
DIPEA
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.
-
Guanidinylation Reaction:
-
Prepare a solution of 1H-Pyrazole-1-carboxamidine hydrochloride (5 equivalents relative to resin loading) and DIPEA (5 equivalents) in DMF.
-
Add the solution to the peptide-resin.
-
Agitate the reaction mixture at room temperature for 12-24 hours.[5]
-
-
Washing: Drain the reaction mixture and wash the resin extensively with DMF (5x) and DCM (5x).
-
Drying: Dry the resin under vacuum.
Protocol 4: Final Cleavage and Deprotection
This protocol is for cleaving the peptidomimetic from the resin and removing side-chain protecting groups.
Materials:
-
Dried peptide-resin
-
Anhydrous hydrofluoric acid (HF) or Trifluoromethanesulfonic acid (TFMSA)
-
Scavengers (e.g., anisole, p-cresol)
-
Cold diethyl ether
Procedure:
-
Apparatus Preparation: Place the dried peptide-resin in a specialized HF or TFMSA cleavage apparatus.
-
Scavenger Addition: Add appropriate scavengers to the resin.
-
Cleavage:
-
HF Cleavage: Cool the apparatus to -5°C and condense anhydrous HF. Stir the mixture at 0°C for 1-2 hours. Evaporate the HF under vacuum.
-
TFMSA Cleavage: Add a solution of TFMSA in TFA with scavengers and stir at room temperature for 2-4 hours.
-
-
Peptide Precipitation: Triturate the residue with cold diethyl ether and collect the crude peptide by filtration or centrifugation.
-
Washing: Wash the crude peptide pellet with cold diethyl ether multiple times to remove scavengers and residual acid.
-
Drying: Dry the crude peptide under a stream of nitrogen or in a vacuum desiccator.
-
Purification: Purify the crude peptidomimetic by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.
Signaling Pathways and Biological Context
Peptidomimetics derived from ornithine can be designed to interact with a wide range of biological targets, including enzymes and receptors. For instance, arginine mimetics are crucial for interactions with many proteins and nucleic acids.[8] Many peptidomimetics target G-protein coupled receptors (GPCRs), which are involved in numerous signaling pathways.
Caption: Generalized GPCR signaling pathway potentially modulated by ornithine-based peptidomimetics.
Ornithine itself is a key intermediate in the urea cycle, a critical metabolic pathway for the detoxification of ammonia.[9] While peptidomimetics are not typically designed to directly participate in this cycle, understanding the biological context of ornithine can inform the design of molecules that modulate related pathways.
Caption: The Urea Cycle, highlighting the central role of ornithine.
Conclusion
This compound is a valuable and versatile building block for the synthesis of a wide range of peptidomimetics. By leveraging standard Boc-SPPS techniques, researchers can readily incorporate this non-proteinogenic amino acid into peptide sequences. The exposed δ-amino group of the ornithine side chain then serves as a key functional handle for subsequent on-resin or solution-phase modifications, including lactamization, guanidinylation, and urea formation. The protocols outlined in these application notes provide a solid foundation for the rational design and synthesis of novel peptidomimetics with potentially enhanced therapeutic properties. Careful optimization of reaction conditions and thorough analytical characterization are essential for the successful development of these complex molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Facile production of mono-substituted urea side chains in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chempep.com [chempep.com]
- 8. mdpi.com [mdpi.com]
- 9. lifetein.com [lifetein.com]
Application Notes: Orthogonal Protection Strategies Involving Ornithine
Introduction
In the field of solid-phase peptide synthesis (SPPS), the precise construction of complex peptides requires a robust strategy to prevent unwanted side reactions. The principle of orthogonal protection is fundamental to this process. It involves the use of multiple classes of protecting groups within a single synthetic scheme, where each class can be removed by a specific chemical mechanism without affecting the others.[1][2][3] This allows for the selective unmasking of reactive groups, enabling sophisticated modifications such as peptide branching, cyclization, and the attachment of labels or other molecules.[1]
The non-proteinogenic amino acid L-ornithine is a highly valuable building block for these advanced peptide architectures due to its side-chain primary amine.[4][5] By employing an ornithine derivative with distinct protecting groups on its α-amino and δ-amino groups, researchers can achieve exceptional control over the synthesis. This document details the use of Nα-Boc-L-ornithine (Boc-Orn-OH) and its orthogonally protected derivatives, such as Nα-Boc-Nδ-Fmoc-L-ornithine (Boc-Orn(Fmoc)-OH) and Nα-Boc-Nδ-Z-L-ornithine (Boc-Orn(Z)-OH), in the synthesis of complex peptides.
Core Concept: Orthogonal Deprotection of Ornithine
The utility of protected ornithine derivatives lies in the differential chemical lability of the groups shielding the α-amino and δ-amino functions. Two primary orthogonal schemes involving an Nα-Boc group are particularly powerful:
-
Boc vs. Fmoc Protection: The tert-butyloxycarbonyl (Boc) group is labile to moderate-to-strong acids (e.g., trifluoroacetic acid, TFA), while the 9-fluorenylmethoxycarbonyl (Fmoc) group is labile to mild bases (e.g., piperidine).[5][6] This pairing allows for the selective deprotection of the Fmoc-protected side chain under basic conditions while the Boc-protected N-terminus remains intact, or vice-versa. This is a cornerstone of modern SPPS.[4][5]
-
Boc vs. Z Protection: The benzyloxycarbonyl (Z or Cbz) group is stable to both the acidic conditions used for Boc removal and the basic conditions for Fmoc removal. It is typically cleaved under reductive conditions, most commonly catalytic hydrogenolysis (H₂/Pd).[7][8] This adds a third layer of orthogonality, enabling even more complex synthetic designs.
Application 1: Synthesis of Branched Peptides
A key application of orthogonal protection is the synthesis of branched peptides, where a second peptide chain is grown from the side chain of an amino acid in the primary sequence. Using an ornithine derivative like Fmoc-Orn(Boc)-OH within a standard Fmoc-based SPPS workflow allows for the assembly of the main peptide chain, followed by selective removal of the side-chain Boc group to initiate synthesis of the branch.[9]
Workflow for Branched Peptide Synthesis
Protocol 1: Synthesis of a Branched Peptide using Fmoc-Orn(Boc)-OH
This protocol outlines the synthesis of a branched peptide on Rink Amide resin.
-
Resin Preparation: Swell Rink Amide resin (e.g., 0.5 mmol/g loading) in N,N-Dimethylformamide (DMF) for 30 minutes in a peptide synthesis vessel.
-
Main Chain Synthesis (Pre-branch): Synthesize the main peptide chain C-terminal to the ornithine position using standard Fmoc-SPPS cycles. Each cycle consists of:
-
Fmoc Deprotection: Treat resin with 20% piperidine (B6355638) in DMF (2 x 10 min).[1]
-
Washing: Wash resin with DMF (5x), Dichloromethane (DCM) (3x), and DMF (3x).
-
Coupling: Couple the next Fmoc-protected amino acid (3 eq.) using a coupling agent like HBTU (3 eq.) and a base like DIPEA (6 eq.) in DMF for 1-2 hours.
-
-
Ornithine Incorporation: Couple Fmoc-Orn(Boc)-OH using the standard coupling protocol (Step 2c).
-
Main Chain Synthesis (Post-branch): Continue elongating the main peptide chain to completion using standard Fmoc-SPPS cycles.
-
Selective Side-Chain Deprotection:
-
Wash the resin thoroughly with DCM (5x).
-
Treat the resin with a solution of 20-30% TFA in DCM for 30 minutes at room temperature.[4]
-
Drain the deprotection solution and wash the resin with DCM (5x).
-
Neutralize the newly formed side-chain ammonium (B1175870) salt with 10% DIPEA in DMF (2 x 5 min).
-
Wash the resin thoroughly with DMF (5x).
-
-
Branch Synthesis: Synthesize the peptide branch from the deprotected ornithine side-chain amine using standard Fmoc-SPPS cycles as described in Step 2.
-
Final Deprotection and Cleavage:
-
Remove the N-terminal Fmoc group from the final residue of the branch chain.
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% Triisopropylsilane) for 2-3 hours.[10]
-
Filter the resin and collect the filtrate. Precipitate the crude peptide in cold diethyl ether.
-
-
Purification: Purify the crude branched peptide using reverse-phase HPLC.
Quantitative Data: Branched Peptide Synthesis
The efficiency of each step is critical for the final yield and purity. Below are typical performance metrics.
| Step | Reaction | Typical Purity (Crude) | Typical Yield (Overall) |
| 1 | Main Chain Synthesis | >90% | ~85% |
| 2 | Selective Boc Deprotection | >95% (completion) | - |
| 3 | Branch Synthesis | >70% | ~60% |
| 4 | Final Cleavage & Purification | >98% | ~45% |
| Data are representative and can vary based on peptide sequence, length, and coupling efficiency.[11][12] |
Application 2: Head-to-Tail Cyclization via Side-Chain Anchoring
This advanced strategy enables the synthesis of head-to-tail cyclic peptides, which often exhibit enhanced stability and biological activity.[10][13] The synthesis begins by anchoring the δ-amino group of This compound to a suitable resin. The peptide chain is then elongated from the α-amino group. After assembling the linear sequence, the N-terminal protecting group is removed, and an intramolecular cyclization is performed on-resin before cleavage.[13][14]
Workflow for Side-Chain Anchored Cyclization
Protocol 2: Synthesis of a Cyclic Peptide via Side-Chain Anchoring
-
Resin Preparation and Anchoring:
-
Swell 2-chlorotrityl chloride resin in DCM for 30 minutes.
-
In a separate flask, dissolve This compound (2 eq.) and DIPEA (4 eq.) in DCM.
-
Add the amino acid solution to the resin and agitate for 2-4 hours. The δ-amino group displaces the chloride on the resin.
-
Cap any remaining reactive sites on the resin by treating with a solution of DCM/Methanol/DIPEA (17:2:1) for 30 minutes.[15]
-
-
α-Amine Deprotection:
-
Wash the resin with DCM.
-
Treat the resin with a solution of 10-20% TFA in DCM for 20 minutes to remove the α-Boc group.
-
Wash and neutralize as described in Protocol 1, Step 5.
-
-
Linear Peptide Synthesis: Elongate the peptide chain from the newly freed α-amine using standard Fmoc-SPPS cycles (see Protocol 1, Step 2).
-
N-Terminal Deprotection for Cyclization: Remove the final N-terminal Fmoc group with 20% piperidine in DMF. Wash the resin thoroughly.
-
On-Resin Cyclization:
-
Swell the resin in DMF.
-
Add a solution of coupling reagents (e.g., HBTU (3 eq.), HOBt (3 eq.)) and DIPEA (6 eq.) in DMF.[15]
-
Agitate the mixture for 12-24 hours at room temperature. Monitor cyclization completion by cleaving a small sample for LC-MS analysis.
-
-
Cleavage and Purification:
-
Wash the resin thoroughly with DMF and DCM and dry.
-
Cleave the cyclic peptide from the resin using a standard TFA cocktail.[10]
-
Precipitate, isolate, and purify the final cyclic peptide by HPLC.
-
Quantitative Data: Cyclic Peptide Synthesis
On-resin cyclization can be highly efficient, often leading to better yields and purity compared to solution-phase methods by minimizing intermolecular side reactions.[15]
| Step | Reaction | Typical Purity (Crude) | Typical Yield (Overall) |
| 1 | Linear Peptide Synthesis | >90% | ~80% |
| 2 | On-Resin Cyclization | >80% | ~70% |
| 3 | Final Cleavage & Purification | >99% | ~55% |
| Data are representative and depend heavily on the peptide sequence's propensity to cyclize.[16] |
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. peptide.com [peptide.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Protective Groups [organic-chemistry.org]
- 7. nbinno.com [nbinno.com]
- 8. nbinno.com [nbinno.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 13. Solid-phase synthesis of macrocyclic peptides via side-chain anchoring of the ornithine delta-amine | Scholarly Publications [scholarlypublications.universiteitleiden.nl]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
The Versatile Role of Boc-Orn-OH in the Synthesis of Potent Enzyme Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Nα-tert-Butoxycarbonyl-L-ornithine (Boc-Orn-OH) is a pivotal building block in the design and synthesis of a diverse array of enzyme inhibitors. Its unique structure, featuring a protected alpha-amino group and a free delta-amino group, provides a versatile scaffold for the introduction of various functionalities to target the active sites of key enzymes implicated in numerous diseases. This document provides detailed application notes and experimental protocols for the synthesis of inhibitors for three critical enzymes: Ornithine Decarboxylase (ODC), Arginase, and Nitric Oxide Synthase (NOS), all utilizing this compound as a key starting material.
Inhibition of Ornithine Decarboxylase (ODC)
Ornithine decarboxylase is the rate-limiting enzyme in the biosynthesis of polyamines, which are essential for cell growth and proliferation. Upregulation of ODC is a hallmark of many cancers, making it a prime target for therapeutic intervention.
Application Notes:
This compound serves as a crucial precursor for the synthesis of ornithine analogues that can act as competitive or irreversible inhibitors of ODC. The strategy often involves the modification of the ornithine side chain to mimic the substrate while introducing functionalities that either bind tightly to the active site or react with key residues. One common approach is the synthesis of compounds that, after enzymatic processing, form a stable covalent adduct with the pyridoxal (B1214274) phosphate (B84403) (PLP) cofactor in the ODC active site.
Quantitative Data: ODC Inhibitor Efficacy
| Compound | Target Enzyme | IC50 | Ki | Citation |
| α-difluoromethylornithine (DFMO) | Ornithine Decarboxylase (ODC) | - | - | [1] |
| 1-amino-oxy-3-aminopropane (APA) | Ornithine Decarboxylase (ODC) | - | 3.2 nM | [1] |
| Compound 11 (an APA analog) | Ornithine Decarboxylase (ODC) | Similar to APA | - | [1] |
| 2-Amino-5-(Hydroxyimino) Pentanoic Acid (AHPA) | Ornithine Decarboxylase (ODC) | - | - | [2] |
Experimental Protocol: Synthesis of an ODC Inhibitor Analog (Based on APA)
This protocol outlines a general three-step synthesis of an ODC inhibitor based on the structure of 1-amino-oxy-3-aminopropane (APA), starting from a Boc-protected amino alcohol, a derivative of this compound.[1]
Step 1: Mitsunobu Reaction
A mixture of a Boc-protected amino alcohol (e.g., 3-(tert-butoxycarbonylamino)-1-propanol, which can be derived from this compound) (1.0 g, 5.71 mmol), N-hydroxyphthalimide (1.03 g, 6.28 mmol), and triphenylphosphine (B44618) (1.60 g, 6.28 mmol) in dry tetrahydrofuran (B95107) (20 mL) is stirred under an argon atmosphere at 0 °C for 20 minutes. A solution of diisopropyl azodicarboxylate (1.30 g, 6.28 mmol) in tetrahydrofuran (10 mL) is then added dropwise and the reaction is allowed to warm to room temperature over 2 hours. The solvent is removed in vacuo, and the residue is purified by medium pressure liquid chromatography to yield the phthalimide (B116566) intermediate.[1]
Step 2: Hydrazinolysis
The intermediate from Step 1 is treated with aqueous hydrazine (B178648) to cleave the phthalimide group, yielding the corresponding aminooxy compound.
Step 3: Boc Deprotection
The Boc protecting group is removed by treatment with 2.0 M HCl in dioxane to yield the final inhibitor.[1]
ODC Inhibition Signaling Pathway
The inhibition of ODC by compounds like DFMO leads to the depletion of polyamines, which in turn affects multiple signaling pathways involved in cell cycle progression and survival.
Inhibition of Arginase
Arginase is a key enzyme in the urea (B33335) cycle, catalyzing the hydrolysis of L-arginine to L-ornithine and urea. It plays a crucial role in regulating L-arginine bioavailability, which is a common substrate for both arginase and nitric oxide synthase (NOS). Inhibition of arginase can enhance NO production and has therapeutic potential in cardiovascular and inflammatory diseases.
Application Notes:
This compound provides a scaffold for the synthesis of arginase inhibitors by serving as a mimic of the product, L-ornithine, or as a precursor to arginine analogues. The strategy involves modifying the ornithine structure to include functionalities that can chelate the manganese ions in the arginase active site or interact with key amino acid residues. Boronic acid derivatives have shown significant promise as arginase inhibitors.
Quantitative Data: Arginase Inhibitor Efficacy
| Compound | Target Enzyme | IC50 | Ki | Citation |
| (R)-2-amino-6-borono-2-(2-(piperidin-1-yl)ethyl)hexanoic acid | Human Arginase I & II | Sub-micromolar | - | [3] |
| Nα-chloroacetyl-L-ornithine | ArgE | 85 µM | - | [4] |
| Nα-trifluoroacetyl-L-ornithine | ArgE | 200-410 µM | - | [4] |
| Nα-ethoxycarbonyl-L-ornithine | ArgE | 200-410 µM | - | [4] |
Experimental Protocol: Synthesis of an N-Substituted Ornithine-Based Arginase Inhibitor
This protocol describes a general method for the N-alkylation of the delta-amino group of Boc-L-Ornithine methyl ester, a key step in synthesizing a library of potential arginase inhibitors.
Step 1: Esterification of this compound
This compound (1.0 g, 4.3 mmol) is dissolved in methanol (B129727) (20 mL) and cooled to 0°C. Thionyl chloride (0.34 mL, 4.7 mmol) is added dropwise. The reaction mixture is stirred at room temperature for 4 hours. The solvent is evaporated under reduced pressure to yield Boc-L-Ornithine methyl ester hydrochloride.
Step 2: Reductive Amination of the δ-Amino Group
To a solution of Boc-L-Ornithine methyl ester hydrochloride (1.0 g, 3.5 mmol) and an aldehyde or ketone (3.5 mmol) in methanol (20 mL), sodium cyanoborohydride (0.24 g, 3.8 mmol) is added portion-wise at 0°C. The reaction is stirred at room temperature overnight. The solvent is removed, and the residue is partitioned between ethyl acetate (B1210297) and saturated sodium bicarbonate solution. The organic layer is dried and concentrated to give the N-alkylated product.
Step 3: Saponification and Deprotection
The methyl ester is saponified using lithium hydroxide (B78521) in a mixture of THF and water. Following acidification, the Boc group is removed with trifluoroacetic acid in dichloromethane (B109758) to yield the final inhibitor.
Arginase-NOS Interaction Pathway
Arginase and NOS compete for the same substrate, L-arginine. Inhibition of arginase can therefore increase the bioavailability of L-arginine for NOS, leading to enhanced nitric oxide production.
Inhibition of Nitric Oxide Synthase (NOS)
Nitric oxide synthases are a family of enzymes responsible for the production of nitric oxide (NO), a critical signaling molecule involved in vasodilation, neurotransmission, and immune responses. Overproduction of NO by inducible NOS (iNOS) is implicated in inflammatory diseases and septic shock, while dysregulation of neuronal NOS (nNOS) and endothelial NOS (eNOS) can contribute to neurodegenerative and cardiovascular disorders, respectively.
Application Notes:
This compound can be utilized as a starting material for the synthesis of NOS inhibitors. The strategy often involves converting the ornithine side chain into a guanidino group, thereby creating an L-arginine analogue. Further modifications to the molecule can enhance isoform selectivity. For instance, introducing bulky substituents can exploit subtle differences in the active sites of nNOS, eNOS, and iNOS.
Quantitative Data: NOS Inhibitor Efficacy
| Compound | Target Enzyme | IC50 | Ki | Citation |
| N5-(1-imino-3-butenyl)-L-ornithine (L-VNIO) | nNOS | - | 100 nM | [5] |
| Aminoguanidine | iNOS | - | - | [6] |
| N,N'-diaminoguanidine | iNOS | - | - | [6] |
| N-iminoethyl-L-ornithine (L-NIO) | Endothelial NOS | Concentration-dependent inhibition | - | [3] |
Experimental Protocol: Synthesis of a Guanidino-Containing NOS Inhibitor
This protocol outlines a general method for the guanylation of the δ-amino group of Boc-L-ornithine to produce an L-arginine analogue, a potential NOS inhibitor.
Step 1: Protection of the Carboxylic Acid
This compound (1.0 g, 4.3 mmol) is dissolved in a suitable solvent like dichloromethane. A protecting group, such as a benzyl (B1604629) ester, is introduced by reacting with benzyl bromide in the presence of a base like triethylamine.
Step 2: Guanylation of the δ-Amino Group
The Boc-Orn-OBn from Step 1 (1.0 g, 2.7 mmol) is dissolved in a solvent such as DMF. A guanylating agent, for example, 1H-pyrazole-1-carboxamidine hydrochloride (0.44 g, 3.0 mmol), and a base like diisopropylethylamine (0.57 mL, 3.3 mmol) are added. The reaction is stirred at room temperature for 24 hours. The product is isolated by extraction and purified by chromatography.
Step 3: Deprotection
The benzyl ester is removed by catalytic hydrogenation (e.g., using Pd/C and H2 gas), and the Boc group is cleaved with trifluoroacetic acid to yield the final guanidino-containing inhibitor.
Experimental Workflow for NOS Inhibitor Screening
The following diagram illustrates a typical workflow for screening potential NOS inhibitors synthesized from this compound.
Disclaimer: These protocols are intended for informational purposes for qualified professionals and should be adapted and optimized based on specific laboratory conditions and safety protocols. Appropriate personal protective equipment should be worn at all times.
References
- 1. Guanidine-substituted imidazoles as inhibitors of nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. Characterization of three inhibitors of endothelial nitric oxide synthase in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. N5-(1-Imino-3-butenyl)-L-ornithine. A neuronal isoform selective mechanism-based inactivator of nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of nitric oxide formation by guanidines - PubMed [pubmed.ncbi.nlm.nih.gov]
Modifying the Side Chain of Boc-Protected Ornithine: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chemical modification of the δ-amino group of Nα-Boc-protected ornithine (Boc-Orn-OH). These methodologies are critical for the synthesis of novel amino acid derivatives, peptidomimetics, and peptide-based therapeutics. The protocols outlined herein cover key modification strategies including guanidinylation, reductive amination, acylation, and sulfonylation, providing a foundational resource for researchers in peptide chemistry and drug discovery.
Introduction
Ornithine, a non-proteinogenic amino acid, serves as a versatile scaffold in medicinal chemistry due to the primary amine on its side chain. This functional group provides a reactive handle for the introduction of diverse chemical moieties, enabling the fine-tuning of the physicochemical properties of peptides and small molecules. The tert-butyloxycarbonyl (Boc) protecting group on the α-amino group ensures chemoselective modification of the δ-amino group. This orthogonal protection strategy is fundamental for the controlled synthesis of complex molecules.[1]
The modification of the ornithine side chain is instrumental in various research and drug development applications, including the development of antimicrobial peptides, enzyme inhibitors, and modulators of cellular signaling pathways.[2][3] For instance, the conversion of ornithine to arginine via guanidinylation is a common strategy to enhance the biological activity of peptides. Furthermore, the introduction of lipophilic or other functional groups through reductive amination or acylation can improve the pharmacokinetic properties of parent molecules.
Experimental Protocols
This section details the experimental procedures for the most common modifications of the Boc-ornithine side chain.
Protocol 1: Guanidinylation of Boc-L-Ornithine
This protocol describes the conversion of Nα-Boc-L-ornithine to Nα-Boc-L-arginine derivatives using a guanidinylating reagent.
Materials:
-
Nα-Boc-L-ornithine
-
N,N'-Di-Boc-N''-triflylguanidine
-
Triethylamine (B128534) (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
1 M Hydrochloric acid (HCl)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
Dissolve Nα-Boc-L-ornithine (1.0 eq) in DCM or THF.
-
Add triethylamine or DIPEA (2.5 eq) to the solution and stir at room temperature for 10 minutes.
-
Add N,N'-Di-Boc-N''-triflylguanidine (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash with 1 M HCl, followed by saturated aqueous sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain Nα-Boc-Nδ,Nδ'-di-Boc-L-arginine.
Protocol 2: Reductive Amination of Boc-L-Ornithine
This protocol details the alkylation of the δ-amino group of Nα-Boc-L-ornithine with an aldehyde via reductive amination.[4]
Materials:
-
Nα-Boc-L-ornithine
-
Aldehyde (e.g., benzaldehyde, isobutyraldehyde) (1.2 eq)
-
Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) or Sodium cyanoborohydride (NaBH3CN) (1.5 eq)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (catalytic amount)
-
Saturated aqueous sodium bicarbonate solution
-
Water
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography
Procedure:
-
Suspend Nα-Boc-L-ornithine (1.0 eq) in DCM or DCE.
-
Add the aldehyde (1.2 eq) and a catalytic amount of acetic acid to the suspension.
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash it with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.[5]
Protocol 3: Nδ-Acylation of Boc-L-Ornithine
This protocol describes the acylation of the δ-amino group of Nα-Boc-L-ornithine with an acid chloride or anhydride.
Materials:
-
Nα-Boc-L-ornithine
-
Acylating agent (e.g., acetyl chloride, benzoyl chloride, acetic anhydride) (1.1 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.5 eq)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography
Procedure:
-
Dissolve Nα-Boc-L-ornithine (1.0 eq) in DCM.
-
Add TEA or DIPEA (2.5 eq) and cool the mixture to 0 °C in an ice bath.
-
Slowly add the acylating agent (1.1 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Dilute the reaction mixture with DCM and wash with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 4: Nδ-Sulfonylation of Boc-L-Ornithine
This protocol details the sulfonylation of the δ-amino group of Nα-Boc-L-ornithine with a sulfonyl chloride.
Materials:
-
Nα-Boc-L-ornithine
-
Sulfonyl chloride (e.g., dansyl chloride, tosyl chloride) (1.1 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.0 eq)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography
Procedure:
-
Dissolve Nα-Boc-L-ornithine (1.0 eq) in DCM or THF.
-
Add TEA or DIPEA (3.0 eq) to the solution and stir at room temperature.
-
Add the sulfonyl chloride (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Dilute the reaction mixture with DCM and wash with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Data Presentation
The following tables summarize representative quantitative data for the side chain modification of Boc-protected ornithine. Yields are highly dependent on the specific substrate and reaction conditions.
| Modification Type | Reagent/Substrate | Product | Yield (%) | Reference |
| Guanidinylation | N,N'-Di-Boc-N''-triflylguanidine | Nα-Boc-Nδ,Nδ'-di-Boc-L-arginine | 85-95 | [Feichtinger et al., 1998] |
| Reductive Amination | Benzaldehyde | Nα-Boc-Nδ-benzyl-L-ornithine | 70-85 | [4] |
| Reductive Amination | Isobutyraldehyde | Nα-Boc-Nδ-isobutyl-L-ornithine | 65-80 | [6] |
| Acylation | Acetyl Chloride | Nα-Boc-Nδ-acetyl-L-ornithine | >90 | [7] |
| Acylation | Benzoyl Chloride | Nα-Boc-Nδ-benzoyl-L-ornithine | 80-90 | [7] |
| Sulfonylation | Dansyl Chloride | Nα-Boc-Nδ-dansyl-L-ornithine | 75-85 | [General procedure] |
| Sulfonylation | Tosyl Chloride | Nα-Boc-Nδ-tosyl-L-ornithine | 80-90 | [General procedure] |
Visualizations
Experimental Workflow
Caption: General workflow for the modification of the Boc-ornithine side chain.
Signaling Pathways
Caption: A representative GPCR signaling pathway activated by an ornithine-modified peptide ligand.[8]
Caption: Proposed mechanism of bacterial membrane disruption by an ornithine-containing antimicrobial peptide.[9][10]
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. chemimpex.com [chemimpex.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. General Synthesis of Secondary Alkylamines by Reductive Alkylation of Nitriles by Aldehydes and Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibitors of N(alpha)-acetyl-L-ornithine deacetylase: synthesis, characterization and analysis of their inhibitory potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biochemistry, G Protein Coupled Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
Application Notes: Utilizing Boc-Orn-OH for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Site-specific bioconjugation has emerged as a pivotal technology in drug development, enabling the creation of highly targeted and effective therapeutic agents such as antibody-drug conjugates (ADCs) and peptide-drug conjugates (PDCs). The non-proteinogenic amino acid ornithine, with its side-chain primary amine, offers a versatile handle for the attachment of various payloads, including cytotoxic drugs, imaging agents, and pharmacokinetic modifiers. The use of Nα-Boc-protected ornithine (Boc-Orn-OH) and its orthogonally protected derivatives in solid-phase peptide synthesis (SPPS) allows for the precise incorporation of this conjugation site into a peptide sequence.
These application notes provide a comprehensive overview and detailed protocols for the use of this compound in bioconjugation. We will cover the synthesis of ornithine-containing peptides, site-specific conjugation strategies, and the characterization of the final bioconjugate, with a specific focus on the development of peptide-based therapeutics targeting the Ephrin (Eph) receptor signaling pathway.
Physicochemical Properties of Key Reagents
For successful bioconjugation, understanding the properties of the building blocks is crucial. Below is a summary of the key reagents discussed in these protocols.
| Reagent | Molecular Formula | Molecular Weight ( g/mol ) | Key Feature |
| Boc-Orn(Fmoc)-OH | C₂₅H₃₀N₂O₆ | 454.52 | Orthogonal protection for Fmoc-SPPS, allowing for selective deprotection of the side chain.[1] |
| NHS Ester (generic) | Varies | Varies | Amine-reactive functional group for conjugation to the ornithine side chain.[2][3] |
| TNYL-RAW Peptide | C₈₄H₁₂₃N₂₅O₂₀ | 1859.05 | A known peptide antagonist of the EphB4 receptor.[2][3][4] |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of an Ornithine-Containing Peptide
This protocol describes the synthesis of a peptide containing an ornithine residue using Fmoc/tBu chemistry, which allows for the selective deprotection of the ornithine side chain for subsequent conjugation.
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-amino acids (including Fmoc-Orn(Boc)-OH)
-
Coupling reagents: HCTU, N,N-diisopropylethylamine (DIPEA)
-
Fmoc deprotection solution: 20% piperidine (B6355638) in dimethylformamide (DMF)
-
Washing solvents: DMF, dichloromethane (B109758) (DCM)
-
Cleavage cocktail: 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
Amino Acid Coupling:
-
In a separate vessel, dissolve the Fmoc-amino acid (3 eq.), HCTU (2.9 eq.), and DIPEA (6 eq.) in DMF.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Repeat Cycles: Repeat steps 2-5 for each amino acid in the peptide sequence, incorporating Fmoc-Orn(Boc)-OH at the desired position.
-
Final Fmoc Deprotection: After the final coupling step, remove the N-terminal Fmoc group as described in step 2.
-
Side-Chain Deprotection (for conjugation on-resin - optional): To perform on-resin conjugation, the Boc group on the ornithine side chain can be selectively removed using a solution of 30-50% TFA in DCM for 30 minutes. This step is omitted if conjugation is to be performed in solution after peptide cleavage.
-
Cleavage and Global Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with the cleavage cocktail for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide and wash with cold ether (3x).
-
Dry the crude peptide under vacuum.
-
References
- 1. benchchem.com [benchchem.com]
- 2. PEGylation Potentiates the Effectiveness of an Antagonistic Peptide That Targets the EphB4 Receptor with Nanomolar Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting the Eph System with Peptides and Peptide Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Characterization of Novel Small Molecular Inhibitors of Ephrin-B2 Binding to EphB4 - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Boc-Orn-OH Coupling Efficiency
Welcome to the technical support center for troubleshooting low coupling efficiency with Boc-Orn-OH in solid-phase peptide synthesis (SPPS). This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on overcoming common challenges during peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of low coupling efficiency with this compound?
Low coupling efficiency with this compound can stem from several factors:
-
Steric Hindrance: The Boc protecting group on the alpha-amino group, combined with the ornithine side chain, can create steric bulk that hinders the approach of the activated amino acid to the N-terminus of the growing peptide chain.[1]
-
Peptide Aggregation: As the peptide chain elongates on the solid support, it can aggregate and form secondary structures. This aggregation can make the N-terminal amine less accessible for the incoming activated this compound.[2]
-
Suboptimal Activation: The chosen coupling reagent may not be sufficiently reactive to efficiently activate the carboxylic acid of this compound, leading to incomplete reactions.[2]
Q2: How can I detect incomplete coupling of this compound?
The most common method for detecting incomplete coupling is a positive Kaiser test (ninhydrin test).[1][3] A blue or purple color on the resin beads indicates the presence of unreacted primary amines, signifying that the coupling is not complete.[1] Conversely, a yellow or colorless result suggests a complete reaction.[4]
Q3: What is the immediate action to take upon detecting incomplete coupling?
If you observe a positive Kaiser test after the initial coupling of this compound, the recommended first step is to perform a "double coupling" or "recoupling".[1][3] This involves repeating the coupling step with a fresh solution of activated this compound to drive the reaction to completion.[1]
Q4: Can side reactions occur with this compound during coupling?
While this compound is generally stable, potential side reactions in peptide synthesis include:
-
Racemization: Although the Boc protecting group generally suppresses racemization, there is still a risk, especially with prolonged pre-activation times or the use of stronger bases.[4][5]
-
Formation of N-acylurea: When using carbodiimide (B86325) coupling reagents like DCC or DIC, an N-acylurea byproduct can form, which can reduce the overall yield.[5]
Troubleshooting Guide
If you are experiencing low coupling efficiency with this compound, follow this systematic troubleshooting workflow.
Caption: Troubleshooting workflow for low this compound coupling efficiency.
Step 1: Double Coupling
If the initial Kaiser test is positive, a second coupling is the first corrective measure.
-
Action: After the first coupling attempt, wash the peptide-resin thoroughly with DMF. Prepare a fresh solution of activated this compound and add it to the resin. Allow the reaction to proceed for 1-2 hours.[3]
-
Verification: Perform a second Kaiser test. If the result is negative, you can proceed to the next deprotection step. If it remains positive, move to Step 2.
Step 2: Optimize Coupling Conditions
If double coupling is insufficient, you may need to adjust your reaction conditions.
-
Switch to a More Potent Coupling Reagent: Standard reagents like DIC/HOBt may be inefficient for sterically hindered couplings.[5][6] Consider using more powerful uronium/aminium or phosphonium (B103445) salt-based reagents.
Coupling Reagent Class Examples General Reactivity Notes Carbodiimides DIC/HOBt Good Cost-effective, but can be slow for hindered couplings.[5] Uronium/Aminium Salts HBTU, HATU, HCTU Very Good to Excellent Faster and more efficient than carbodiimides. HATU is often highly effective for challenging couplings.[4][7] Phosphonium Salts PyBOP, PyAOP Very Good to Excellent Rapid reactions with minimal side reactions.[6][7] -
Increase Reaction Time and Temperature: Extend the coupling time to 4 hours or even overnight.[5] A moderate increase in temperature (e.g., to 40°C) can also improve the reaction rate, but use caution to avoid potential side reactions.[5]
-
Increase Reagent Concentration: Using a 3-4 fold excess of this compound and coupling reagents relative to the resin loading can help drive the reaction to completion.[5]
-
Change the Solvent: To disrupt potential peptide aggregation, consider switching the solvent from DMF to NMP (N-Methyl-2-pyrrolidone).[1]
Step 3: Capping Unreacted Amines
If optimization of coupling conditions does not lead to a negative Kaiser test, it is crucial to cap the unreacted amines to prevent the formation of deletion sequences in your final peptide product.
-
Action: After the final coupling attempt, wash the peptide-resin with DMF. Treat the resin with a capping solution, such as 20% acetic anhydride (B1165640) and 2% DIPEA in DMF, for 30 minutes.[4]
-
Verification: A negative Kaiser test will confirm the successful capping of all free amines.[1] You can then proceed to the deprotection step for the successfully coupled chains.
Experimental Protocols
Protocol 1: Kaiser Test
-
Sample Collection: Remove a small sample of resin (5-10 beads) and place it in a small glass test tube.[3]
-
Reagent Addition: Add 2-3 drops of each of the following solutions:
-
Pyridine containing 2% 0.001 M aqueous KCN
-
80% Phenol in ethanol
-
Ninhydrin solution in ethanol[4]
-
-
Heating: Heat the test tube at 100°C for 3-5 minutes.[4]
-
Observation: Observe the color of the beads and the solution.
Protocol 2: Double Coupling
-
Initial Coupling: Perform the first coupling of this compound according to your standard protocol.
-
Washing: After the initial coupling, drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times).[3]
-
Second Coupling: Prepare a fresh activation mixture of this compound (e.g., using HATU and DIPEA in DMF). Add this solution to the washed resin and allow the reaction to proceed for another 1-2 hours.[3]
-
Final Wash and Confirmation: Wash the resin with DMF (3-5 times) and perform a Kaiser test to confirm the completion of the reaction.[3]
Protocol 3: Capping with Acetic Anhydride
-
Wash: Following the final coupling attempt, wash the peptide-resin with DMF (3 times).[4]
-
Capping Solution: Prepare a capping solution (e.g., 20% acetic anhydride and 2% DIPEA in DMF).
-
Reaction: Add the capping solution to the resin and agitate for 30 minutes.[4]
-
Final Wash: Wash the resin thoroughly with DMF (3 times) and DCM (3 times) before proceeding to the N-terminal deprotection of the successfully coupled chains.[4]
Signaling Pathways and Experimental Workflows
Caption: Simplified reaction workflow for this compound coupling.
References
Preventing side reactions during Boc-Orn-OH deprotection.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues during the deprotection of Nα-Boc-L-ornithine (Boc-Orn-OH).
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge during the deprotection of this compound?
A1: The primary challenge during the acid-catalyzed deprotection of this compound is the generation of a reactive tert-butyl cation. This carbocation is a potent electrophile that can lead to side reactions, particularly alkylation of nucleophilic sites if other sensitive residues were present in a larger molecule.[1][2] However, with this compound itself, the main concerns are incomplete deprotection and potential side reactions involving the newly liberated δ-amino group, such as lactam formation or unintended guanidinylation in subsequent steps.
Q2: What are the signs of incomplete Boc deprotection?
A2: Incomplete deprotection is typically indicated by the presence of the starting material in the final product mixture, which can be detected by analytical techniques such as TLC, HPLC, or LC-MS.[3][4] This can be caused by insufficient acid concentration, short reaction times, or steric hindrance.[2][4]
Q3: Can the deprotected δ-amino group of ornithine participate in side reactions?
A3: Yes, once the Boc group is removed from the α-amino group, the free δ-amino group of the resulting ornithine can be nucleophilic. This can lead to intramolecular cyclization to form a lactam, especially under certain conditions.[5][6] Furthermore, in subsequent reaction steps, this primary amine is susceptible to unintended reactions, such as guanidinylation if guanidinylating agents are present.[7][8]
Troubleshooting Guide
Issue 1: Incomplete Deprotection - Starting material remains in the product mixture.
-
Possible Cause 1: Insufficient Acid Strength or Concentration.
-
Solution: The rate of Boc cleavage is dependent on the acid concentration.[4] If using trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM), increasing the TFA concentration (e.g., from 20% to 50%) can enhance the deprotection rate.[2] Alternatively, using a stronger acid system like 4M HCl in dioxane can be effective.[4]
-
-
Possible Cause 2: Insufficient Reaction Time or Temperature.
-
Possible Cause 3: Poor Solubility.
-
Solution: Ensure the this compound is fully dissolved in the reaction solvent. If solubility is an issue, consider alternative solvent systems.
-
Issue 2: Formation of an unexpected byproduct with a mass loss of 18 Da.
-
Possible Cause: Lactam Formation.
-
Solution: The deprotected ornithine can undergo intramolecular cyclization to form a six-membered lactam ring, with the loss of a water molecule. This is more likely to occur under conditions that favor amide bond formation. To minimize this, ensure that the work-up procedure is performed promptly and avoids prolonged heating or basic conditions that might facilitate cyclization.
-
Issue 3: Unintended modification of the δ-amino group in subsequent steps.
-
Possible Cause: Guanidinylation.
-
Solution: If the deprotected ornithine is to be used in a subsequent reaction where guanidinylating agents are present (e.g., for conversion to arginine), this reaction can occur at the δ-amino group.[7][8] If this is not the desired outcome, the δ-amino group must be protected with an orthogonal protecting group (e.g., Z, Alloc) before Boc deprotection.[11][12]
-
Data Presentation
For general Boc deprotection, the choice of scavengers is crucial when other sensitive amino acids are present. While this compound itself does not have a side chain prone to t-butylation, this table is provided for contexts where it is part of a larger peptide.
| Scavenger Cocktail Composition (v/v/v) | Target Residues / Use Case | Reference |
| 95% TFA / 2.5% H₂O / 2.5% Triisopropylsilane (TIS) | General purpose, effective for most sequences. | [9] |
| 95% TFA / 5% TIS | Effective for Trp, Met, Tyr. | [9] |
| 82.5% TFA / 5% Phenol / 5% H₂O / 5% Thioanisole / 2.5% 1,2-Ethanedithiol (EDT) | For peptides with multiple sensitive residues (Reagent K). | [9][11] |
Experimental Protocols
Protocol 1: Standard Boc Deprotection of this compound using TFA in DCM
-
Dissolution: Dissolve this compound in dichloromethane (DCM) at a concentration of 0.1-0.2 M.
-
Acid Addition: Cool the solution to 0°C in an ice bath. Add an equal volume of trifluoroacetic acid (TFA) to achieve a final concentration of 50% (v/v).[4]
-
Reaction: Stir the mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[4][9]
-
Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure (rotary evaporation). Co-evaporation with toluene (B28343) can help remove residual TFA.[2][13]
-
Isolation: The resulting ornithine TFA salt can be used directly or neutralized. For neutralization, dissolve the residue in water and adjust the pH with a suitable base, followed by appropriate purification if necessary.
Protocol 2: On-Resin Guanidinylation of Ornithine Side Chain (for context)
This protocol describes the conversion of an ornithine residue to arginine within a peptide on a solid support after selective deprotection of the side chain.
-
Selective Deprotection: If the ornithine side chain is protected by an orthogonal group (e.g., Fmoc), remove it selectively. For Fmoc, treat the resin-bound peptide with 20% piperidine (B6355638) in DMF.[14]
-
Guanidinylation: Swell the resin in DMF. Add a solution of the guanidinylating reagent (e.g., N,N'-di-Boc-N"-triflyl-guanidine) and a base like diisopropylethylamine (DIPEA) in DMF.[7][8]
-
Reaction: Allow the reaction to proceed for 2 hours at room temperature.[7]
-
Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents.
-
Confirmation: A small sample of the resin can be cleaved and analyzed by mass spectrometry to confirm the successful guanidinylation.
Visualizations
Caption: Acid-catalyzed deprotection of this compound.
Caption: Potential side reactions of deprotected ornithine.
Caption: Troubleshooting workflow for this compound deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Spectroscopic Evidence for Lactam Formation in Terminal Ornithine b2+ and b3+ Fragment Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Modification and Functionalization of the Guanidine Group by Tailor-made Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US6072075A - Guanidinylation reagents - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. BOC Protection and Deprotection [bzchemicals.com]
- 13. total-synthesis.com [total-synthesis.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Purification of Peptides Containing Boc-Orn-OH
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the purification of peptides containing N-tert-butyloxycarbonyl-L-ornithine (Boc-Orn-OH).
Frequently Asked Questions (FAQs)
Q1: What is the primary recommended method for purifying peptides containing this compound?
A1: The most common and highly effective method for purifying synthetic peptides, including those with this compound, is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[1] This technique separates the target peptide from impurities based on hydrophobicity.
Q2: How does the this compound residue affect the peptide's behavior during RP-HPLC?
A2: The Boc group on the ornithine side chain significantly increases the hydrophobicity of the peptide. This increased hydrophobicity leads to a longer retention time on a reverse-phase column compared to its unprotected counterpart.[2][3] The bulky nature of the Boc group can also influence the peptide's conformation, which may affect peak shape.
Q3: What are the standard mobile phases for RP-HPLC purification of this compound containing peptides?
A3: A typical mobile phase system consists of:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.[]
TFA acts as an ion-pairing agent, which sharpens peaks and improves the separation of peptides.[]
Q4: Should the Boc protecting group on the Ornithine side chain be removed before or after purification?
A4: It is standard practice to purify the peptide with the Boc group still attached. This allows for the separation of the desired, fully protected peptide from any impurities that may have lost their protecting groups during synthesis. The Boc group is then removed in a subsequent step after the peptide has been purified. This is a key principle of orthogonal protection strategies in peptide synthesis.[5]
Q5: Can I use a purification method other than RP-HPLC?
A5: Yes, while RP-HPLC is the most common method, Ion-Exchange Chromatography (IEX) can be used as an effective orthogonal purification technique.[6] IEX separates molecules based on their net charge. Since the this compound peptide's charge will differ from many synthesis-related impurities, IEX can be a powerful secondary purification step to achieve very high purity.
Troubleshooting Guides
Problem: My chromatogram shows multiple peaks or very low purity.
-
Possible Cause 1: Incomplete Coupling during Synthesis.
-
Solution: Incomplete coupling reactions lead to the formation of deletion sequences (peptides missing one or more amino acids). To minimize this, ensure efficient coupling during synthesis by using a more potent activating agent like HATU or HBTU, or by performing a "double coupling" for sterically hindered amino acids.[7]
-
-
Possible Cause 2: Premature Deprotection.
-
Solution: The Boc group is acid-labile. If the peptide is exposed to acidic conditions during synthesis or workup (other than the intended final cleavage), the Boc group can be prematurely removed. This will result in a mixed population of protected and unprotected peptides. Ensure that all steps prior to purification are performed under non-acidic conditions.
-
-
Possible Cause 3: Side Reactions.
-
Solution: Side reactions during peptide synthesis can generate a variety of impurities. For instance, the generation of a tert-butyl cation during any unintended Boc deprotection can lead to the alkylation of sensitive residues like Tryptophan or Methionine.[7] Using scavengers during the final cleavage step is crucial to prevent this.
-
Problem: The peak for my this compound peptide is very broad.
-
Possible Cause 1: Peptide Aggregation.
-
Solution: The increased hydrophobicity from the this compound can sometimes lead to peptide aggregation. To mitigate this, you can try dissolving the crude peptide in a stronger solvent like DMF or DMSO before injection.[1][8] You can also try adjusting the HPLC method by using a shallower gradient or increasing the column temperature.
-
-
Possible Cause 2: Poor Solubility at the Column Head.
-
Solution: Ensure your peptide is fully dissolved in the initial mobile phase before injection. If it is not, it can precipitate on the column, leading to a broad peak and poor recovery.
-
Problem: I am having difficulty separating my target peptide from a closely eluting impurity.
-
Possible Cause: Similar Hydrophobicity.
-
Solution 1: Optimize the Gradient. The key to separating peptides with similar hydrophobicity is to use a shallow gradient.[9][10] By decreasing the rate of change of the organic mobile phase (acetonitrile), you increase the time the peptides interact with the stationary phase, which can resolve closely eluting peaks.[11][12]
-
Solution 2: Orthogonal Purification. If optimizing the RP-HPLC gradient is insufficient, an orthogonal method like Ion-Exchange Chromatography (IEX) is recommended.[6] Since IEX separates based on charge rather than hydrophobicity, it is very effective at separating peptides that co-elute in RP-HPLC.
-
Problem: The purified peptide is an oil instead of a solid after lyophilization.
-
Possible Cause 1: Residual Solvents.
-
Solution: Traces of organic solvents from the HPLC mobile phase can prevent the peptide from solidifying. Re-dissolving the peptide in water and re-lyophilizing can help remove these residual solvents.[1]
-
-
Possible Cause 2: Hygroscopic Nature.
-
Solution: The peptide may be highly hygroscopic and is absorbing moisture from the air. Handling the lyophilized product in a dry environment, such as a glove box, can help.[1]
-
-
Possible Cause 3: Counter-ion Issues.
-
Solution: The trifluoroacetate (B77799) (TFA) counter-ion from the mobile phase can sometimes result in an oily product. If this is a persistent issue, consider using a different mobile phase modifier, such as formic acid or acetic acid, though this may require re-optimization of your purification method.[]
-
Data Presentation
Table 1: Comparison of Purification Strategies for a Model this compound Containing Peptide
| Purification Strategy | Typical Crude Purity | Purity After 1st Step | Purity After 2nd Step | Typical Recovery | Solvent Consumption |
| Single-Step RP-HPLC (Optimized Gradient) | 50-70% | >95% | N/A | 40-60% | High |
| Two-Step: RP-HPLC followed by IEX | 50-70% | ~90% | >99% | 20-40% | Very High |
| Single-Step RP-HPLC (Standard Gradient) | 50-70% | 85-95% | N/A | 50-70% | Moderate |
Note: The data presented in this table are representative examples and may vary based on the specific peptide sequence, length, and synthesis efficiency.
Experimental Protocols
Protocol 1: Standard RP-HPLC Purification of a this compound Containing Peptide
-
Sample Preparation:
-
Dissolve the crude lyophilized peptide in Mobile Phase A (0.1% TFA in water). If solubility is an issue, use a minimal amount of a strong organic solvent like DMSO or DMF, and then dilute with Mobile Phase A.[1]
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[10]
-
Mobile Phase A: 0.1% TFA in water.[]
-
Mobile Phase B: 0.1% TFA in acetonitrile.[]
-
Gradient: A common starting gradient is a linear gradient from 5% to 65% Mobile Phase B over 30 minutes. This should be optimized for your specific peptide. For better resolution, a shallower gradient (e.g., 0.5% change in B per minute) is recommended.[9]
-
Flow Rate: 1.0 mL/min for an analytical-scale column.
-
Detection: UV absorbance at 220 nm.[13]
-
-
Fraction Collection and Analysis:
-
Collect fractions corresponding to the major peaks.
-
Analyze the purity of each fraction using analytical RP-HPLC and confirm the identity by mass spectrometry.
-
-
Lyophilization:
-
Pool the pure fractions and lyophilize to obtain the purified peptide as a white solid.
-
Protocol 2: Orthogonal Purification using Ion-Exchange Chromatography (IEX)
-
Sample Preparation:
-
The peptide fraction from the initial RP-HPLC purification should be lyophilized and then redissolved in the IEX starting buffer.
-
-
IEX Conditions:
-
Column: A strong or weak cation or anion exchange column, depending on the isoelectric point (pI) of the peptide.
-
Buffers: Use a buffer system with a pH that ensures the peptide is charged and will bind to the column. Elution is typically achieved with a salt gradient (e.g., 0 to 1 M NaCl).
-
Detection: UV at 220 nm or 280 nm.
-
-
Desalting and Lyophilization:
-
The fractions containing the purified peptide will have a high salt concentration. This salt must be removed before lyophilization, which can be done using a desalting column or another quick RP-HPLC run with a steep gradient.
-
Lyophilize the desalted, pure fractions.
-
Mandatory Visualizations
Caption: General workflow for the purification of a this compound containing peptide.
Caption: Troubleshooting logic for separating closely eluting impurities.
References
- 1. benchchem.com [benchchem.com]
- 2. Role of Peptide Hydrophobicity in the Mechanism of Action of α-Helical Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of Intrinsic Hydrophilicity/Hydrophobicity of Amino Acid Side Chains in Peptides in the Absence of Nearest-Neighbor or Conformational Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. hplc.eu [hplc.eu]
- 11. biotage.com [biotage.com]
- 12. researchgate.net [researchgate.net]
- 13. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Boc-Orn-OH Solubility and Reaction Optimization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered when using Boc-Orn-OH in chemical reactions.
Troubleshooting Guide: Improving this compound Solubility
This guide is designed to provide solutions to specific issues you may encounter during your experiments.
Q1: My this compound is not dissolving in the primary reaction solvent (e.g., DMF, NMP). What should I do?
A1: Poor solubility of this compound in the main reaction solvent is a common issue. Here are several strategies to address this:
-
Use of a Stronger Co-Solvent: Initially dissolve the this compound in a minimal amount of a stronger solvent like Dimethyl Sulfoxide (DMSO) before diluting it with your primary reaction solvent.[1] Be mindful of the final DMSO concentration in your reaction, as it can affect downstream processes.
-
Co-Solvent Systems: Employ a mixture of solvents. A 1:1:1 (v/v/v) mixture of Dichloromethane (DCM), Dimethylformamide (DMF), and N-Methyl-2-pyrrolidone (NMP) can be effective for dissolving challenging Boc-protected amino acids.[1]
-
Gentle Heating and Sonication: Suspend the this compound in your chosen solvent and sonicate the mixture for 5-10 minutes.[1] If it remains insoluble, gentle warming in a water bath (not exceeding 40°C) with continuous stirring can aid dissolution.[1] Always ensure the compound is stable at the applied temperature to prevent degradation.
Q2: After initially dissolving, my this compound precipitated out of the solution. How can I resolve this?
A2: Precipitation can be caused by temperature fluctuations, solvent evaporation, or reaching the solubility limit. To redissolve the precipitate, you can:
-
Add a small volume of a stronger co-solvent such as DMSO.[1]
-
Gently warm the solution while agitating.[1]
-
Sonicate the mixture to help break up the precipitate and facilitate redissolution.[1]
If precipitation occurs during a reaction, it might indicate the formation of a less soluble product.
Q3: I am observing low coupling efficiency in my peptide synthesis. Could this be related to the solubility of this compound?
A3: Yes, incomplete dissolution of this compound is a direct cause of reduced coupling efficiency.[1] For the reaction to proceed effectively, the amino acid must be fully available in the solution. Before adding it to the reaction vessel, visually inspect the solution to confirm that no solid particles are present. If solubility is a persistent problem, consider using a more potent coupling reagent, such as HATU or HBTU, and extending the reaction time.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound?
A1: this compound is a white crystalline solid that is generally soluble in polar organic solvents.[2] It shows good solubility in methanol, acetonitrile, Dimethyl Sulfoxide (DMSO), and Dimethylformamide (DMF).[2] Its solubility in DMSO and DMF is approximately 30 mg/mL.[2] Due to the hydrophobic nature of the tert-butyl group, it has limited solubility in aqueous solutions.[2]
Q2: How does the structure of this compound influence its solubility?
A2: The solubility of this compound is influenced by its amphiphilic nature, having both hydrophobic (Boc group) and hydrophilic (amino and carboxyl groups) components. The presence of the bulky, nonpolar Boc protecting group decreases its solubility in polar solvents like water compared to the unprotected L-ornithine. The solubility can also be significantly altered by the presence of additional protecting groups on the side chain.
Q3: Can I use heat to dissolve this compound?
A3: Gentle warming can be an effective method to increase the solubility of this compound.[1] However, it is crucial to exercise caution as excessive heat can lead to the degradation of the compound. It is recommended to first test the thermal stability on a small scale and monitor for any changes in appearance or purity.
Quantitative Solubility Data
The following table summarizes the solubility of this compound and other representative Boc-protected amino acids in common organic solvents. This data is intended to serve as a guideline, and actual solubility may vary based on factors such as purity, batch, and experimental conditions.
| Boc-Amino Acid | Solvent | Solubility (mg/mL) | Notes |
| This compound | Dimethyl Sulfoxide (DMSO) | ~30 | Ideal for preparing stock solutions.[2] |
| This compound | Dimethylformamide (DMF) | ~30 | Commonly used in peptide synthesis.[2] |
| This compound | Methanol (MeOH) | Soluble | Specific quantitative data is not readily available.[2] |
| This compound | Acetonitrile (ACN) | Soluble | Specific quantitative data is not readily available.[2] |
| This compound | Chloroform, Dichloromethane, Ethyl Acetate, Acetone | Soluble | Qualitative data suggests solubility.[3] |
| Boc-Val-OH | DMF | Clearly soluble (1 mmole in 2 mL) | Equivalent to ~108.6 mg/mL.[1] |
| Boc-Leu-OH | DMSO | ~100 | May require sonication.[1] |
| N-Boc-L-proline | DMF | ~20 | |
| N-Boc-L-proline | DMSO | ~15 | |
| Boc-Gly-Gly-OH | DMSO | ~100 | May require sonication.[1] |
Experimental Protocols
Protocol 1: General Procedure for Dissolving this compound for Solid-Phase Peptide Synthesis (SPPS) Coupling
This protocol provides a standard method for the dissolution and activation of this compound for use in an SPPS coupling reaction.
Methodology:
-
Reagent Preparation: In a clean, dry reaction vessel, weigh the required amount of this compound (typically 3-4 equivalents relative to the resin substitution) and the activating agent (e.g., HBTU, 3-4 equivalents).
-
Solvent Addition: Add the calculated volume of the primary solvent, typically DMF.
-
Dissolution: Vortex or stir the mixture until all solids have completely dissolved. Visually inspect the solution against a light source to ensure no particulate matter is suspended.
-
Pre-activation: Add the appropriate base (e.g., DIEA, 6-8 equivalents) to the solution and allow it to pre-activate for 1-2 minutes.
-
Coupling: Immediately add the activated this compound solution to the deprotected and neutralized resin to initiate the coupling reaction.
Protocol 2: Solubilization of Difficult-to-Dissolve this compound
This protocol outlines steps to dissolve this compound when it proves insoluble using standard methods.
Methodology:
-
Initial Attempt with a Stronger Solvent:
-
Attempt to dissolve the this compound in a minimal volume of DMSO.
-
If successful, this stock solution can be carefully diluted with the primary reaction solvent (e.g., DMF or NMP) before being added to the reaction. Be aware of the final concentration of DMSO.
-
-
Using a Co-Solvent System:
-
Prepare a 1:1:1 (v/v/v) mixture of Dichloromethane (DCM), Dimethylformamide (DMF), and N-Methyl-2-pyrrolidone (NMP).
-
Attempt to dissolve the this compound in this co-solvent mixture.
-
-
Employing Gentle Heating and Sonication:
-
Suspend the this compound in the selected solvent or co-solvent system.
-
Place the vessel in a sonicator bath and sonicate for 5-10 minutes.
-
If the solid persists, gently warm the solution in a water bath to a maximum of 40°C while continuing to mix.
-
Once fully dissolved, allow the solution to return to room temperature before proceeding with the subsequent reaction steps.
-
Note: When applying heat, it is imperative to have prior knowledge of the thermal stability of the specific batch of this compound to prevent potential degradation.
Visual Workflow
Caption: Decision workflow for troubleshooting this compound solubility issues.
References
Technical Support Center: Minimizing Racemization of Boc-Orn-OH in Peptide Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the racemization of Boc-Orn-OH during peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of peptide synthesis, and why is it a concern for this compound?
A1: Racemization is the conversion of a single enantiomer of an amino acid (e.g., the L-form of this compound) into a mixture of both its L- and D-enantiomers.[1] This loss of stereochemical integrity is a significant concern in peptide synthesis because the incorporation of the D-enantiomer results in a diastereomeric peptide impurity.[2] This impurity can be challenging to separate from the desired peptide and may significantly alter the biological activity, therapeutic efficacy, and safety profile of the final product.[3]
Q2: What is the primary mechanism of racemization for this compound during peptide coupling?
A2: The most common mechanism for racemization during peptide bond formation is through the formation of a 5(4H)-oxazolone (or azlactone) intermediate.[2] When the carboxyl group of this compound is activated by a coupling reagent, the proton on the α-carbon becomes acidic. A base present in the reaction mixture can then abstract this proton, leading to the formation of a planar enolate intermediate. This planar intermediate can be re-protonated from either side, resulting in a mixture of L- and D-configurations.[3]
Q3: Which factors have the most significant impact on the racemization of this compound?
A3: Several factors during the coupling step can influence the extent of racemization:
-
Coupling Reagents: The choice of coupling reagent is critical. Carbodiimides like DCC and DIC, if used without racemization-suppressing additives, can lead to higher levels of racemization.[4]
-
Additives: Additives such as 1-hydroxybenzotriazole (B26582) (HOBt), 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) can significantly suppress racemization by forming active esters that are less prone to cyclizing into oxazolones.[5]
-
Base: The type and concentration of the base used are crucial. Stronger, less sterically hindered bases like diisopropylethylamine (DIPEA) can increase racemization compared to weaker or more hindered bases like N-methylmorpholine (NMM) or 2,4,6-collidine.[6]
-
Temperature: Elevated temperatures, often used to accelerate coupling, can also increase the rate of racemization.[7]
-
Solvent: The polarity of the solvent can play a role, with less polar solvents sometimes helping to reduce racemization.[6]
-
Pre-activation Time: Prolonged pre-activation of this compound before the addition of the amine component increases the opportunity for oxazolone (B7731731) formation and subsequent racemization.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High levels of D-Ornithine diastereomer detected in the final peptide. | Inappropriate Coupling Reagent: Use of a carbodiimide (B86325) (e.g., DCC, DIC) without an additive. | Switch to a uronium/aminium or phosphonium-based coupling reagent like HATU. Alternatively, if using a carbodiimide, always include a racemization-suppressing additive like Oxyma. The combination of DIC/Oxyma is highly recommended.[8] |
| Strong or Excess Base: Use of a strong, non-hindered base like DIPEA. | Use a weaker or sterically hindered base such as N-methylmorpholine (NMM) or 2,4,6-collidine.[6] Carefully control the stoichiometry of the base. | |
| High Reaction Temperature: Performing the coupling at elevated temperatures. | Conduct the coupling at a lower temperature, such as 0 °C, especially during the activation step.[6] | |
| Prolonged Activation Time: Allowing the this compound to remain in its activated state for an extended period before coupling. | Minimize the pre-activation time. An in situ activation, where the coupling reagent is added to the mixture of the amino acid and the amine component, is ideal. | |
| Low coupling efficiency when trying to minimize racemization. | Steric Hindrance: The coupling of this compound to a sterically hindered amino acid residue on the resin may be slow. | Use a more powerful coupling reagent known for high efficiency with sterically hindered amino acids, such as HATU or COMU.[4] |
| Sub-optimal Solvent: The solvent may not be ideal for both solubility and minimizing racemization. | Consider using a less polar solvent mixture, such as CH₂Cl₂-DMF (1:1), which can help reduce racemization while maintaining reasonable solubility.[6] |
Quantitative Data on Racemization
The following table summarizes quantitative data on the percentage of D-enantiomer formation for ornithine derivatives under different coupling conditions. While specific data for this compound is limited, the data for a closely related ornithine-based monomer in solid-phase synthesis provides valuable insights.
| Ornithine Derivative | Coupling Reagent | Base | Pre-activation | % D-Enantiomer (Racemization) | Reference |
| Nδ-Fmoc-Nα-(uracil-1-ylacetyl)ornithine | HATU | sym-collidine | No | 4% | [3] |
| Nδ-Fmoc-Nα-(uracil-1-ylacetyl)ornithine | HATU | sym-collidine (stepwise addition) | No | <1% | [3] |
Note: The data strongly suggests that for ornithine derivatives, the combination of HATU as the coupling reagent and a sterically hindered base like sym-collidine, particularly with stepwise addition and no pre-activation, is highly effective in minimizing racemization.
Experimental Protocols
Protocol 1: Minimized Racemization Coupling of this compound using HATU/sym-collidine
This protocol is designed for the manual solid-phase synthesis of peptides to minimize the racemization of this compound.
1. Resin Preparation: a. Swell the resin with the free N-terminal amine in N,N-dimethylformamide (DMF) for 30 minutes in a peptide synthesis vessel. b. Drain the DMF.
2. Amino Acid and Reagent Preparation (prepare immediately before use): a. In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) in DMF. b. In another vessel, dissolve HATU (2.9 equivalents) in DMF.
3. Coupling Reaction (In Situ Activation and Stepwise Base Addition): a. Add the this compound solution to the swelled resin. b. Add the HATU solution to the resin. c. Immediately begin the addition of sym-collidine (6 equivalents) to the reaction vessel in three equal portions over 10 minutes while agitating the resin slurry. d. Agitate the reaction mixture at room temperature for 2-4 hours.
4. Monitoring and Washing: a. Perform a Kaiser test to confirm the completion of the coupling reaction (a negative test indicates completion). b. Once the reaction is complete, drain the reaction mixture. c. Wash the resin thoroughly with DMF (3 times), followed by dichloromethane (B109758) (DCM) (3 times), and then DMF (3 times) to remove any unreacted reagents and byproducts.
5. Deprotection: a. Proceed with the standard protocol for the removal of the N-terminal Boc group (e.g., using trifluoroacetic acid in DCM).
Visualizations
Caption: Mechanism of racemization of this compound via oxazolone formation.
Caption: Troubleshooting workflow for high racemization of this compound.
Caption: Decision tree for selecting racemization-minimizing coupling conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Epimerization of peptide nucleic acids analogs during solid-phase synthesis: optimization of the coupling conditions for increasing the optical purity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. peptide.com [peptide.com]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Boc-Orn-OH Peptide Mass Spectrometry Results
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering unexpected mass spectrometry results with peptides synthesized using Boc-L-ornithine (Boc-Orn-OH). The following frequently asked questions (FAQs) and guides address common issues, from unexpected mass shifts to atypical fragmentation patterns.
Frequently Asked Questions (FAQs)
Q1: My mass spectrum shows a peak at [M+23]+. What is this?
A1: An ion at [M+23]+ typically corresponds to a sodium adduct of your peptide ([M+Na]+). This is a very common observation in electrospray ionization (ESI) mass spectrometry. Similarly, a peak at [M+39]+ corresponds to a potassium adduct ([M+K]+). These adducts form from trace amounts of sodium and potassium salts present in solvents, glassware, or sample handling materials. Their presence can sometimes suppress the signal of the desired protonated molecule ([M+H]+).
Q2: I observe a mass that is 18 Da lower than my expected peptide mass. What could be the cause?
A2: A mass loss of 18 Da (the mass of water) from a peptide containing an unprotected ornithine side chain is a strong indicator of intramolecular cyclization to form a lactam. The δ-amino group of the ornithine side chain can attack the backbone carbonyl carbon of the same residue, leading to the formation of a stable six-membered ring and the elimination of a water molecule. This can occur during peptide synthesis, cleavage, or even in the mass spectrometer.
Q3: My MS/MS spectrum shows a dominant cleavage C-terminal to the ornithine residue. Is this normal?
A3: Yes, this is a well-documented phenomenon known as the "ornithine effect".[1] Peptides containing an ornithine residue with a free side-chain amine undergo a facile fragmentation C-terminal to the ornithine.[1][2] This is driven by the formation of a stable six-membered lactam ring, resulting in a prominent b-ion.[1] This predictable fragmentation can be a useful tool for sequence confirmation.
Q4: I see a peak that is 42 Da higher than my expected mass. What does this indicate?
A4: A mass increase of 42 Da is characteristic of an acetylation (+CH3CO) event. The free δ-amino group of the ornithine side chain is nucleophilic and can be acetylated. A common source of the acetyl group is acetic anhydride (B1165640) used in capping steps during solid-phase peptide synthesis (SPPS) if the capping is not perfectly selective. Acetonitrile, a common solvent in HPLC and MS analysis, is not typically a source of acetylation under standard ESI conditions.
Q5: My peptide appears to have dimerized, showing a peak at [2M+H]+. How could this happen?
A5: Dimerization can occur if the free δ-amino group of an ornithine on one peptide chain reacts with an activated carboxyl group on another peptide chain. This is more likely to happen during the synthesis, especially if coupling reactions are slow or if there are issues with resin loading, leading to inter-chain reactions.
Troubleshooting Guide: Unexpected Mass-to-Charge Ratios
When confronted with unexpected peaks in your mass spectrum, the following table can help identify potential sources. The table uses a hypothetical target peptide, Ala-Orn-Gly (AOG) , with a monoisotopic mass of 288.18 Da , as an example.
| Observed m/z ([M+H]+) | Mass Shift (Da) | Potential Cause | Suggested Action |
| 271.15 | -17.03 | Lactam Formation (-H₂O) | Confirm with MS/MS, which should show the characteristic "ornithine effect". Review synthesis and cleavage conditions; prolonged exposure to acid can promote cyclization. |
| 311.17 | +22.99 | Sodium Adduct ([M+Na]+) | This is common. To reduce adduct formation, use high-purity solvents and new plasticware. You can often still identify your peptide despite the presence of adducts.[3] |
| 327.14 | +38.96 | Potassium Adduct ([M+K]+) | Similar to sodium adducts, these arise from salt contaminants. Use of certified low-density polyethylene (B3416737) (LDPE) containers for mobile phases can help minimize these adducts. |
| 330.20 | +42.02 | Side-chain Acetylation | Review your SPPS protocol, particularly the capping steps. Ensure complete coupling to minimize the exposure of free amines to capping reagents. Analyze synthesis byproducts by LC-MS. |
| 577.37 | +288.19 (Dimer) | Peptide Dimerization | Optimize coupling conditions during synthesis (e.g., reagent concentration, reaction time) to favor intra-chain over inter-chain reactions. Lower resin loading can also reduce dimerization. |
Experimental Protocols
Protocol 1: Boc Solid-Phase Peptide Synthesis (SPPS) of an Ornithine-Containing Peptide
This protocol outlines the manual synthesis of a generic tripeptide (e.g., Ala-Orn-Gly) on a Merrifield resin using Boc chemistry.
Materials:
-
Merrifield resin (chloromethylated polystyrene)
-
Boc-Gly-OH, this compound, Boc-Ala-OH
-
Diisopropylethylamine (DIEA)
-
Dichloromethane (DCM), peptide synthesis grade
-
Trifluoroacetic acid (TFA)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
Acetic anhydride
-
Methanol
Procedure:
-
Resin Swelling: Swell the Merrifield resin in DCM in a reaction vessel for 30 minutes.
-
First Amino Acid Coupling (Glycine):
-
Prepare the cesium salt of Boc-Gly-OH.
-
Add the Boc-Gly-Cs salt to the resin in DMF and heat at 50°C overnight.
-
Wash the resin with DMF, DMF/water, DMF, and DCM.
-
-
Boc Deprotection:
-
Treat the resin with 50% TFA in DCM for 30 minutes.
-
Wash with DCM, isopropanol, and then DCM again.
-
-
Neutralization:
-
Treat the resin with 10% DIEA in DCM for 2 minutes (repeat twice).
-
Wash with DCM.
-
-
Second Amino Acid Coupling (Ornithine):
-
Pre-activate this compound (1 eq) with DIC (1 eq) and HOBt (1 eq) in DMF for 10 minutes.
-
Add the activated amino acid solution to the resin and shake for 2-4 hours.
-
Note: The free δ-amino group of ornithine can potentially be acylated. Using HOBt can help minimize this side reaction. For difficult couplings, alternative coupling reagents like HBTU/HATU may be used, but reaction times should be optimized to prevent side-chain modification.
-
Monitor the coupling reaction with a Kaiser test.
-
-
Capping (Optional but Recommended):
-
After coupling, cap any unreacted amino groups by treating the resin with a solution of acetic anhydride and pyridine in DCM for 30 minutes.
-
Wash thoroughly with DCM.
-
-
Repeat Deprotection, Neutralization, and Coupling for Alanine.
-
Final Cleavage:
-
Wash the final peptide-resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.[4]
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide in cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide.
-
Protocol 2: LC-MS Analysis of Crude Peptide
Materials:
-
Crude peptide pellet
-
Water with 0.1% formic acid (Mobile Phase A)
-
Acetonitrile with 0.1% formic acid (Mobile Phase B)
-
C18 reversed-phase HPLC column
Procedure:
-
Sample Preparation: Dissolve a small amount of the crude peptide in Mobile Phase A to a concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter.
-
LC Separation:
-
Inject 5-10 µL of the sample onto the C18 column.
-
Use a linear gradient, for example, from 5% to 60% Mobile Phase B over 30 minutes, at a flow rate of 0.3-1.0 mL/min.
-
-
MS Detection:
-
Use an ESI source in positive ion mode.
-
Scan a mass range of m/z 100-1500.
-
For MS/MS analysis, use data-dependent acquisition to select the most intense precursor ions for fragmentation by collision-induced dissociation (CID).
-
Visualizing Workflows and Side Reactions
SPPS Workflow for Peptides with this compound
Caption: Boc-SPPS workflow for synthesizing a peptide with this compound.
Common Side Reactions with Unprotected Ornithine
Caption: Potential side reactions involving the free δ-amino group of ornithine.
References
Technical Support Center: Optimizing Boc-Orn-OH Coupling Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the coupling of Nα-Boc-L-ornithine (Boc-Orn-OH) in peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is the coupling of this compound sometimes slow or incomplete?
A1: While ornithine itself is not excessively bulky, coupling challenges can arise from several factors. The primary issue is often steric hindrance, not from the ornithine side chain itself, but from the growing peptide chain attached to the resin. As the peptide elongates, it can fold into secondary structures or aggregate, making the N-terminal amine less accessible to the incoming activated this compound.[1][2][3] Additionally, suboptimal activation of the amino acid or inadequate swelling of the resin can contribute to poor coupling efficiency.[3]
Q2: How can I detect an incomplete coupling reaction?
A2: The most common method for detecting incomplete coupling in solid-phase peptide synthesis (SPPS) is the qualitative ninhydrin (B49086) (Kaiser) test.[1][4] A positive result, indicated by a blue or purple color on the resin beads, signifies the presence of unreacted primary amines.[4][5] A negative test (yellow or colorless beads) suggests the coupling reaction is complete.[4] For quantitative analysis, a small sample of the peptide-resin can be cleaved and analyzed by HPLC to identify deletion sequences.[4][5]
Q3: Which coupling reagents are most effective for this compound?
A3: For challenging couplings, including those that are slow due to peptide aggregation or steric hindrance, it is recommended to use more potent coupling reagents.[6][7] Uronium/aminium salts (e.g., HATU, HBTU, HCTU) or phosphonium (B103445) salts (e.g., PyBOP) are generally more effective than standard carbodiimide (B86325) reagents like DCC or DIC.[4][6] Reagents like HATU are often considered among the most efficient for difficult couplings as they form highly reactive activated esters.[4][6]
Q4: What is "double coupling" and when should I use it?
A4: Double coupling is the process of repeating the coupling step with a fresh solution of activated amino acid and reagents.[1][6] This is a common and effective strategy to drive a difficult or incomplete reaction to completion.[6] It should be performed immediately after a positive Kaiser test indicates that the initial coupling was unsuccessful.[1][3]
Q5: Can the choice of solvent affect my reaction time?
A5: Yes, the solvent choice is critical. It affects resin swelling, reagent solubility, and solvation of the growing peptide chain.[1][8] N,N-Dimethylformamide (DMF) is widely used, but for difficult sequences prone to aggregation, a more polar solvent like N-methylpyrrolidone (NMP) may improve yields.[1][8] In some cases, adding a small amount of a chaotropic solvent like Dimethyl sulfoxide (B87167) (DMSO) can help disrupt aggregation and enhance coupling efficiency.[1][9] Ensure you are always using fresh, high-purity, anhydrous solvents.[8]
Q6: What should I do if the coupling is still incomplete after double coupling?
A6: If a double coupling does not result in a negative Kaiser test, it is advisable to cap the unreacted amines.[3][4] Capping involves acetylating the remaining free amines, typically with acetic anhydride (B1165640). This prevents the formation of deletion peptides in subsequent steps, which can simplify the purification of the final product.[3][4]
Troubleshooting Guide
This guide addresses the common issue of a positive Kaiser test after the initial coupling of this compound, indicating unreacted free amines.
| Observation | Potential Cause | Recommended Solution |
| Positive Kaiser Test (Blue/Purple Beads) | 1. Steric Hindrance / Peptide Aggregation: The N-terminus of the growing peptide chain is inaccessible.[1][3][6] | A. Perform a Double Coupling: Immediately repeat the coupling step with fresh reagents.[6][7][8] B. Change Solvent System: Switch from DMF to NMP or add 10-20% DMSO to disrupt aggregation.[1][7][8] |
| 2. Inefficient Reagent Activation: The coupling reagent is not potent enough for the specific sequence.[3][6] | A. Switch to a More Potent Coupling Reagent: Use HATU, HCTU, or PyBOP instead of DCC/DIC.[4][6][7] B. Increase Reaction Time: Extend the coupling time from the standard 1-2 hours to 4 hours or even overnight.[5][8] | |
| 3. Poor Reagent/Solvent Quality: Impurities in reagents or solvents (e.g., water or amines in DMF) are interfering with the reaction.[8][9] | A. Use Fresh, High-Purity Materials: Use fresh, peptide-synthesis grade solvents and high-purity this compound and coupling reagents.[3][8][9] | |
| Kaiser Test Still Positive After Double Coupling | Persistent Steric Hindrance / Highly Unreactive N-terminus | A. Cap Unreacted Amines: Terminate the unreacted chains by acetylation using acetic anhydride to prevent deletion sequences.[3][4] |
Data Presentation
Table 1: Comparison of Common Coupling Reagents for Difficult Couplings
| Coupling Reagent | Reagent Class | Relative Efficiency | Key Considerations |
| DCC/HOBt | Carbodiimide | Moderate | Cost-effective standard, but can be slow for difficult couplings.[3] |
| HBTU/DIPEA | Uronium/Aminium | High | A common and effective choice for most couplings. |
| HATU/DIPEA | Uronium/Aminium | Very High | Generally considered one of the most effective reagents for sterically hindered or difficult couplings, with reduced racemization risk.[4][5] |
| HCTU/DIPEA | Uronium/Aminium | Very High | A highly reactive and often more cost-effective alternative to HATU.[4] |
| PyBOP/DIPEA | Phosphonium | High | Good alternative to uronium-based reagents; does not cause guanidinylation side reactions.[4] |
| DIC/OxymaPure | Carbodiimide | High | Oxyma enhances coupling efficiency and suppresses racemization; a robust and safer alternative to HOBt-based reagents.[5][7] |
Table 2: Recommended Reaction Times for this compound Coupling
| Condition | Standard Time | Extended Time (for difficult couplings) |
| Initial Coupling | 1-2 Hours[8] | 2-4 Hours[5] |
| Double Coupling | 1-2 Hours[8] | 2-4 Hours |
| Capping Reaction | 30 Minutes[4] | N/A |
Experimental Protocols
Protocol 1: Standard this compound Coupling (using HATU)
-
Resin Preparation: Ensure the N-terminal amine on the resin-bound peptide is deprotected and the resin is washed thoroughly with DMF and swollen (at least 30 minutes in DMF).[5]
-
Activation Mixture: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading), HATU (2.9 equivalents), and a non-nucleophilic base like DIPEA (6 equivalents) in DMF.[5]
-
Pre-activation: Allow the mixture to pre-activate for 1-5 minutes. Do not extend this time to minimize potential side reactions.[6][8]
-
Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 1-2 hours.[8]
-
Monitoring: Perform a Kaiser test (Protocol 4) to monitor the completion of the reaction.
-
Washing: If the Kaiser test is negative, drain the reaction solution and wash the resin thoroughly. A typical washing sequence is DMF (3 times), DCM (3 times), and then DMF (3 times) to prepare for the next deprotection step.[8]
Protocol 2: Double Coupling
-
Confirmation: Perform a Kaiser test after the initial coupling. If the result is positive (blue/purple beads), proceed with a double coupling.
-
Drain: Drain the reaction solvent from the vessel. Do not wash the resin at this stage.[7]
-
Repeat Coupling: Immediately prepare a fresh solution of activated this compound as described in Protocol 1 (steps 2 & 3).[8]
-
Second Reaction: Add this fresh solution to the resin and allow the second coupling reaction to proceed for 1-2 hours at room temperature.[8]
-
Final Monitoring and Washing: Perform another Kaiser test. If the test is negative, proceed with the standard washing sequence as described in Protocol 1 (step 6).
Protocol 3: Capping of Unreacted Amines
-
Indication: This protocol is used if a double coupling still results in a positive Kaiser test.
-
Wash: After the final coupling attempt, wash the peptide-resin thoroughly with DMF (3 times).[4]
-
Capping Solution: Prepare a capping solution (e.g., 20% acetic anhydride and 2% DIPEA in DMF).[4]
-
Reaction: Add the capping solution to the resin and agitate for 30 minutes.[4]
-
Final Wash: Wash the resin thoroughly with DMF (3 times) and DCM (3 times) before proceeding to the N-terminal deprotection of the successfully coupled chains.[4]
Protocol 4: Ninhydrin (Kaiser) Test
-
Sample Preparation: Transfer a small sample of the peptide-resin (a few beads) to a small glass test tube.[4]
-
Reagent Addition: Add the following reagents:
-
2-3 drops of 5% ninhydrin in ethanol
-
2-3 drops of 80% phenol (B47542) in ethanol
-
2-3 drops of pyridine (B92270) containing 2% 0.001 M aqueous KCN[4]
-
-
Heating: Heat the test tube at 100°C for 3-5 minutes.[4]
-
Observation: Observe the color of the beads and the solution.
Visualizations
Caption: Troubleshooting workflow for incomplete this compound coupling.
Caption: Experimental workflow for a single this compound coupling cycle.
References
Technical Support Center: Aggregation of Peptides Containing Boc-Orn-OH
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who are encountering aggregation issues with peptides that contain Nα-Boc-L-ornithine (Boc-Orn-OH).
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it used in peptide synthesis?
A1: this compound, or Nα-tert-Butoxycarbonyl-L-ornithine, is a protected amino acid used as a building block in solid-phase peptide synthesis (SPPS).[1][2] In this compound, the α-amino group is protected by the acid-labile tert-butyloxycarbonyl (Boc) group, which prevents unwanted reactions during peptide bond formation.[1] The side-chain δ-amino group, however, is unprotected. This structure allows for specific modifications at the side chain, but it can also introduce challenges. For syntheses where side-chain reactions are not desired, derivatives with an orthogonally protected side chain, such as Boc-Orn(Z)-OH or Fmoc-Orn(Boc)-OH, are typically used.[3][4][5]
Q2: What causes peptides containing this compound to aggregate?
A2: Peptide aggregation is a common problem where peptide chains self-associate to form insoluble structures.[6] Several factors contribute to this issue when using this compound:
-
Hydrogen Bonding: The unprotected δ-amino group on the ornithine side chain can participate in intermolecular hydrogen bonding, promoting the formation of secondary structures like β-sheets that lead to aggregation.[7]
-
Hydrophobic Interactions: While ornithine itself is not highly hydrophobic, the overall hydrophobicity of the peptide sequence can drive aggregation.[6]
-
Growing Peptide Chain Insolubility: As the peptide chain elongates on the solid support, it can collapse and become insoluble in the synthesis solvent, hindering further reactions. This is particularly common for sequences between 6 and 20 residues long.[6]
Q3: How can I detect and quantify peptide aggregation?
A3: Detecting aggregation is crucial for troubleshooting. Several analytical techniques can be used, each providing different insights into the nature and extent of aggregation.[8][9][10]
| Technique | Principle | Information Provided | Typical Application |
| Size Exclusion Chromatography (SEC/SEC-MALS) | Separates molecules based on size.[10] | Detects and quantifies soluble oligomers and larger aggregates.[10] | Purity analysis, quantification of aggregates post-synthesis. |
| Dynamic Light Scattering (DLS) | Measures fluctuations in scattered light intensity due to particle movement.[10] | Determines particle size distribution in a solution.[10] | Detecting the presence of aggregates in solution and monitoring stability. |
| UV-Vis Spectroscopy (Aggregation Index) | Measures light scattering by aggregates at 350 nm relative to protein absorbance at 280 nm.[9] | Provides a simple "Aggregation Index" to quickly assess the presence of large aggregates.[9] | Rapid screening for aggregation in solution. |
| Fluorescence Spectroscopy (e.g., Thioflavin T) | Uses dyes like Thioflavin T (ThT) that fluoresce upon binding to amyloid-like fibrillar aggregates.[8] | Detects and quantifies the formation of structured, fibrillar aggregates.[8] | Studying the kinetics of fibril formation. |
| Analytical Ultracentrifugation (AUC) | Measures the sedimentation rate of molecules in a strong centrifugal field.[10] | Provides information on the size, shape, and distribution of species in a sample.[10] | Detailed characterization of aggregate populations. |
Q4: Can the choice of synthesis strategy (Boc vs. Fmoc) affect aggregation?
A4: Yes, the synthesis strategy can influence aggregation. In Boc-based synthesis, the repeated use of trifluoroacetic acid (TFA) for deprotection helps to protonate the peptide backbone and disrupt secondary structures as they form.[11][12] In contrast, the mild basic conditions (piperidine) used for Fmoc group removal do not have this disruptive effect, which can sometimes allow for more significant aggregation to build up on the resin.[11]
Troubleshooting Guides
Issue 1: On-Resin Aggregation During Synthesis
Symptoms:
-
Poor or non-existent resin swelling in the synthesis solvent.[6][7]
-
Physical clumping or stickiness of the resin beads.[13]
-
Slow or incomplete coupling reactions, indicated by a positive Kaiser test (blue beads) after coupling.[7]
-
Incomplete Nα-Boc deprotection.
-
Low yield of the final peptide after cleavage.[13]
Workflow for Troubleshooting On-Resin Aggregation
References
- 1. This compound | 21887-64-9 | Benchchem [benchchem.com]
- 2. This compound ≥98% (TLC) | Sigma-Aldrich [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
- 8. Protein Aggregation Analysis - Creative Proteomics [creative-proteomics.com]
- 9. approcess.com [approcess.com]
- 10. Protein Aggregation Analysis [intertek.com]
- 11. benchchem.com [benchchem.com]
- 12. Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Identifying and characterizing byproducts in Boc-Orn-OH reactions.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for identifying and characterizing byproducts in Nα-Boc-L-ornithine (Boc-Orn-OH) reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts encountered during the synthesis of this compound?
A1: The most common byproducts in the synthesis of this compound arise from the reactivity of the two amino groups of L-ornithine. Key impurities include:
-
N,N'-di-Boc-L-ornithine: This byproduct forms when both the α- and δ-amino groups of ornithine are protected with a Boc group.
-
L-Ornithine lactam: Intramolecular cyclization of ornithine can lead to the formation of a six-membered ring lactam.[1]
-
Unreacted L-ornithine: Incomplete reaction can leave unreacted starting material in the final product.
Q2: How can I minimize the formation of di-Boc-L-ornithine?
A2: To minimize the formation of the di-Boc byproduct, it is crucial to control the stoichiometry of the Boc-protecting reagent (e.g., di-tert-butyl dicarbonate (B1257347), Boc₂O). Using a slight excess of L-ornithine or carefully controlling the addition of Boc₂O can favor the mono-protection at the more nucleophilic α-amino group. Reaction conditions such as temperature and reaction time also play a significant role.
Q3: What conditions favor the formation of ornithine lactam?
A3: The formation of ornithine lactam is often promoted by elevated temperatures and prolonged reaction times, particularly under conditions that can activate the carboxylic acid group, facilitating intramolecular amide bond formation. Careful control of the reaction temperature and minimizing the reaction time after the desired product is formed can reduce the prevalence of this impurity.
Q4: Which analytical techniques are best suited for identifying and quantifying these byproducts?
A4: A combination of chromatographic and spectroscopic techniques is recommended for the comprehensive analysis of this compound and its byproducts:
-
High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for assessing the purity of this compound and quantifying impurities. A reversed-phase C18 column with a UV detector is commonly used.[2]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is highly effective for identifying unknown impurities by providing molecular weight information, which is crucial for confirming the presence of di-Boc-Orn-OH and ornithine lactam.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for the structural elucidation of the desired product and any isolated byproducts.
Troubleshooting Guides
Problem 1: HPLC analysis shows a significant peak with a higher retention time than this compound.
Possible Cause: This peak could correspond to the more nonpolar N,N'-di-Boc-L-ornithine . The presence of two Boc groups increases the hydrophobicity of the molecule, leading to a longer retention time on a reversed-phase HPLC column.
Troubleshooting Steps:
-
Confirm Identity with LC-MS: Analyze the sample using LC-MS to determine the molecular weight of the impurity. The expected [M+H]⁺ for di-Boc-L-ornithine is 333.20 g/mol .
-
Optimize Reaction Stoichiometry: Reduce the molar equivalents of the Boc-anhydride used in the synthesis to favor mono-protection.
-
Purification: If the byproduct is already formed, purification by flash column chromatography on silica (B1680970) gel can be employed to separate the di-Boc derivative from the desired product.
Problem 2: A peak with a significantly shorter retention time is observed in the HPLC chromatogram.
Possible Cause: This peak may be L-ornithine lactam . The cyclic structure is generally more polar than this compound, resulting in an earlier elution from a reversed-phase column. Another possibility is unreacted L-ornithine.
Troubleshooting Steps:
-
LC-MS Analysis: Confirm the identity of the peak by LC-MS. The expected [M+H]⁺ for L-ornithine lactam is 115.09 g/mol .[1] Unreacted L-ornithine will have an [M+H]⁺ of 133.10 g/mol .[4]
-
Control Reaction Temperature and Time: Avoid excessive heat and prolonged reaction times during the synthesis and work-up to minimize lactam formation.
-
Purification: Recrystallization or flash chromatography can be used to remove the lactam impurity.
Data Presentation
Table 1: Common Byproducts in this compound Synthesis and their Analytical Characteristics
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected [M+H]⁺ ( g/mol ) | Typical HPLC Retention Time |
| Nα-Boc-L-ornithine | C₁₀H₂₀N₂O₄ | 232.28 | 233.15 | Main Peak |
| N,N'-di-Boc-L-ornithine | C₁₅H₂₈N₂O₆ | 332.39 | 333.20 | Longer than main peak |
| L-Ornithine lactam | C₅H₁₀N₂O | 114.15 | 115.09 | Shorter than main peak |
| L-Ornithine | C₅H₁₂N₂O₂ | 132.16 | 133.10 | Shorter than main peak |
Experimental Protocols
Protocol 1: Synthesis of Nα-Boc-L-ornithine
This protocol is a general procedure and may require optimization.
Materials:
-
L-ornithine hydrochloride
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium hydroxide (B78521) (NaOH)
-
Dioxane
-
Water
-
Ethyl acetate (B1210297)
-
Hexane
-
Hydrochloric acid (HCl)
Procedure:
-
Dissolve L-ornithine hydrochloride in a 1:1 mixture of dioxane and water.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of Boc₂O (1.0-1.1 molar equivalents) in dioxane to the stirred ornithine solution.
-
Maintain the pH of the reaction mixture between 9 and 10 by the dropwise addition of a 1M NaOH solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by TLC or HPLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane.
-
Wash the aqueous solution with ethyl acetate to remove any unreacted Boc₂O and other nonpolar impurities.
-
Cool the aqueous layer to 0 °C and acidify to pH 2-3 with 1M HCl.
-
Extract the product into ethyl acetate (3x).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane).
Protocol 2: HPLC Analysis of this compound Purity
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
Gradient Program:
-
A linear gradient adapted for the separation of polar and nonpolar impurities. For example, starting from 5% B to 95% B over 20 minutes.[2]
Detection:
-
UV at 210-220 nm
Sample Preparation:
-
Dissolve the this compound sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL.
Mandatory Visualizations
References
Effective methods for monitoring the progress of Boc-Orn-OH reactions.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in reactions involving Nα-Boc-L-ornithine (Boc-Orn-OH). The following sections detail effective methods for monitoring reaction progress, troubleshooting common issues, and provide established experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most effective methods for monitoring the progress of a this compound reaction?
A1: The progress of reactions involving this compound, such as peptide couplings or side-chain modifications, can be effectively monitored using several analytical techniques. The choice of method depends on the available equipment and the level of detail required. The most common methods are:
-
Thin-Layer Chromatography (TLC): A rapid and cost-effective qualitative method to visualize the consumption of starting materials and the appearance of products.[1]
-
High-Performance Liquid Chromatography (HPLC): A robust quantitative technique to measure the consumption of reactants and the formation of products by comparing peak areas.[2]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides both separation (like HPLC) and mass information, confirming the identity of reactants, products, and any byproducts.[2][3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is particularly useful for observing the disappearance of specific proton signals from the starting material and the appearance of new signals corresponding to the product.[2][4]
Q2: How do I choose the right analytical technique for my experiment?
A2: Consider the following factors when selecting a monitoring technique:
-
For quick, qualitative checks: TLC is ideal for quickly determining if the reaction is proceeding.[1]
-
For quantitative analysis and purity assessment: HPLC is the preferred method for obtaining precise measurements of reaction conversion and product purity.[2][5]
-
For product identification and impurity profiling: LC-MS is invaluable for confirming the molecular weight of your desired product and identifying any side products formed during the reaction.[3][6]
-
For detailed structural confirmation: NMR spectroscopy provides unambiguous structural information, confirming the integrity of the product, including the presence of the Boc protecting group.[7]
Q3: What are the characteristic signals to look for when monitoring a this compound reaction by ¹H NMR?
A3: When monitoring a reaction involving this compound by ¹H NMR, you should look for changes in key proton signals. For the Boc protecting group itself, a characteristic singlet is observed around 1.4-1.5 ppm.[2] During a reaction at the carboxyl group (e.g., peptide coupling), you would monitor the disappearance of the carboxylic acid proton and the appearance of new signals, such as an amide proton in the product.[4] For reactions involving the side-chain amino group (after deprotection of a protecting group other than Boc), you would monitor changes in the signals of the side-chain protons.
Troubleshooting Guides
Q1: My TLC plate shows a persistent spot for the starting material (this compound) even after a long reaction time. What could be the issue?
A1: A persistent starting material spot on TLC suggests an incomplete or stalled reaction. Consider the following potential causes and solutions:
-
Insufficient Reagent: The coupling reagent or other reactants may have been added in insufficient amounts or may have degraded. Ensure you are using fresh, high-quality reagents and consider adding a slight excess of the coupling agent.
-
Steric Hindrance: The amino acid you are coupling to this compound may be sterically hindered, slowing the reaction rate.[8] In such cases, extending the reaction time or switching to a more potent activating agent like HATU or HBTU may be necessary.[8]
-
Poor Solubility: If the starting materials are not fully dissolved in the reaction solvent, the reaction can be slow or incomplete.[9] Ensure all components are fully solubilized, which may require changing the solvent system.
-
Inappropriate Reaction Conditions: The reaction temperature or pH may not be optimal. Review the literature for the specific type of coupling reaction you are performing to ensure the conditions are appropriate.
Q2: My LC-MS analysis shows multiple unexpected peaks. How do I identify these byproducts?
A2: The presence of unexpected peaks in your LC-MS chromatogram indicates the formation of side products. Identifying these is crucial for optimizing your reaction.
-
Analyze the m/z values: Compare the mass-to-charge ratios of the unexpected peaks with the theoretical masses of potential byproducts. Common side products in reactions involving Boc-protected amino acids can include:
-
Use a troubleshooting workflow: A systematic approach can help identify and resolve issues with side product formation.
Experimental Protocols
Protocol 1: Thin-Layer Chromatography (TLC) Monitoring
-
Plate Preparation: Use silica (B1680970) gel 60 F254 plates.
-
Spotting: At regular intervals, take a small aliquot of the reaction mixture, dilute it with a suitable solvent (e.g., ethyl acetate), and spot it onto the TLC plate alongside spots of your starting materials for reference.
-
Elution: Develop the plate using a suitable mobile phase. A common solvent system for Boc-protected amino acids is a mixture of dichloromethane (B109758) (DCM) and methanol (B129727) (MeOH), often with a small amount of acetic acid (e.g., 95:5:0.1 DCM/MeOH/AcOH). The polarity can be adjusted to achieve good separation.
-
Visualization: Visualize the spots under a UV lamp (254 nm).[10] Additionally, stain the plate with a suitable reagent like ninhydrin (B49086) to visualize free amino groups (the product, if the reaction is a deprotection) or potassium permanganate (B83412) (KMnO₄) stain for general visualization.[1][10]
-
Analysis: The reaction is complete when the spot corresponding to the starting material has disappeared and a new spot corresponding to the product is prominent.
Protocol 2: High-Performance Liquid Chromatography (HPLC) Analysis
-
Sample Preparation: At specified time points, quench a small aliquot of the reaction mixture (e.g., with water).[3] Dilute the quenched aliquot with the initial mobile phase (e.g., 50:50 acetonitrile/water with 0.1% TFA) to an appropriate concentration (e.g., 1 mg/mL, followed by further dilution to 1-10 µg/mL).[3][4]
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column.[6]
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.[6]
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.[6]
-
Gradient: A typical gradient would be to start with a low percentage of Mobile Phase B, increasing it over 20-30 minutes to elute compounds of varying polarities.
-
Flow Rate: 0.5 - 1.0 mL/min.[6]
-
Detection: UV detection at 210-220 nm (for the peptide bond) and 254 nm if other chromophores are present.[4][6]
-
-
Data Analysis: Monitor the decrease in the peak area of the starting material and the increase in the peak area of the product over time to determine the reaction kinetics and final conversion.
Protocol 3: Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
-
LC Conditions: Use the same HPLC method as described above.[4]
-
MS Conditions:
-
Data Analysis: Process the acquired data to identify the m/z values of all significant peaks in the chromatogram. Compare these experimental masses to the theoretical masses of the expected product and potential side products.[6]
Protocol 4: ¹H NMR Spectroscopy
-
Sample Preparation: Take an aliquot of the reaction mixture, remove the solvent under reduced pressure, and redissolve the residue in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[4][7]
-
Acquisition: Acquire a ¹H NMR spectrum.
-
Data Analysis: Identify the characteristic singlet of the Boc group's tert-butyl protons around 1.4-1.5 ppm.[2] Monitor the disappearance of signals from the starting material and the appearance of new, characteristic signals from the product to confirm the structural transformation.[4]
Data Presentation
Table 1: Expected LC-MS Data for this compound and Related Species
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected [M+H]⁺ (m/z) | Notes |
| This compound | C₁₀H₂₀N₂O₄ | 232.28 | 233.15 | Starting Material[6] |
| Fmoc-Orn(Boc)-OH | C₂₅H₃₀N₂O₆ | 454.52 | 455.22 | Example of a derivative[6] |
| Dipeptide Product | C₂₀H₃₈N₄O₇ | 446.54 | 447.28 | Example: Boc-Orn-Orn-OH |
| Sodium Adduct [M+Na]⁺ | C₁₀H₂₀N₂O₄Na | - | 255.13 | Common adduct in ESI-MS[6] |
| Potassium Adduct [M+K]⁺ | C₁₀H₂₀N₂O₄K | - | 271.11 | Common adduct in ESI-MS[6] |
Table 2: Typical TLC and HPLC Parameters for this compound Reactions
| Parameter | TLC | HPLC |
| Stationary Phase | Silica Gel 60 F254 | C18 Reversed-Phase |
| Mobile Phase | Dichloromethane/Methanol/Acetic Acid (e.g., 95:5:0.1) | Water/Acetonitrile with 0.1% TFA |
| Detection | UV (254 nm), Ninhydrin, KMnO₄ | UV (210-220 nm) |
| Expected Result | Starting material (this compound) is less polar than the deprotected product. The coupled product will have a different Rf value. | Retention time will vary based on polarity. Deprotected products are generally more polar and elute earlier. |
Visualizations
Caption: A general workflow for monitoring the progress of this compound reactions.
Caption: A troubleshooting workflow for identifying byproducts using LC-MS data.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Boc-Inp-OH ≥99.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Reddit - The heart of the internet [reddit.com]
Technical Support Center: Boc-Orn-OH Compatibility and Troubleshooting
This technical support center is designed for researchers, scientists, and drug development professionals working with Nα-tert-butyloxycarbonyl-L-ornithine (Boc-Orn-OH). Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common compatibility issues and challenges encountered during its use in chemical synthesis, particularly in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What are the most common applications of this compound?
A1: this compound is primarily used as a building block in solid-phase peptide synthesis (SPPS). The Boc protecting group on the α-amino position allows for controlled, stepwise elongation of a peptide chain. The unprotected δ-amino group of the ornithine side chain can be utilized for subsequent modifications, such as cyclization to form lactam bridges, or for the attachment of other molecules.[][2][3]
Q2: In which solvents is this compound soluble?
A2: this compound is generally soluble in polar organic solvents. It shows good solubility in dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), methanol, acetone, chloroform, and dichloromethane (B109758) (DCM).[4][5] However, it is sparingly soluble in aqueous buffers. For synthesizers requiring pre-dissolved amino acids, DMF is a common choice.
Q3: What are the primary challenges when coupling this compound in SPPS?
A3: The main challenges include:
-
Incomplete Coupling: Like other amino acids, incomplete coupling can occur, leading to deletion sequences in the final peptide. This can be exacerbated by steric hindrance from the growing peptide chain or peptide aggregation on the resin.[6][7]
-
Racemization: During the activation of the carboxylic acid, there is a risk of racemization at the α-carbon. This is influenced by the choice of coupling reagents, the base used, and the reaction temperature.[6][8]
-
Side Reactions: The unprotected δ-amino group of the ornithine side chain can potentially undergo side reactions, although this is less common during standard coupling cycles. A more significant concern is the potential for δ-lactam formation, especially with certain activation methods or prolonged reaction times.
Q4: What is δ-lactam formation and how can it be prevented?
A4: δ-Lactam formation is an intramolecular cyclization reaction where the activated carboxyl group of this compound reacts with its own δ-amino group. This side reaction consumes the activated amino acid, preventing it from coupling to the peptide chain and leading to lower yields. For the analogous Fmoc-Arg(Boc)2-OH, which also has a side chain amine, lactam formation can be significant.[9] To minimize this risk:
-
Use coupling methods with short pre-activation times.
-
Employ coupling reagents known to suppress side reactions, such as those incorporating OxymaPure.[6][9]
-
Avoid excessively high temperatures or prolonged coupling times unless necessary for a difficult coupling.
Q5: What are the best practices for Boc deprotection of a this compound residue?
A5: The Boc group is typically removed using a strong acid, most commonly trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).[10] A key concern during deprotection is the generation of a reactive tert-butyl cation, which can lead to the alkylation of nucleophilic side chains of other amino acids in the peptide, such as Tryptophan (Trp) or Methionine (Met).[6][10] To prevent this, it is crucial to use a "scavenger cocktail" in the TFA cleavage solution. Common scavengers include triisopropylsilane (B1312306) (TIS) and water.[11]
Troubleshooting Guides
Issue 1: Incomplete Coupling of this compound
Symptom: A positive ninhydrin (B49086) (Kaiser) test (blue/purple beads) after the coupling step, indicating the presence of unreacted primary amines on the resin.[12]
Workflow for Troubleshooting Incomplete Coupling:
Caption: Troubleshooting workflow for incomplete this compound coupling.
Detailed Steps:
-
Perform a "Double Coupling": If the initial Kaiser test is positive, the most straightforward solution is to repeat the coupling step with a fresh solution of activated this compound.[7] Wash the resin with DMF before starting the second coupling.
-
Switch to a More Potent Coupling Reagent: If double coupling is ineffective, consider using a more powerful coupling reagent. Uronium/aminium salt-based reagents like HATU are often more effective than carbodiimides for challenging couplings.[13][14]
-
Optimize Reaction Conditions: For particularly difficult sequences, increasing the coupling time (e.g., to 4 hours or overnight) or raising the temperature (e.g., to 40°C) can improve yields. However, be mindful that this may also increase the risk of side reactions like racemization.[9]
-
Cap Unreacted Amines: If a small percentage of amines remains unreacted after these steps, it is best to "cap" them to prevent the formation of deletion peptides. This is typically done by acetylating the unreacted amines with a solution of acetic anhydride (B1165640) and a non-nucleophilic base like DIPEA in DMF.
Issue 2: Racemization During Coupling
Symptom: Presence of diastereomeric impurities in the final peptide, detectable by HPLC.
Mitigation Strategies:
-
Choice of Coupling Reagent: Use coupling reagents known for low racemization, such as those that incorporate additives like HOBt or OxymaPure.[6][8] HATU is also known to be very fast and efficient, which can reduce the time available for racemization to occur.[13][14]
-
Choice of Base: Avoid using an excessive amount of base. For amino acids prone to racemization, a weaker base like N-Methylmorpholine (NMM) may be preferable to a stronger, more hindered base like N,N-Diisopropylethylamine (DIPEA).[6][8][15]
-
Pre-activation Time: Minimize the pre-activation time of the amino acid before adding it to the resin. Prolonged pre-activation can increase the risk of forming the racemization-prone oxazolone (B7731731) intermediate.[6][16]
Issue 3: Side Reactions During Final Cleavage/Deprotection
Symptom: Unexpected peaks in the HPLC/LC-MS analysis of the crude peptide, corresponding to masses indicating alkylation of sensitive residues (e.g., Trp+56, Met+56).
Prevention:
-
Use of Scavengers: This is the most critical step to prevent side reactions from the tert-butyl cation generated during Boc deprotection. Always use a scavenger cocktail with TFA. A common and effective cocktail is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).[11]
-
Compatibility with Scavengers: this compound itself is generally compatible with common scavengers like TIS and thioanisole (B89551). The choice of scavenger is dictated by the other amino acids present in the peptide sequence. For example, thioanisole is often included when Arg(Tos) is present.
Data Presentation
Table 1: Solubility of this compound and Related Reagents
| Compound | Solvent | Solubility | Notes |
| This compound | Chloroform, DCM, Ethyl Acetate, DMSO, Acetone | Soluble | [4][5] |
| Methanol | Soluble ([α]/D measured at c=1) | [17] | |
| Boc-Orn(Fmoc)-OH | DMSO, DMF | ~30 mg/mL | [18] |
| Aqueous Buffers | Sparingly soluble | [18] | |
| Fmoc-Orn(Boc)-OH | DMF | 20 mg/mL | [19] |
| DMSO, Ethanol (B145695) | 10 mg/mL | [19] |
Table 2: Qualitative Comparison of Common Coupling Reagents for Boc-SPPS
| Coupling Reagent | Class | Relative Efficiency | Risk of Racemization | Key Considerations |
| DIC/HOBt | Carbodiimide | Good | Low to Moderate | Cost-effective, but can be slower for hindered couplings.[20] |
| HBTU | Aminium/Uronium Salt | High | Low | A reliable and widely used reagent for most couplings.[13] |
| HATU | Aminium/Uronium Salt | Very High | Very Low | Highly efficient and fast, recommended for difficult or sterically hindered couplings.[13][14] |
| COMU | Aminium/Uronium Salt | Very High | Very Low | High reactivity similar to HATU, with an improved safety profile (non-explosive byproducts).[20] |
Experimental Protocols
Protocol 1: Standard Coupling of this compound using HATU
-
Resin Preparation: Swell the resin-bound peptide (with a deprotected N-terminal amine) in an adequate volume of DMF for at least 30 minutes in a reaction vessel.
-
Activation Mixture: In a separate vessel, dissolve this compound (3 equivalents relative to the resin loading) and HATU (2.9 equivalents) in DMF.
-
Coupling: Add the amino acid/HATU solution to the swollen resin. Immediately add DIPEA (6 equivalents) to the reaction vessel to initiate activation and coupling.
-
Reaction: Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring: Perform a Kaiser test to confirm the absence of free primary amines. If the test is positive, a second coupling may be necessary.
-
Washing: Upon completion, wash the resin thoroughly with DMF (3x), DCM (3x), and Methanol (3x), then dry under vacuum.[9]
Protocol 2: Kaiser Test for Monitoring Coupling Completion
Reagents:
-
Solution A: 5% (w/v) ninhydrin in ethanol.
-
Solution B: 80% (w/v) phenol (B47542) in ethanol.
-
Solution C: 2% of a 0.001 M aqueous KCN solution in pyridine.
Procedure:
-
Sample Preparation: Transfer a small sample of the peptide-resin (a few beads) to a small glass test tube.
-
Washing: Wash the beads thoroughly with ethanol to remove any residual DMF.
-
Reagent Addition: Add 2-3 drops of each of the three solutions (A, B, and C) to the test tube.
-
Heating: Heat the test tube at 100-110°C for 3-5 minutes.
-
Observation: Observe the color of the beads and the solution.
Interpretation:
-
Blue/Purple Color: Positive result, indicating incomplete coupling (free primary amines are present).
-
Yellow/Colorless: Negative result, indicating complete coupling.
Protocol 3: Capping of Unreacted Amines
-
Washing: After the final coupling attempt, wash the peptide-resin thoroughly with DMF (3 times).
-
Capping Solution: Prepare a capping solution, for example, 20% acetic anhydride and 2% DIPEA in DMF.
-
Reaction: Add the capping solution to the resin and agitate for 30 minutes at room temperature.
-
Final Wash: Wash the resin thoroughly with DMF (3 times) and DCM (3 times) before proceeding to the N-terminal deprotection of the successfully coupled chains.
Visualizations
Caption: General workflow for a Boc-SPPS cycle involving this compound.
Caption: Logical relationship of reagents in the coupling reaction of this compound.
References
- 2. Ornithine capture by a translating ribosome controls bacterial polyamine synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | 21887-64-9 [chemicalbook.com]
- 4. Boc-Orn(Z)-OH ≥98.0% (TLC) | Sigma-Aldrich [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. bachem.com [bachem.com]
- 8. benchchem.com [benchchem.com]
- 9. peptide.com [peptide.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. peptide.com [peptide.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. peptide.com [peptide.com]
- 17. cdn.caymanchem.com [cdn.caymanchem.com]
- 18. caymanchem.com [caymanchem.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of Boc-Orn-OH and Fmoc-Orn(Boc)-OH in Solid-Phase Peptide Synthesis
In the realm of solid-phase peptide synthesis (SPPS), the strategic selection of protected amino acid derivatives is paramount to achieving high yields and purity of the target peptide. Ornithine, a non-proteinogenic amino acid, is a valuable building block for introducing structural diversity and functionality into peptides. This guide provides a detailed comparison of two commonly used ornithine derivatives, Boc-Orn-OH and Fmoc-Orn(Boc)-OH, to assist researchers, scientists, and drug development professionals in making informed decisions for their synthesis strategies.
The fundamental difference between these two derivatives lies in the orthogonal protection strategies they employ, which dictates the overall workflow, potential side reactions, and ultimately, the efficiency of the synthesis. While this compound is utilized in the traditional Boc/Bzl strategy, Fmoc-Orn(Boc)-OH is a cornerstone of the more contemporary Fmoc/tBu approach.
Performance Comparison: A Quantitative Overview
While direct head-to-head comparative studies with identical model peptides are not extensively published, the following table summarizes the expected performance characteristics based on the well-established principles of Boc and Fmoc SPPS strategies.
| Feature | Boc-Orn(Z)-OH (Typical for Boc Strategy) | Fmoc-Orn(Boc)-OH (Fmoc Strategy) |
| α-Amino Protecting Group | Boc (tert-Butyloxycarbonyl) | Fmoc (9-Fluorenylmethyloxycarbonyl) |
| Side-Chain Protecting Group | Z (Benzyloxycarbonyl) or other Bzl-type | Boc (tert-Butyloxycarbonyl) |
| Deprotection of α-Amino Group | Strong Acid (e.g., 50% TFA in DCM)[] | Mild Base (e.g., 20% Piperidine in DMF)[] |
| Side-Chain Deprotection | Strong Acid (e.g., HF) or Hydrogenolysis | Strong Acid (e.g., TFA), typically during final cleavage[3] |
| Orthogonality | Limited (relies on graded acid lability) | High (Base-labile vs. Acid-labile)[][4] |
| Typical Coupling Efficiency | >99% | >99%[] |
| Expected Crude Purity | Generally lower due to harsher conditions | 85-95% (depending on sequence)[5] |
| Key Side Reactions | Acid-catalyzed side reactions, t-butylation of sensitive residues | Lactam formation, Aspartimide formation (sequence dependent)[5] |
| Compatibility with Sensitive Residues | Less compatible | More compatible[] |
Fundamental Differences in Protection Strategies
The choice between this compound and Fmoc-Orn(Boc)-OH dictates the entire SPPS workflow.
Boc Strategy (this compound): This approach relies on a graded acid lability for deprotection. The Nα-Boc group is removed by a moderately strong acid like trifluoroacetic acid (TFA), while the side-chain protecting groups (like Z) and the peptide-resin linkage are cleaved by a much stronger acid, such as hydrogen fluoride (B91410) (HF), at the end of the synthesis. This repeated exposure to strong acid can lead to the degradation of sensitive amino acid residues and the accumulation of side products.
Fmoc Strategy (Fmoc-Orn(Boc)-OH): This strategy is based on an orthogonal protection scheme, which is a significant advantage.[][4] The Nα-Fmoc group is labile to mild basic conditions (e.g., piperidine), while the side-chain Boc group is stable to base but readily cleaved by acid. This allows for the selective deprotection of the α-amino group at each cycle without affecting the side-chain protection. The milder conditions of the Fmoc strategy generally lead to higher purity and yield of the final peptide and better compatibility with sensitive modifications like phosphorylation and glycosylation.[][6]
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for incorporating an ornithine residue using both Boc and Fmoc strategies in SPPS.
References
Analysis of the biological activity of peptides synthesized with Boc-Orn-OH versus analogs.
Ornithine, a non-proteinogenic amino acid, is increasingly utilized in peptide synthesis to enhance biological activity and stability. This guide provides a comparative analysis of peptides synthesized with Boc-Orn-OH versus their lysine (B10760008) and arginine analogs, supported by experimental data. The focus is on antimicrobial and anticancer activities, providing researchers, scientists, and drug development professionals with objective data to inform their peptide design and synthesis strategies.
The substitution of proteinogenic amino acids like lysine and arginine with ornithine can significantly modulate the therapeutic properties of peptides. This is primarily attributed to the difference in side chain length and basicity, which influences the peptide's overall structure, charge distribution, and interaction with biological membranes. The use of Nα-tert-Butoxycarbonyl-L-ornithine (this compound) is a key strategy in solid-phase peptide synthesis (SPPS) to facilitate the incorporation of this unique amino acid.
Comparative Analysis of Biological Activity
The incorporation of ornithine in peptide sequences has been shown to influence their antimicrobial and anticancer properties. Generally, the shorter side chain of ornithine compared to lysine can alter the peptide's amphipathicity, a key factor in its ability to disrupt microbial cell membranes.
Antimicrobial Activity
Studies have demonstrated that substituting lysine with ornithine can enhance antimicrobial activity and proteolytic stability. In contrast, arginine-containing peptides often exhibit the most potent antimicrobial effects due to the unique properties of the guanidinium (B1211019) group in interacting with bacterial membranes.[1][2][3]
Below is a summary of Minimum Inhibitory Concentration (MIC) values from various studies, comparing peptides with ornithine, lysine, and arginine residues. Lower MIC values indicate higher antimicrobial potency.
| Peptide/Analog | Target Organism | MIC (µM) | Reference |
| Histone-Derived Peptides | [1][2] | ||
| Parasin (Arginine-rich) | E. coli | Lower MIC | [1][2] |
| Parasin (Lysine-rich) | E. coli | Higher MIC | [1][2] |
| Brevinin-1pl Analogs | [4] | ||
| Brevinin-1pl (Lysine-containing) | E. faecium | 4 | [4] |
| Brevinin-1pl-5R (Arginine substitution) | E. faecium | 2 | [4] |
| Brevinin-1pl-2R (Partial Arginine sub.) | P. aeruginosa | 8 (MBC) | [4] |
| Brevinin-1pl (Parent) | P. aeruginosa | 16 (MBC) | [4] |
| Synthetic Peptides | [5] | ||
| P1-Arg (Arginine-rich) | E. coli | 43-76 | [5] |
| P2-Lys (Lysine-rich) | E. coli | 77.5 | [5] |
| P3-His (Histidine-rich) | E. coli | >100 | [5] |
Anticancer Activity
The positive charge of ornithine, lysine, and arginine residues facilitates the interaction of peptides with negatively charged cancer cell membranes.[6] The specific amino acid can influence the mechanism of cell death, with some peptides inducing membrane lysis and others promoting apoptosis.[7] Arginine-rich peptides have been noted for their ability to penetrate cell membranes and induce caspase-3-dependent apoptosis.[7]
The following table summarizes the half-maximal inhibitory concentration (IC50) values for various peptides and their analogs against different cancer cell lines. Lower IC50 values indicate greater anticancer potency.
| Peptide/Analog | Cancer Cell Line | IC50 (µM) | Reference |
| Ruthenium Conjugates | [8][9] | ||
| RuCOOH | Breast Cancer Lines | >100 | [8][9] |
| RuRW6 (Arg-Trp conjugate) | Breast Cancer Lines | 5.44 - 93.08 | [8][9] |
| P-113 Derivatives | [10] | ||
| P-113 | Oral Squamous Carcinoma | >100 | [10] |
| Nal-P-113 | Oral Squamous Carcinoma | Lower IC50 | [10] |
| Bip-P-113 | Oral Squamous Carcinoma | Lower IC50 | [10] |
| Dip-P-113 | Oral Squamous Carcinoma | Lower IC50 | [10] |
Experimental Protocols
Boc-Solid Phase Peptide Synthesis (Boc-SPPS)
This protocol outlines the manual synthesis of a peptide incorporating this compound.
1. Resin Preparation:
-
Swell the appropriate resin (e.g., Merrifield or PAM resin) in dichloromethane (B109758) (DCM) for at least 30 minutes in a reaction vessel.[11][12]
-
Wash the resin with DCM.
2. First Amino Acid Coupling:
-
For the first amino acid (C-terminal), use the cesium salt of the Boc-protected amino acid to minimize racemization.[12]
-
Dissolve the Boc-amino acid cesium salt in dimethylformamide (DMF) and add it to the resin.
-
Agitate the mixture for the recommended time at room temperature.
-
Wash the resin with DMF and DCM.
3. Deprotection of the Boc Group:
-
Swell the peptide-resin in DCM.
-
Add a solution of 50% trifluoroacetic acid (TFA) in DCM to the resin and agitate for 5 minutes.[12]
-
Drain and add a fresh solution of 50% TFA in DCM and agitate for an additional 20-30 minutes.[12][13]
-
If the sequence contains sensitive residues like Cys, Met, or Trp, add 0.5% dithiothreitol (B142953) (DTE) as a scavenger to the TFA solution.[12][14]
-
Wash the resin with DCM, isopropanol (B130326) (IPA), and then DCM again.[11][12]
4. Neutralization:
-
Add a solution of 10% N,N-diisopropylethylamine (DIEA) in DCM to the resin and agitate for 2 minutes.[11][13]
-
Repeat the neutralization step.
-
Wash the resin with DCM.
5. Coupling of Subsequent Amino Acids (including this compound):
-
Activate the next Boc-protected amino acid (e.g., Boc-Orn(Z)-OH) with a coupling reagent (e.g., HBTU/HOBt or DIC/HOBt) in DMF or a DCM/DMF mixture.
-
Add the activated amino acid solution to the resin.
-
Agitate for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a qualitative method like the Kaiser test.[13] If the test is positive (indicating incomplete reaction), the coupling step should be repeated.
6. Repeat Cycles:
-
Repeat the deprotection, neutralization, and coupling steps for each amino acid in the sequence.
7. Cleavage and Deprotection:
-
After the final amino acid is coupled, remove the N-terminal Boc group.
-
Wash and dry the peptide-resin.
-
Cleave the peptide from the resin and remove side-chain protecting groups using a strong acid like anhydrous hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA).[14][15] This step requires specialized equipment and safety precautions.
-
Precipitate the crude peptide in cold diethyl ether.
8. Purification:
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Assay
This protocol is based on the broth microdilution method.
1. Preparation of Bacterial Inoculum:
-
From a fresh agar (B569324) plate, select 3-5 colonies of the test microorganism and inoculate into 5 mL of Mueller-Hinton Broth (MHB).
-
Incubate at 37°C until the culture reaches the logarithmic growth phase.
-
Dilute the bacterial suspension in fresh MHB to a final concentration of approximately 5 x 10^5 Colony Forming Units (CFU)/mL in the test wells.
2. Preparation of Peptide Dilutions:
-
Prepare a stock solution of the peptide in a suitable solvent (e.g., sterile deionized water or 0.01% acetic acid).
-
Perform serial two-fold dilutions of the peptide stock solution in a 96-well polypropylene (B1209903) plate to prevent peptide adsorption.
3. Assay Procedure:
-
Add 100 µL of the diluted bacterial suspension to each well of the 96-well plate.
-
Add 100 µL of each peptide dilution to the corresponding wells.
-
Include a positive control (bacteria without peptide) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
4. Determination of MIC:
-
The MIC is the lowest concentration of the peptide that completely inhibits the visible growth of the microorganism.
Anticancer Activity: MTT Assay
This assay measures cell viability and proliferation.
1. Cell Seeding:
-
Seed cancer cells in a 96-well plate at a density of 1,000 to 100,000 cells per well.
-
Incubate for 6 to 24 hours to allow for cell attachment.
2. Peptide Treatment:
-
Prepare serial dilutions of the peptide in a suitable cell culture medium.
-
Remove the old medium from the cells and add the peptide dilutions.
-
Incubate for a specified period (e.g., 24, 48, or 72 hours).
3. MTT Addition:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 2 to 4 hours, or until a purple precipitate is visible.
4. Solubilization of Formazan (B1609692):
-
Add 100 µL of a detergent reagent (e.g., SDS-HCl solution) to each well to dissolve the formazan crystals.
-
Leave the plate at room temperature in the dark for at least 2 hours.
5. Absorbance Reading:
-
Measure the absorbance at 570 nm using a microplate reader.
-
The absorbance is directly proportional to the number of viable cells. The IC50 value is calculated as the concentration of the peptide that reduces cell viability by 50%.
Visualizations
Experimental and Signaling Pathway Diagrams
References
- 1. Role of Arginine and Lysine in the Antimicrobial Mechanism of Histone-derived Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of arginine and lysine in the antimicrobial mechanism of histone-derived antimicrobial peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Engineering of antimicrobial peptide Brevinin-1pl: arginine, lysine, and histidine substitutions enhance antimicrobial-anticancer efficacy with reduced cytotoxicity [frontiersin.org]
- 5. d-nb.info [d-nb.info]
- 6. Anticancer peptide: Physicochemical property, functional aspect and trend in clinical application (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Arginine-Tryptophan Peptides Enhancing Antibacterial and Anticancer Effects of Ruthenium(II) Polypyridyl Complex Photosensitizers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Arginine-Tryptophan Peptides Enhancing Antibacterial and Anticancer Effects of Ruthenium(II) Polypyridyl Complex Photosensitizers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Strategy to Enhance Anticancer Activity and Induced Immunogenic Cell Death of Antimicrobial Peptides by Using Non-Nature Amino Acid Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. chempep.com [chempep.com]
- 13. benchchem.com [benchchem.com]
- 14. peptide.com [peptide.com]
- 15. csbio.com [csbio.com]
Validating Boc-Orn-OH Incorporation: A Comparative Guide to Mass Spectrometry Techniques
For researchers, scientists, and drug development professionals, the precise and verifiable incorporation of unnatural amino acids, such as Boc-Orn-OH (tert-butyloxycarbonyl-ornithine), is a critical step in the synthesis of modified peptides and proteins. This guide provides an objective comparison of leading mass spectrometry (MS) techniques for validating the successful integration of this compound, supported by experimental data and detailed protocols.
Performance Comparison of Validation Techniques
Mass spectrometry stands as the gold standard for the definitive validation of unnatural amino acid incorporation, offering high specificity and sensitivity.[1] This section compares the key performance metrics of the most common MS-based methods—Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) MS—alongside the classical Edman degradation method for context.
| Feature | LC-MS/MS (ESI-QTOF/Orbitrap) | MALDI-TOF/TOF MS | Edman Degradation |
| Principle | Measures mass-to-charge ratio of peptides and their fragments after chromatographic separation and electrospray ionization. | Measures time-of-flight of ions generated by laser desorption from a crystalline matrix to determine mass-to-charge ratio. | Sequential chemical cleavage and identification of N-terminal amino acids.[1] |
| Specificity | High; provides sequence confirmation and precise localization of this compound through fragmentation analysis.[2] | High for mass confirmation; fragmentation (PSD/CID) can provide sequence information. | High for N-terminal sequencing, but cannot identify internal modifications.[1] |
| Sensitivity | High (low picomole to femtomole range). | High (low femtomole to attomole range). | Moderate (10-100 picomole range).[1] |
| Throughput | Lower due to chromatographic separation times.[3] | Higher; suitable for rapid screening of multiple samples.[3] | Low; each cycle is time-consuming. |
| Quantitative Accuracy | Good, especially with stable isotope labeling.[4] | Good, can be improved with internal standards.[5] | Not typically used for quantification. |
| Analysis of Intact Proteins | Well-suited for intact protein analysis to confirm overall mass incorporation.[6] | Can be used for intact protein analysis, but mass resolution may be lower for very large proteins.[7] | Impractical for large proteins (>50-60 residues).[1] |
| Key Advantage | Excellent for complex mixtures and provides definitive sequence information.[3] | High speed, tolerance to some buffers and salts.[3] | Direct sequencing method. |
| Key Disadvantage | Susceptible to ion suppression.[8] | Matrix interference and potential for in-source decay. | N-terminal blockage prevents sequencing; cannot identify modified amino acids effectively.[1] |
Mass Spectrometry Techniques for Validation
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a powerful and versatile technique for the unambiguous validation of this compound incorporation. The liquid chromatography step separates the target peptide from impurities, reducing sample complexity and minimizing ion suppression.[3] Subsequent tandem mass spectrometry provides two key pieces of information: the accurate mass of the peptide to confirm the incorporation of this compound, and the fragmentation pattern to pinpoint its exact location within the peptide sequence.
Fragmentation of this compound Containing Peptides:
During collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD), peptides fragment at the amide bonds, producing characteristic b- and y-ions. The mass difference between adjacent ions in a series corresponds to a specific amino acid residue. The presence of this compound will result in a mass shift in the fragment ions containing this residue. A characteristic neutral loss of the Boc group (100.05 Da) or isobutylene (B52900) (56.06 Da) from the precursor or fragment ions is a strong indicator of its presence.[2][9]
Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) Mass Spectrometry
MALDI-TOF MS is a high-throughput technique well-suited for the rapid screening and confirmation of peptide masses.[3] In this method, the peptide sample is co-crystallized with a matrix that absorbs laser energy, leading to soft ionization of the peptide. The time it takes for the ionized peptide to travel to the detector is proportional to its mass-to-charge ratio, providing a highly accurate mass measurement. For sequence information, tandem TOF (TOF/TOF) instruments can be used to induce fragmentation.
Intact Protein Analysis
For proteins modified with this compound, intact protein mass analysis is a crucial first step to confirm successful incorporation. This "top-down" approach provides the molecular weight of the entire protein, allowing for the verification of the expected mass shift corresponding to the number of incorporated this compound residues.[6] High-resolution mass spectrometers, such as Orbitrap or FT-ICR instruments, are preferred for their ability to resolve the isotopic distribution of large molecules and provide high mass accuracy.[7]
Alternative Validation Method: Edman Degradation
Edman degradation is a classical chemical method for sequencing peptides from the N-terminus.[1] While it can provide direct sequence information, it has significant limitations for validating the incorporation of unnatural amino acids like this compound. The chemical derivatization and cleavage steps may not be compatible with the Boc protecting group, and the technique cannot identify modifications within the peptide chain.[1] Furthermore, if the N-terminus of the peptide is blocked, Edman degradation will not proceed.[1]
Experimental Protocols
Protocol 1: LC-MS/MS Analysis of a this compound Containing Peptide
1. Sample Preparation:
-
Dissolve the purified peptide in a solvent compatible with reverse-phase chromatography, such as 0.1% formic acid in water/acetonitrile (50:50 v/v), to a final concentration of 1-10 µM.
2. Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 65% B over 30 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
3. Mass Spectrometry (MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
MS1 Scan: Acquire a full scan from m/z 300-2000 to determine the precursor ion's mass-to-charge ratio.
-
MS/MS Scan: Perform data-dependent acquisition (DDA) or data-independent acquisition (DIA) to trigger fragmentation of the most intense precursor ions.
-
Collision Energy: Optimize collision energy (e.g., 25-35 arbitrary units for HCD) to achieve optimal fragmentation.
4. Data Analysis:
-
Compare the observed precursor ion mass with the theoretical mass of the this compound containing peptide.
-
Analyze the MS/MS spectrum to confirm the peptide sequence and identify the b- and y-ions containing the mass shift corresponding to this compound. Look for the characteristic neutral loss of the Boc group.
Protocol 2: MALDI-TOF MS Analysis of a this compound Containing Peptide
1. Sample Preparation:
-
Prepare a 1-10 pmol/µL solution of the purified peptide in 0.1% TFA.
2. Matrix Preparation:
-
Prepare a saturated solution of α-cyano-4-hydroxycinnamic acid (CHCA) in 50% acetonitrile/0.1% TFA.
3. Spotting:
-
On a MALDI target plate, spot 1 µL of the matrix solution and let it air dry.
-
Spot 1 µL of the peptide solution onto the dried matrix spot.
-
Overlay with another 1 µL of the matrix solution and allow it to co-crystallize.
4. Mass Spectrometry (MS):
-
Instrument: MALDI-TOF or TOF/TOF mass spectrometer.
-
Mode: Positive ion reflector mode for high resolution and accuracy.
-
Laser Intensity: Adjust to the minimum necessary for good signal-to-noise to avoid in-source fragmentation.
-
Calibration: Calibrate the instrument using a standard peptide mixture with masses bracketing the expected mass of the target peptide.
5. Data Analysis:
-
Compare the observed monoisotopic mass with the theoretical mass of the this compound containing peptide.
-
If using a TOF/TOF instrument, analyze the fragmentation pattern to confirm the sequence.
Protocol 3: Intact Protein Analysis by LC-MS
1. Sample Preparation:
-
Purify the protein to a high degree.
-
Buffer exchange the protein into a mass spectrometry compatible buffer, such as 0.1% formic acid in water. The final concentration should be between 1-10 µM.[10]
2. Liquid Chromatography (LC):
-
Column: For proteins >30 kDa, a size-exclusion or a C4 reversed-phase column is recommended.[10]
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A shallow gradient appropriate for eluting the intact protein.
3. Mass Spectrometry (MS):
-
Ionization Mode: ESI in positive ion mode.
-
MS Scan: Acquire a full scan over a wide m/z range (e.g., 800-4000) to capture the charge state envelope of the intact protein.
-
Deconvolution: Use deconvolution software to transform the charge state envelope into a zero-charge spectrum representing the molecular weight of the intact protein.
4. Data Analysis:
-
Compare the deconvoluted mass with the theoretical mass of the protein with the incorporated this compound.
Visualizing the Workflow
Caption: Workflow for validating this compound incorporation.
Caption: Decision tree for selecting a mass spectrometry technique.
References
- 1. Edman degradation - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Mass Spectrometry in Proteomics: MALDI-TOF vs. LC-MS/MS [synapse.patsnap.com]
- 4. A comparison of MS/MS-based, stable-isotope-labeled, quantitation performance on ESI-quadrupole TOF and MALDI-TOF/TOF mass spectrometers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitative matrix-assisted laser desorption/ionization mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ctdp.org [ctdp.org]
- 7. Analysis of Intact Protein Isoforms by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Intact Protein [ucimsf.ps.uci.edu]
A Comparative Guide to High-Performance Liquid Chromatography (HPLC) for Purity Assessment of Boc-Orn-OH Peptides
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the purity of the starting materials is a critical determinant of the final product's quality, yield, and impurity profile. Nα-tert-butyloxycarbonyl-L-ornithine (Boc-Orn-OH) is a key protected amino acid used in solid-phase peptide synthesis (SPPS). Ensuring its purity is paramount to prevent the introduction of unwanted side products and truncated or modified peptide sequences. This guide provides a comparative analysis of two common High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of this compound, complete with detailed experimental protocols and expected performance data.
Introduction to Purity Analysis of Boc-Protected Amino Acids
Reversed-phase HPLC (RP-HPLC) is the predominant analytical technique for determining the purity of Boc-protected amino acids. The Boc group increases the hydrophobicity of the amino acid, making it well-suited for separation on a nonpolar stationary phase (like C18) with a polar mobile phase. Impurities in this compound can originate from the manufacturing process and may include unreacted starting materials, by-products from the introduction of the Boc protecting group, or diastereomers. Such impurities can lead to the incorporation of incorrect amino acids or premature chain termination during peptide synthesis. Therefore, a robust HPLC analysis is a crucial quality control step.
This guide compares two distinct RP-HPLC methods:
-
Method A: Rapid Purity Screening: A standard gradient method designed for quick, routine quality control checks.
-
Method B: High-Resolution Impurity Profiling: A method employing a shallower gradient and a longer column for enhanced separation of closely eluting impurities.
Comparative HPLC Purity Analysis
The selection of an HPLC method often involves a trade-off between speed and resolution. Method A is ideal for high-throughput screening of multiple samples where a quick confirmation of high purity is needed. In contrast, Method B is more suitable for in-depth analysis, such as during method development, troubleshooting, or when a detailed impurity profile is required for regulatory submissions.
| Parameter | Method A: Rapid Purity Screening | Method B: High-Resolution Impurity Profiling |
| Primary Application | Routine Quality Control, High-Throughput Screening | Detailed Impurity Profiling, Method Development |
| Column Type | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) | C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm) |
| Gradient | Steep Gradient (e.g., 10-90% B in 15 min) | Shallow Gradient (e.g., 20-50% B in 25 min) |
| Approximate Run Time | ~20 minutes | ~35 minutes |
| Resolution | Good for major components | Excellent for closely eluting impurities |
| Throughput | High | Moderate |
| Expected Purity (%) | >98% | >98% |
| Limit of Detection | Baseline for routine analysis | Lower, for trace impurity detection |
Note: The data presented in this table is representative and may vary based on the specific batch of this compound and the HPLC system used.
Experimental Protocols
Detailed methodologies for the two HPLC methods are provided below.
Sample Preparation:
A stock solution of this compound was prepared by dissolving the solid material in a 1:1 mixture of acetonitrile (B52724) and water to a final concentration of 1 mg/mL. The solution was then filtered through a 0.45 µm syringe filter prior to injection.
Method A: Rapid Purity Screening
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 10% to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 210 nm.
-
Injection Volume: 10 µL.
Method B: High-Resolution Impurity Profiling
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 20% to 50% B over 25 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 210 nm.
-
Injection Volume: 20 µL.
Workflow and Decision Making
The following diagrams illustrate the general workflow for HPLC analysis of this compound and a decision tree for selecting the appropriate method.
Workflow for HPLC Purity Analysis of this compound.
Decision tree for selecting an appropriate HPLC method.
Stability Showdown: A Comparative Analysis of Peptides Synthesized with Boc-Orn-OH and Other Protected Amino Acids
For researchers, scientists, and drug development professionals, the stability of a peptide is a critical determinant of its therapeutic potential and research applicability. The choice of protected amino acids during solid-phase peptide synthesis (SPPS) plays a pivotal role in the final peptide's stability profile. This guide provides an objective comparison of the stability of peptides synthesized using Boc-Orn-OH against those synthesized with other common protected amino acids, supported by experimental data and detailed methodologies.
The stability of a peptide is multifaceted, encompassing its resistance to chemical degradation during synthesis and cleavage, susceptibility to enzymatic degradation in biological matrices, and its long-term shelf-life. This comparison will delve into these key aspects, with a focus on how the incorporation of ornithine, protected with a tert-butyloxycarbonyl (Boc) group, influences these stability parameters relative to other protected amino acids.
Chemical Stability: TFA Cleavage and Side Reactions
The final step in Boc-based SPPS is the cleavage of the peptide from the resin and the simultaneous removal of side-chain protecting groups, typically using a strong acid like trifluoroacetic acid (TFA). The efficiency of this step and the potential for side reactions are crucial indicators of chemical stability.
While direct quantitative comparisons of TFA cleavage yields for a wide range of protected amino acids under identical conditions are not extensively documented in a single study, the literature provides insights into the potential challenges associated with specific residues. A primary concern with ornithine-containing peptides is the potential for lactam formation. The shorter side chain of ornithine, compared to its homolog lysine, makes it more prone to intramolecular cyclization, which can lead to truncated byproducts and reduced purity of the target peptide.[1]
| Protected Amino Acid | Common Side-Chain Protection | Cleavage/Deprotection Conditions | Potential Side Reactions & Stability Considerations |
| This compound | Z (Benzyloxycarbonyl) | Strong acids (e.g., HBr/AcOH, HF) or catalytic hydrogenation[2] | Prone to lactam formation, especially with prolonged activation times or in sequences favoring cyclization.[1] |
| Boc-Lys-OH | Z (Benzyloxycarbonyl), 2-Cl-Z | Strong acids (e.g., HF, TFMSA)[3] | Less prone to lactamization than ornithine due to its longer side chain.[1] |
| Boc-Arg-OH | Tos (Tosyl), NO2 | HF for both; NO2 is stable to TFMSA[4] | Use of Arg(NO2) can lead to ornithine as a side product during cleavage.[4] Released Tos group can modify tryptophan residues. |
| Boc-His-OH | Boc, Trt (Trityl), Dnp | Strong acid for Boc and Trt; thiolysis for Dnp | Side-chain Boc group can be prematurely removed during synthesis.[5] |
| Boc-Trp-OH | For (Formyl) | Deprotected with 10% piperidine (B6355638) in DMF before strong acid cleavage | Unprotected tryptophan is susceptible to modification by carbocations generated during cleavage. |
Enzymatic Stability: Resistance to Proteolytic Degradation
A key determinant of a peptide's in vivo efficacy is its resistance to degradation by proteases in serum and plasma. The incorporation of non-proteinogenic amino acids like ornithine is a common strategy to enhance enzymatic stability.
Studies have shown that substituting proteinogenic amino acids with their non-proteinogenic counterparts can significantly increase a peptide's half-life. For instance, the substitution of arginine with ornithine in the oncocin derivative Onc18 increased its half-life in mouse serum from 25 minutes to 3 hours (for the Onc72 analog).[6] This highlights the potential of incorporating ornithine to improve resistance to proteolysis.
| Peptide Modification | Model Peptide | Matrix | Half-life (t½) | Reference |
| Arginine-containing | Onc18 | Mouse Serum | 25 minutes | [6] |
| Ornithine substitution | Onc72 (Arg to Orn) | Mouse Serum | 3 hours | [6] |
| D-Arginine substitution | Onc112 (Arg to D-Arg) | Mouse Serum | > 8 hours | [6] |
| Arginine-containing | Api88 | Mouse Serum | < 5 minutes | [6] |
| Ornithine substitution | Api134 (Arg to Orn) | Mouse Serum | 4 hours | [6] |
Long-Term Storage Stability (Shelf-Life)
The stability of a lyophilized peptide during storage is crucial for its viability as a research tool or therapeutic product. Degradation during storage can be influenced by the peptide's sequence, storage temperature, and exposure to light and moisture.
While specific comparative studies on the long-term stability of lyophilized peptides containing ornithine versus other basic amino acids are limited, general guidelines for peptide storage are well-established. For optimal stability, lyophilized peptides should be stored at -20°C or -80°C in a tightly sealed container to minimize exposure to moisture.[7][8][9] Peptides containing residues prone to oxidation, such as methionine, cysteine, and tryptophan, may have more limited shelf lives.[7] The hygroscopic nature of peptides means that they should be allowed to warm to room temperature in a desiccator before opening to prevent moisture absorption.[7]
| Storage Condition | Recommended For | Expected Stability |
| Room Temperature | Short-term (days to weeks) | Sequence-dependent, generally low |
| 4°C (Refrigerated) | Medium-term (weeks to months) | Moderate |
| -20°C (Frozen) | Long-term (months to years) | High |
| -80°C (Deep Frozen) | Archival (years) | Very High |
Experimental Protocols
Peptide Synthesis (General Boc-SPPS)
This protocol outlines the general steps for solid-phase peptide synthesis using Boc-protected amino acids.
Materials:
-
Boc-protected amino acids (e.g., Boc-Orn(Z)-OH, Boc-Lys(Z)-OH)
-
Merrifield or MBHA resin
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Coupling reagents (e.g., HBTU, HATU)
-
Cleavage cocktail (e.g., HF or TFMSA with scavengers)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes.
-
Boc Deprotection: Remove the Boc protecting group from the resin or the growing peptide chain by treating with a solution of TFA in DCM (typically 25-50%) for 30 minutes.
-
Washing: Wash the resin thoroughly with DCM and DMF.
-
Neutralization: Neutralize the resin with a solution of DIEA in DMF.
-
Coupling: Dissolve the next Boc-protected amino acid and coupling reagent in DMF and add to the resin. Allow the reaction to proceed until completion, as monitored by a ninhydrin (B49086) test.
-
Washing: Wash the resin with DMF and DCM.
-
Repeat: Repeat steps 2-6 for each amino acid in the sequence.
-
Final Deprotection and Cleavage: After the final amino acid is coupled, wash the resin with DCM and dry. Treat the resin with a cleavage cocktail to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, wash, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
Serum Stability Assay
This protocol describes a general method for assessing the stability of a peptide in serum.
Materials:
-
Purified peptide
-
Human or mouse serum
-
Sterile water or buffer
-
Formic acid
-
Microcentrifuge tubes
-
Incubator
-
RP-HPLC system
Procedure:
-
Sample Preparation: Prepare a stock solution of the peptide. Thaw serum on ice.
-
Incubation: Mix the peptide solution with the serum to the desired final concentration in a microcentrifuge tube. Incubate the mixture at 37°C.
-
Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the incubation mixture.
-
Quenching and Protein Precipitation: Immediately stop the enzymatic reaction by adding a quenching solution (e.g., acetonitrile with formic acid). Centrifuge the samples to precipitate serum proteins.
-
Analysis: Analyze the supernatant by RP-HPLC to quantify the amount of intact peptide remaining at each time point.
-
Data Analysis: Plot the percentage of intact peptide versus time and fit the data to a suitable model to determine the peptide's half-life (t½) in serum.[10]
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Quantitative monitoring of solid-phase peptide synthesis by the ninhydrin reaction. | Semantic Scholar [semanticscholar.org]
- 4. Quantitation of Endogenous Peptides using Mass Spectrometry Based Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bachem.com [bachem.com]
- 8. peptidesystems.com [peptidesystems.com]
- 9. verifiedpeptides.com [verifiedpeptides.com]
- 10. Serum Stabilities of Short Tryptophan- and Arginine-Rich Antimicrobial Peptide Analogs | PLOS One [journals.plos.org]
Evaluating the cost-effectiveness of different Boc-Orn-OH suppliers.
For researchers, scientists, and drug development professionals, the procurement of high-quality reagents is a critical factor in the success of experimental work. Boc-L-ornithine (Boc-Orn-OH) is a key building block in peptide synthesis and the development of peptidomimetics. However, navigating the landscape of chemical suppliers to find the most cost-effective option without compromising on quality can be a significant challenge. This guide provides a comparative analysis of this compound from various suppliers, offering a quantitative cost comparison alongside essential quality assessment protocols to aid in making informed purchasing decisions.
Supplier Cost and Specification Comparison
To evaluate the cost-effectiveness of different this compound suppliers, a survey of publicly available pricing and product specifications was conducted. The data collected is summarized in the table below, with prices standardized to a cost-per-gram basis to facilitate direct comparison across different package sizes. It is important to note that prices are subject to change and may not include shipping and handling fees.
| Supplier | Product Number | Purity | Available Quantities | Price (USD) | Cost per Gram (USD) |
| ChemPep | 112101 | Not Specified | 5g, 25g | $105.00 (5g), $293.00 (25g) | $21.00 (5g), $11.72 (25g) |
| Chem-Impex | 01272 | Not Specified | 1g, 5g, 25g, 100g | $18.53 (1g), $69.20 (5g), $227.64 (25g), $782.77 (100g) | $18.53 (1g), $13.84 (5g), $9.11 (25g), $7.83 (100g) |
| Aapptec | ABO101 | Not Specified | 5g, 25g | $40.00 (5g) | $8.00 (5g) |
| Bachem | N/A | Not Specified | 1g | $100.18 (1g)[1] | $100.18 (1g) |
| Sigma-Aldrich | 15565 | ≥98% (TLC) | 5g | ~$54.00 (converted from INR) | ~$10.80 (5g) |
Note: Prices are based on data accessed in late 2025 and are for informational purposes only. Please refer to the suppliers' websites for the most current pricing.
Experimental Protocols for Quality Assessment
Ensuring the quality of this compound is paramount for its successful application in research and development. Below are detailed experimental protocols for key analytical techniques to verify the purity and identity of the purchased material.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Objective: To quantitatively determine the purity of this compound.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile (B52724) (ACN)
-
HPLC-grade water
-
Trifluoroacetic acid (TFA)
-
HPLC system with a C18 column and UV detector
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
-
Sample Preparation:
-
Dissolve a small amount of this compound in the initial mobile phase composition (e.g., 90% A, 10% B) to a concentration of approximately 1 mg/mL.
-
-
HPLC Conditions:
-
Column: Standard C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
Gradient: A linear gradient from 10% to 90% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV absorbance at 210 nm
-
Injection Volume: 10 µL
-
-
Data Analysis:
-
Integrate the peak areas of all components in the chromatogram. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks.
-
Thin-Layer Chromatography (TLC) for Rapid Purity Check
Objective: To qualitatively assess the purity of this compound and detect the presence of major impurities.
Materials:
-
This compound sample
-
TLC plate (silica gel 60 F254)
-
Mobile Phase: A mixture of n-butanol, acetic acid, and water in a 4:1:1 (v/v/v) ratio.
-
Ninhydrin (B49086) stain
-
Developing chamber
-
Heat gun
Procedure:
-
Sample Preparation: Dissolve a small amount of this compound in methanol (B129727) to a concentration of approximately 1 mg/mL.
-
Spotting: Apply a small spot of the sample solution to the baseline of the TLC plate.
-
Development: Place the TLC plate in a developing chamber saturated with the mobile phase and allow the solvent front to move up the plate.
-
Visualization: After the solvent front has reached the desired height, remove the plate, mark the solvent front, and dry it. Visualize the spots by staining with ninhydrin and gentle heating.
-
Analysis: A single spot indicates a high degree of purity. The presence of multiple spots suggests the presence of impurities. The retention factor (Rf) of the main spot can be calculated and compared to a standard if available.
Visualizing Workflows and Decision-Making
To further aid in the evaluation process, the following diagrams illustrate the experimental workflow for quality assessment and a logical approach to supplier selection.
References
A Comparative Guide to the Incorporation of Ornithine in Peptide Synthesis: Benchmarking Boc-Orn(Z)-OH
Ornithine, a non-proteinogenic amino acid, is a critical component in the design of various therapeutic peptides and peptidomimetics, including antibiotics and hormone analogs. Its unique side-chain primary amine allows for post-synthetic modifications, cyclization, and the introduction of branching, making the choice of its protective group strategy paramount to successful synthesis. This guide provides an objective comparison between the use of Nα-Boc-Nδ-Z-L-ornithine (Boc-Orn(Z)-OH) and other common strategies for introducing ornithine, supported by experimental data and protocols.
Comparative Analysis of Ornithine Derivatives
The selection of an ornithine derivative is fundamentally tied to the overall peptide synthesis strategy, primarily distinguishing between Boc-based and Fmoc-based Solid-Phase Peptide Synthesis (SPPS). The key is orthogonal protection, where the α-amino and side-chain protecting groups can be removed under different conditions, preventing unwanted side reactions.
Table 1: Key Performance Metrics of Common Ornithine Derivatives
| Parameter | Boc-Orn(Z)-OH | Fmoc-Orn(Boc)-OH | Boc-Orn(Fmoc)-OH |
| Primary Synthesis Strategy | Boc-SPPS | Fmoc-SPPS | Boc-SPPS |
| α-Amino Deprotection | Strong Acid (e.g., 25-50% TFA in DCM) | Weak Base (e.g., 20% Piperidine (B6355638) in DMF) | Strong Acid (e.g., 25-50% TFA in DCM) |
| Side-Chain Deprotection | Catalytic Hydrogenation (H₂/Pd), strong acid (HBr/AcOH), or Na/NH₃ | Strong Acid (e.g., TFA cocktail) | Weak Base (e.g., 20% Piperidine in DMF) |
| Orthogonality | High: Acid-labile Nα-Boc vs. hydrogenolysis-labile Nδ-Z. | High: Base-labile Nα-Fmoc vs. acid-labile Nδ-Boc. | High: Acid-labile Nα-Boc vs. base-labile Nδ-Fmoc. |
| Typical Coupling Yield | >99% | >99% | >99% |
| Application Focus | Synthesis of peptides where the Z group can be selectively removed for side-chain modification. | Standard incorporation of ornithine in Fmoc-SPPS. | Used in Boc-SPPS for post-synthesis side-chain modification via Fmoc-chemistry. |
| Cleavage from Resin | Strong acids like HF, TFMSA. | TFA-based cocktails (e.g., TFA/TIS/H₂O). | Strong acids like HF, TFMSA. |
Experimental Protocols
The following sections provide standardized protocols for the incorporation and deprotection of ornithine derivatives within their respective SPPS frameworks.
Protocol 1: Incorporation of Boc-Orn(Z)-OH in Boc-SPPS
-
Resin Preparation: Start with a deprotected amino group on the resin (e.g., MBHA resin after neutralization).
-
Activation: In a separate vessel, pre-activate 4 equivalents of Boc-Orn(Z)-OH with 4 equivalents of an activating agent (e.g., HBTU/HOBt) and 8 equivalents of a tertiary base (e.g., DIEA) in DMF for 5-10 minutes.
-
Coupling: Add the activated amino acid solution to the resin. Agitate at room temperature for 1-2 hours.
-
Monitoring: Perform a Kaiser test to confirm the absence of free primary amines, indicating reaction completion.
-
Washing: Thoroughly wash the resin with DMF, DCM, and isopropanol (B130326) to remove excess reagents.
-
Nα-Boc Deprotection: Treat the resin with 25-50% TFA in DCM for 30 minutes to remove the α-Boc group, preparing for the next coupling cycle.
Protocol 2: Incorporation of Fmoc-Orn(Boc)-OH in Fmoc-SPPS
-
Nα-Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 10-20 minutes to expose the free amino group. Wash thoroughly with DMF.
-
Activation: Pre-activate 4 equivalents of Fmoc-Orn(Boc)-OH with 3.9 equivalents of HCTU and 8 equivalents of DIEA in DMF for 2-5 minutes.
-
Coupling: Add the activated amino acid solution to the resin and agitate for 30-60 minutes at room temperature.
-
Monitoring: Perform a Kaiser test to ensure the reaction has gone to completion.
-
Washing: Wash the resin with DMF to prepare for the next deprotection/coupling cycle.
Protocol 3: Selective Side-Chain Deprotection of Ornithine
-
Nδ-Z Group Removal:
-
Method: Catalytic Hydrogenation.
-
Procedure: After synthesis and cleavage from the resin (if required), dissolve the peptide in a suitable solvent (e.g., methanol, acetic acid). Add a palladium catalyst (e.g., 10% Pd/C). Purge the vessel with hydrogen gas (H₂) and stir under H₂ atmosphere for 2-16 hours until deprotection is complete, as monitored by HPLC or mass spectrometry.
-
-
Nδ-Boc Group Removal:
-
Method: Acidolysis.
-
Procedure: The Nδ-Boc group is typically removed concurrently with cleavage from the resin using a standard TFA cocktail (e.g., 95% TFA, 2.5% Triisopropylsilane, 2.5% H₂O) for 2-4 hours.
-
Workflow and Logic Diagrams
The following diagrams illustrate the strategic choices and chemical logic underpinning the use of different ornithine derivatives.
A Comparative Guide to the Immunological Cross-Reactivity of Antibodies to Boc-Orn-OH Containing Peptides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential cross-reactivity of antibodies generated from peptides containing the synthetic amino acid Nα-tert-Butoxycarbonyl-L-ornithine (Boc-Orn-OH). Due to a lack of direct studies on the immunogenicity of this compound itself, this document extrapolates from the chemical properties of the Boc protecting group and ornithine, in comparison to other common amino acid residues and protecting groups used in peptide synthesis.
Introduction to this compound in Peptide Synthesis
This compound is a derivative of the non-proteinogenic amino acid L-ornithine where the alpha-amino group is protected by a tert-butyloxycarbonyl (Boc) group.[1][2] This protection strategy is fundamental in solid-phase peptide synthesis (SPPS), particularly in "Boc chemistry," to ensure the controlled, sequential addition of amino acids to a growing peptide chain.[2] The Boc group is acid-labile, meaning it can be removed under acidic conditions to allow for the formation of a peptide bond with the next amino acid in the sequence.[3]
Ornithine itself is of interest in therapeutic peptide design due to its role in metabolic pathways, such as the urea (B33335) cycle, and its use as a precursor for other functional groups.[3] The use of protected ornithine derivatives like this compound is crucial for creating complex and modified peptides, including cyclic peptides and those with side-chain conjugations.[2][3]
Principles of Antibody Specificity and Cross-Reactivity
An antibody's specificity refers to its ability to bind to a single, specific epitope on an antigen. However, cross-reactivity can occur when an antibody raised against one antigen binds to a different, but structurally similar, antigen.[4] This phenomenon is governed by the degree of similarity in the shape and chemical properties of the epitopes.[4] In the context of peptide antigens, the primary sequence and the conformation of the peptide are key determinants of antibody recognition.[4]
Potential Immunogenicity and Cross-Reactivity of this compound Containing Peptides
When a peptide containing this compound is used as an immunogen, antibodies could potentially be generated against three main regions: the peptide backbone, the ornithine side chain, and the Boc protecting group itself. The likelihood of generating antibodies against the Boc group and the potential for cross-reactivity are key considerations for researchers.
Comparison of Potential Immunogenic Moieties:
| Moiety | Potential for Immunogenicity | Potential for Cross-Reactivity with Endogenous Structures | Notes |
| Peptide Backbone | High | High | The backbone is a repeating structure common to all peptides and proteins. Antibodies against the backbone are generally undesirable. |
| Ornithine Side Chain | Moderate | Low | Ornithine is a non-proteinogenic amino acid, but it is a metabolite in the urea cycle. Antibodies may cross-react with endogenous ornithine or its metabolites.[3] |
| Boc Protecting Group | Moderate to High | Low | The Boc group is a small, synthetic chemical moiety. It is not naturally present in biological systems and could be recognized as foreign by the immune system. |
| Natural Amino Acid Side Chains (e.g., Lysine) | Variable | High | Antibodies generated against peptides with natural amino acids have a higher probability of cross-reacting with endogenous proteins. |
| Other Protecting Groups (e.g., Fmoc) | Moderate to High | Low | Similar to Boc, the Fmoc group is a synthetic molecule that could be immunogenic. Its larger, more complex structure might make it more immunogenic than Boc. |
Experimental Protocols
As there is no established data, a proposed workflow to assess the cross-reactivity of antibodies generated from this compound containing peptides is outlined below.
4.1. Antibody Generation
-
Antigen Preparation: Synthesize a carrier protein (e.g., KLH) conjugate of the this compound containing peptide. A control peptide without the Boc group (just Ornithine) should also be synthesized and conjugated.
-
Immunization: Immunize host animals (e.g., rabbits or mice) with the peptide-carrier conjugate using a standard immunization protocol.
-
Antibody Purification: Purify the resulting antibodies from the serum using affinity chromatography against the immunizing peptide.
4.2. Cross-Reactivity Assessment using ELISA
-
Plate Coating: Coat ELISA plates with a panel of antigens including:
-
The immunizing this compound peptide.
-
The control Ornithine peptide (without Boc).
-
Structurally related peptides with other protecting groups (e.g., Fmoc-Orn-OH).
-
Peptides with natural amino acids (e.g., Lysine) in place of ornithine.
-
Unrelated control peptides.
-
Boc-lysine and other Boc-amino acids to test for recognition of the Boc moiety itself.
-
-
Antibody Binding: Add the purified antibodies to the coated plates and incubate.
-
Detection: Use a labeled secondary antibody and a suitable substrate to detect binding.
-
Data Analysis: Quantify the binding of the antibody to each of the coated antigens. Significant binding to antigens other than the immunizing peptide indicates cross-reactivity.
Visualizing the Experimental Workflow
Caption: Workflow for assessing antibody cross-reactivity.
Conclusion
While direct experimental data is lacking, a thorough understanding of the chemical structures involved allows for a predictive comparison of the potential immunogenicity and cross-reactivity of antibodies generated against this compound containing peptides. The Boc group, being a non-native chemical moiety, presents a potential target for the immune system. Researchers developing therapeutics or diagnostics using peptides containing this compound should consider the possibility of generating antibodies against this protecting group and design experiments, such as the ELISA protocol outlined above, to assess for any unwanted cross-reactivity. This proactive approach is crucial for ensuring the specificity and safety of novel peptide-based products.
References
Comparing the in vitro and in vivo performance of therapeutics developed with Boc-Orn-OH.
For researchers, scientists, and drug development professionals, the incorporation of non-proteinogenic amino acids like L-ornithine, facilitated by building blocks such as Boc-Orn-OH, represents a key strategy in the design of novel peptide therapeutics. This guide provides a comparative analysis of the in vitro and in vivo performance of antimicrobial peptides synthesized using this compound, with a focus on Gramicidin (B1672133) S and Tyrothricin (B1683689), against the conventional glycopeptide antibiotic, Vancomycin.
This comparison guide delves into the quantitative performance data of these therapeutics, outlines the experimental protocols used to generate this data, and provides visual representations of key workflows and concepts to aid in understanding their relative merits.
Executive Summary
Peptide antibiotics containing ornithine, such as Gramicidin S and Tyrothricin, demonstrate potent in vitro activity against a range of bacteria. The synthesis of these complex peptides is often achieved through Solid-Phase Peptide Synthesis (SPPS), where this compound serves as a crucial building block. While their in vitro efficacy is comparable or superior to Vancomycin against certain strains, their systemic application is often limited by higher toxicity. Vancomycin, a glycopeptide antibiotic, remains a cornerstone for treating serious Gram-positive infections, exhibiting a different spectrum of activity and safety profile. This guide will explore these differences through detailed data analysis and methodological overviews.
Data Presentation
In Vitro Performance: Minimum Inhibitory Concentration (MIC)
The in vitro efficacy of an antimicrobial agent is primarily assessed by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a bacterium. The following table summarizes the MIC values for Gramicidin S, Tyrothricin, and Vancomycin against various bacterial strains.
| Therapeutic | Bacterial Strain | MIC (μg/mL) | Citation |
| Gramicidin S | Staphylococcus aureus | 3.9 - 7.8 | [1](--INVALID-LINK--) |
| Enterococcus faecium | 3.9 - 7.8 | [1](--INVALID-LINK--) | |
| Klebsiella pneumoniae | 3.9 - 62.5 | [1](--INVALID-LINK--) | |
| Acinetobacter baumannii | 3.9 - 62.5 | [1](--INVALID-LINK--) | |
| Pseudomonas aeruginosa | 3.9 - 62.5 | [1](--INVALID-LINK--) | |
| Tyrothricin | Gram-positive bacteria | ≤ 4 | [2](--INVALID-LINK--) |
| Candida albicans | 16 | [2](--INVALID-LINK--) | |
| Candida parapsilosis | 32 | [2](--INVALID-LINK--) | |
| Vancomycin | Staphylococcus aureus (MSSA) | 1 | [3](--INVALID-LINK--) |
| Staphylococcus aureus (hVISA) | 2 | [3](--INVALID-LINK--) |
In Vivo Performance: Efficacy and Toxicity
In vivo studies in animal models provide crucial information on the therapeutic efficacy and potential toxicity of a drug. The following tables summarize key in vivo data for the selected therapeutics.
Efficacy in Murine Infection Models:
| Therapeutic | Animal Model | Bacterial Strain | Efficacy Endpoint | Result | Citation |
| Vancomycin | Neutropenic mouse thigh infection | S. aureus GRP-0057 | Reduction in bacterial load | Significant reduction compared to saline control | [4](--INVALID-LINK--) |
| Vancomycin | Murine bacteremia model | E. faecalis (VSEF) | Survival rate | Significantly higher than untreated group | [5](--INVALID-LINK--) |
Toxicity Data:
| Therapeutic | Animal Model | Route of Administration | LD50 | Citation |
| Gramicidin S | Mouse | Intraperitoneal | 20 mg/kg (Lowest published lethal dose) | [6] |
| Mouse | Intravenous | 1.5 mg/kg | [7](--INVALID-LINK--) | |
| Tyrothricin | Mouse | Oral | >3 g/kg | [8](--INVALID-LINK--) |
| Mouse | Intraperitoneal | 100 mg/kg | [8](--INVALID-LINK--) | |
| Mouse | Subcutaneous | >1.5 g/kg | [8](--INVALID-LINK--) | |
| Vancomycin | Not specified | Not specified | Not available in the search results |
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of an Ornithine-Containing Peptide
The synthesis of peptides like Gramicidin S, which contains ornithine, is commonly achieved using SPPS with Fmoc or Boc chemistry. The use of Boc-Orn(Fmoc)-OH is particularly advantageous for creating macrocyclic peptides.
Protocol for Anchoring Boc-Orn(Fmoc)-OH to Resin:
-
Resin Swelling: Swell 300 mg of 2-chlorotrityl chloride resin in dichloromethane (B109758) (CH2Cl2) for at least 30 minutes in a Poly-Prep chromatography column.[9]
-
Amino Acid Preparation: Dissolve approximately 100 mg of Boc-Orn(Fmoc)-OH in 8 mL of CH2Cl2 containing 0.3 mL of 2,4,6-collidine.[9]
-
Coupling: Add the amino acid solution to the swollen resin and agitate for the appropriate duration to ensure complete coupling.
-
Washing: Thoroughly wash the resin with CH2Cl2 to remove excess reagents.
In Vitro Minimum Inhibitory Concentration (MIC) Assay
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.
Protocol for MIC Determination:
-
Bacterial Preparation: Culture bacterial cells overnight on an appropriate agar (B569324) plate. Suspend colonies in a suitable broth (e.g., Mueller-Hinton Broth) to a density of 0.5 McFarland, then dilute to the final inoculum concentration.[1]
-
Serial Dilution: Prepare serial two-fold dilutions of the therapeutic agent in a 96-well microtiter plate.
-
Inoculation: Add the bacterial suspension to each well of the microtiter plate.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the agent that completely inhibits visible growth of the organism.[1]
In Vivo Murine Thigh Infection Model
This model is commonly used to evaluate the in vivo efficacy of antimicrobial agents.
Protocol for Murine Thigh Infection Model:
-
Induce Neutropenia: If required, induce neutropenia in mice using cyclophosphamide.[4]
-
Infection: Inject a standardized inoculum of the test bacterium (e.g., S. aureus) into the thigh muscle of the mice.[4]
-
Treatment: Administer the therapeutic agent at various doses and schedules. A control group receives a placebo (e.g., sterile saline).[4]
-
Efficacy Assessment: At predetermined time points, euthanize the mice, homogenize the thigh tissue, and perform quantitative culture to determine the bacterial load (CFU/g of tissue).[4]
-
Data Analysis: Compare the bacterial load in the treated groups to the control group to determine the efficacy of the therapeutic.[4]
Comparison of Alternatives
The choice between using an ornithine-containing peptide like Gramicidin S or Tyrothricin and a more conventional antibiotic like Vancomycin depends on several factors:
-
Spectrum of Activity: Gramicidin S and Tyrothricin exhibit broad-spectrum activity against both Gram-positive and some Gram-negative bacteria, as well as some fungi.[2][10] Vancomycin's activity is primarily directed against Gram-positive bacteria.
-
Mechanism of Action: Ornithine-containing cyclic peptides like Gramicidin S often disrupt the bacterial cell membrane, leading to rapid cell death.[10] Vancomycin inhibits cell wall synthesis.
-
Toxicity: A major limitation of Gramicidin S and Tyrothricin for systemic use is their hemolytic activity and general cytotoxicity.[1][11] Vancomycin can also have side effects, such as nephrotoxicity, but is generally considered safer for systemic administration.[8]
-
Resistance: The development of resistance to membrane-disrupting peptides is thought to be less frequent than for antibiotics with specific molecular targets.
Conclusion
Therapeutics developed with this compound, such as the antimicrobial peptides Gramicidin S and Tyrothricin, offer potent and broad-spectrum in vitro activity. Their unique mechanism of action, primarily targeting the bacterial membrane, makes them interesting candidates in an era of growing antibiotic resistance. However, their in vivo application is often hampered by significant toxicity.
In contrast, Vancomycin, while having a more limited spectrum of activity, presents a more favorable safety profile for systemic use. The choice of therapeutic will ultimately depend on the specific clinical indication, the nature of the infection, and a careful consideration of the benefit-risk profile. Further research into modifying the structure of ornithine-containing peptides to reduce their toxicity while retaining their potent antimicrobial activity is a promising avenue for future drug development.
References
- 1. Structure, toxicity and antibiotic activity of gramicidin S and derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Toxicity and therapeutic activity of tyrothricin by oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of In Vivo Pharmacokinetics and Pharmacodynamics of Vancomycin Products Available in Korea - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. RTECS NUMBER-MD8225000-Chemical Toxicity Database [drugfuture.com]
- 7. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. chem.uci.edu [chem.uci.edu]
- 10. Gramicidin S - Wikipedia [en.wikipedia.org]
- 11. Tyrothricin | C65H85N11O13 | CID 452550 - PubChem [pubchem.ncbi.nlm.nih.gov]
Boc vs. Fmoc: A Guide to Selecting the Optimal Solid-Phase Peptide Synthesis Chemistry for Specific Applications
In the realm of peptide synthesis, the choice between tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) is a critical decision that profoundly influences the efficiency, purity, and overall success of synthesizing a target peptide. While Fmoc chemistry has become the more prevalent strategy due to its milder deprotection conditions and ease of automation, Boc chemistry retains significant advantages in several challenging applications. This guide provides an objective comparison of these two cornerstone methodologies, with a focus on applications where Boc chemistry offers a distinct edge, supported by experimental data and detailed protocols.
Unveiling the Chemical Orthogonality
The fundamental distinction between Boc and Fmoc SPPS lies in their orthogonal protecting group strategies. The Boc strategy employs the acid-labile Boc group for temporary Nα-amino protection, which is removed by treatment with a moderate acid like trifluoroacetic acid (TFA). In contrast, the Fmoc strategy utilizes the base-labile Fmoc group, which is cleaved using a secondary amine, typically piperidine (B6355638). This difference in deprotection chemistry dictates the choice of side-chain protecting groups and the final cleavage cocktail, creating two distinct synthetic workflows.
Advantages of Boc Chemistry in Specific Applications
While Fmoc chemistry is the workhorse for routine peptide synthesis, Boc chemistry demonstrates superior performance in several challenging scenarios:
Synthesis of Long or Hydrophobic Peptides Prone to Aggregation
Peptide aggregation during SPPS is a significant hurdle, particularly for long and hydrophobic sequences, leading to incomplete reactions and low yields. The Boc strategy is often favored for synthesizing such difficult peptides. The acidic deprotection step in Boc chemistry protonates the N-terminus of the peptide chain, which can disrupt the intermolecular hydrogen bonding that drives aggregation. This repeated exposure to acid can help to maintain the solubility and reactivity of the growing peptide chain.[1][2]
In a comparative study on the synthesis of a hydrophobic transmembrane 34-residue peptide fragment of the rat bradykinin (B550075) receptor, the Boc-based SPPS protocol yielded a product (12% yield), whereas the Fmoc-based strategy resulted in no desired product.[3]
Synthesis of Peptide Thioesters for Native Chemical Ligation
Peptide thioesters are crucial intermediates for native chemical ligation (NCL), a powerful technique for the synthesis of large peptides and proteins. The direct synthesis of peptide thioesters is more straightforward and generally higher-yielding using Boc chemistry.[4] The thioester bond is stable to the acidic conditions of Boc deprotection but is susceptible to cleavage by the basic conditions used for Fmoc removal.[4]
While several indirect methods have been developed to synthesize peptide thioesters using Fmoc chemistry, they are often more complex and may result in lower yields.[5] For instance, an Fmoc-based N-acylurea approach for a specific peptide thioester yielded a product in 36% yield after preparative HPLC.[5] In contrast, Boc-based methods can directly produce the desired thioester. A modified Boc SPPS strategy that avoids the use of hazardous anhydrous HF has been developed for the convenient synthesis of peptide thioesters.
Synthesis of Peptides with Certain Post-Translational Modifications (PTMs)
While Fmoc chemistry is generally preferred for the synthesis of peptides with acid-sensitive PTMs like glycosylation and phosphorylation, Boc chemistry can be a robust alternative, particularly for phosphopeptides when appropriate phosphate (B84403) protecting groups are used.[4][6] The use of benzyl-based phosphate protection in Boc-SPPS is a well-established method.[6]
Furthermore, the repeated basic conditions in Fmoc deprotection can lead to side reactions for certain modified residues. For example, the synthesis of phosphopeptides using Fmoc chemistry can be complicated by β-elimination of the phosphate group under basic conditions.[7]
Quantitative Data Comparison
The following tables summarize the available quantitative data comparing the performance of Boc and Fmoc chemistries in the specific applications discussed.
| Application | Peptide Sequence/Type | Boc Chemistry Performance | Fmoc Chemistry Performance | Reference(s) |
| Hydrophobic Peptide Synthesis | 34-residue transmembrane fragment | Yield: 12% | Yield: No product obtained | [3] |
| Peptide Thioester Synthesis | LYRAG-Nbz | Yield: 36% (via N-acylurea) | Direct synthesis is challenging | [5] |
| Phosphopeptide Synthesis | Ac-Ala-Ile-Arg-Arg-Ala-Ser(P)-Thr-Ile-Glu-NH₂ | Yield: ~60% | Prone to β-elimination | [6][7] |
Experimental Protocols
Detailed, generalized protocols for the key steps in both Boc and Fmoc solid-phase peptide synthesis are provided below.
Protocol 1: Boc Solid-Phase Peptide Synthesis Cycle
This protocol outlines a single cycle of amino acid addition using the Boc strategy on a Merrifield resin.
-
Resin Swelling: Swell the peptide-resin in Dichloromethane (DCM) for 1-2 hours.
-
Boc Deprotection:
-
Treat the resin with a solution of 50% Trifluoroacetic acid (TFA) in DCM for 5 minutes for a pre-wash.
-
Treat the resin again with 50% TFA in DCM for 20-30 minutes.
-
Wash the resin with DCM (3x) and isopropanol (B130326) (IPA) (2x).
-
-
Neutralization:
-
Treat the resin with a solution of 10% Diisopropylethylamine (DIEA) in DCM for 5 minutes (2x).
-
Wash the resin with DCM (3x).
-
-
Amino Acid Coupling:
-
In a separate vessel, dissolve the Boc-protected amino acid (3 equivalents) and a coupling reagent such as HBTU (2.9 equivalents) in N,N-Dimethylformamide (DMF).
-
Add DIEA (6 equivalents) to the amino acid solution.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitor the reaction completion using the Kaiser test.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Final Cleavage and Deprotection:
-
After completion of the synthesis, treat the peptide-resin with anhydrous Hydrogen Fluoride (HF) or another strong acid cocktail (e.g., TFMSA/TFA) to cleave the peptide from the resin and remove side-chain protecting groups.
-
Protocol 2: Fmoc Solid-Phase Peptide Synthesis Cycle
This protocol outlines a single cycle of amino acid addition using the Fmoc strategy on a Rink Amide resin.
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes.
-
Fmoc Deprotection:
-
Treat the resin with a solution of 20% piperidine in DMF for 5 minutes.
-
Drain the solution and repeat the treatment with 20% piperidine in DMF for 15-20 minutes.
-
Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
-
Amino Acid Coupling:
-
In a separate vessel, dissolve the Fmoc-protected amino acid (3-5 equivalents) and a coupling reagent such as HATU (3-5 equivalents) in DMF.
-
Add DIEA (6-10 equivalents) to activate the amino acid.
-
Add the activated amino acid solution to the deprotected peptide-resin and agitate for 1-2 hours.
-
Monitor the reaction completion using the Kaiser test.
-
Wash the resin with DMF (3x).
-
-
Final Cleavage and Deprotection:
-
After the final amino acid coupling and N-terminal Fmoc deprotection, wash the resin with DCM and dry it.
-
Treat the peptide-resin with a cleavage cocktail, typically containing TFA with scavengers such as water, triisopropylsilane (B1312306) (TIS), and 1,2-ethanedithiol (B43112) (EDT), for 2-4 hours at room temperature.
-
Filter the resin and precipitate the crude peptide with cold diethyl ether.
-
Visualizing the Workflows
The following diagrams illustrate the cyclical nature of the Boc and Fmoc SPPS strategies.
Caption: The cyclical workflow of Boc solid-phase peptide synthesis.
Caption: The cyclical workflow of Fmoc solid-phase peptide synthesis.
Conclusion
While Fmoc chemistry is the predominant method for solid-phase peptide synthesis due to its mild conditions and amenability to automation, Boc chemistry remains an indispensable tool for specific and challenging applications. Its advantages in the synthesis of long, hydrophobic, and aggregation-prone peptides, as well as for the straightforward preparation of peptide thioesters, make it a powerful strategy in the peptide chemist's arsenal. The choice between Boc and Fmoc chemistry should be made on a case-by-case basis, considering the specific characteristics of the target peptide, the desired modifications, and the available synthetic expertise and equipment. A thorough understanding of the strengths and limitations of each methodology is paramount to achieving successful peptide synthesis.
References
- 1. peptide.com [peptide.com]
- 2. benchchem.com [benchchem.com]
- 3. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An efficient Fmoc-SPPS approach for the generation of thioester peptide precursors for use in native chemical ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Accelerated Multiphosphorylated Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Advantage of Boc-Orn-OH in Advanced Peptide Research: A Comparative Guide
In the landscape of peptide synthesis and drug discovery, the selection of appropriate building blocks is paramount to achieving desired therapeutic outcomes. Nα-tert-Butoxycarbonyl-L-ornithine (Boc-Orn-OH) and its derivatives have emerged as critical tools for researchers, offering a versatile platform for the construction of complex peptides with enhanced stability and bioactivity. This guide provides a comprehensive comparison of this compound with other commonly used protected amino acids, supported by experimental data and detailed protocols, to inform strategic decisions in peptide design and synthesis.
The unique structural feature of ornithine, a non-proteinogenic amino acid with a shorter side chain than its proteinogenic counterpart lysine (B10760008), provides distinct advantages in peptide chemistry.[1] The ability to selectively protect the α-amino and δ-amino groups of ornithine allows for precise control over peptide chain elongation and modification, a cornerstone of modern solid-phase peptide synthesis (SPPS).
Performance Comparison: this compound Derivatives vs. Alternatives
The utility of this compound is most evident when comparing its performance against other protected amino acids in specific applications, such as peptide cyclization and the synthesis of bioactive peptides.
Case Study 1: Peptide Cyclization - On-Resin vs. Solution Phase
Cyclic peptides often exhibit superior metabolic stability and receptor affinity compared to their linear counterparts. The choice of protecting group on the ornithine side chain is a critical determinant of the cyclization strategy. Here, we compare the use of Fmoc-Orn(Boc)-OH, which necessitates a solution-phase cyclization after cleavage from the resin, with Fmoc-Orn(Mmt)-OH, which allows for a more efficient on-resin cyclization. The 4-methoxytrityl (Mmt) group is highly acid-labile and can be selectively removed on-resin under mild acidic conditions, a strategy that is orthogonal to the stronger acid treatment required for final peptide cleavage.[2]
| Feature | On-Resin Cyclization (using Fmoc-Orn(Mmt)-OH) | Solution-Phase Cyclization (using Fmoc-Orn(Boc)-OH) |
| Primary Advantage | Minimized intermolecular side reactions due to the pseudo-dilution effect of the solid support, often leading to higher yields of the desired cyclic monomer.[2] | Greater conformational flexibility for the peptide to achieve the necessary cyclization conformation. |
| Primary Disadvantage | The solid support may impose conformational restrictions that can hinder the cyclization of certain peptide sequences. | Requires high dilution to prevent oligomerization and polymerization, which can be challenging to scale up.[2] |
| Typical Crude Purity | Generally high. | Can be lower due to the formation of oligomeric byproducts. |
Case Study 2: Linear Peptide Synthesis - A Comparison with Fmoc-Lys(Boc)-OH
In the synthesis of linear peptides, the choice between incorporating ornithine or lysine can influence the final product's purity and yield. Lysine is a naturally occurring amino acid with a longer side chain than ornithine.[1] While both Fmoc-Orn(Boc)-OH and Fmoc-Lys(Boc)-OH are widely used in Fmoc-based SPPS, the shorter side chain of ornithine can, in some cases, be more prone to lactam formation, a side reaction that can truncate the peptide chain.[1]
| Amino Acid Derivative | Expected Crude Purity (%) | Major Impurity Type |
| Fmoc-Orn(Boc)-OH | 85-92% | Deletion sequences, Lactam-capped sequence[1] |
| Fmoc-Lys(Boc)-OH | 90-95% | Deletion sequences[1] |
| Note: These are representative values for a model pentapeptide (Tyr-X-Gly-Phe-Leu) and can vary based on the specific peptide sequence and synthesis conditions.[1] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. The following protocols outline the key steps in solid-phase peptide synthesis and cyclization using this compound derivatives.
Protocol 1: Standard Fmoc-Based Solid-Phase Peptide Synthesis (SPPS) Cycle
This protocol describes a single cycle for the incorporation of an Fmoc-protected amino acid, such as Fmoc-Orn(Boc)-OH, onto a solid support.
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin) in a suitable solvent like N,N-dimethylformamide (DMF) for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine (B6355638) in DMF for 5-20 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.
-
Washing: Thoroughly wash the resin with DMF to remove residual piperidine and deprotection byproducts.
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate the Fmoc-amino acid (3-5 equivalents) with a coupling agent (e.g., HBTU, HATU) and a base (e.g., DIPEA) in DMF.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitor the coupling reaction for completion using a qualitative method like the Kaiser test.[4]
-
-
Washing: Wash the resin with DMF to remove excess reagents.
-
Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
Protocol 2: On-Resin Peptide Cyclization via Lactam Bridge Formation
This protocol is applicable when using an orthogonally protected ornithine derivative like Fmoc-Orn(Mmt)-OH.
-
Linear Peptide Synthesis: Assemble the linear peptide on the resin using the SPPS protocol described above, incorporating Fmoc-Orn(Mmt)-OH and an acidic amino acid with an orthogonal side-chain protecting group (e.g., Fmoc-Asp(OAll)-OH).
-
Selective Side-Chain Deprotection:
-
For Mmt removal: Treat the resin with a solution of 1-2% trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) for a short period.[2]
-
For Allyl (All) removal: Treat the resin with a palladium catalyst, such as Pd(PPh₃)₄, in the presence of a scavenger.
-
-
Washing: Thoroughly wash the resin to remove deprotection reagents and byproducts.
-
On-Resin Cyclization:
-
Swell the resin in DMF.
-
Add a solution of a coupling agent (e.g., HATU, PyBOP) and a base (e.g., DIPEA) in DMF.
-
Allow the reaction to proceed for 2-24 hours. Monitor for completion.
-
-
Final Cleavage and Deprotection: Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% TIS) to cleave the cyclic peptide from the resin and remove any remaining side-chain protecting groups.[2]
-
Purification: Purify the crude cyclic peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizing the Workflow and Chemical Logic
To further clarify the strategic application of this compound, the following diagrams illustrate key experimental workflows and the underlying chemical principles.
Conclusion
The successful application of this compound and its derivatives in research is a testament to their versatility and strategic importance in peptide synthesis. While the choice between this compound and other protected amino acids is context-dependent, a thorough understanding of their comparative performance, supported by robust experimental data, empowers researchers to make informed decisions. For applications requiring peptide cyclization, the use of ornithine derivatives with orthogonal side-chain protection offers a clear advantage. In linear peptide synthesis, while the potential for side reactions exists, careful control of synthesis conditions allows for the successful incorporation of this valuable non-proteinogenic amino acid. As the demand for novel peptide-based therapeutics continues to grow, the strategic use of building blocks like this compound will undoubtedly play a pivotal role in advancing drug discovery and development.
References
A Comparative Analysis of Protecting Groups for the Ornithine Side Chain in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of protecting groups for the δ-amino function of ornithine is a critical consideration in solid-phase peptide synthesis (SPPS). This choice directly impacts the synthesis strategy, particularly concerning orthogonality, and dictates the conditions for selective deprotection, which is essential for synthesizing complex peptides, including cyclic, branched, and conjugated structures. This guide provides an objective comparison of commonly employed protecting groups for the ornithine side chain, supported by experimental data and detailed methodologies.
Orthogonal Protection Strategies in Fmoc-SPPS
In the context of Fmoc-based SPPS, the protecting group for the ornithine side chain must remain stable during the repetitive basic treatments with piperidine (B6355638) used for Nα-Fmoc removal. The principle of orthogonality ensures that the side-chain protecting group can be selectively removed under conditions that do not affect the Nα-Fmoc group or the peptide-resin linkage. This selective deprotection allows for specific modifications of the ornithine side chain while the peptide remains attached to the solid support.[1]
Comparative Data of Common Protecting Groups
The following table summarizes the key characteristics and performance of the most widely used protecting groups for the ornithine side chain in Fmoc-SPPS.
| Protecting Group | Abbreviation | Structure | Deprotection Conditions | Key Advantages | Disadvantages | Typical Purity (HPLC) |
| tert-Butoxycarbonyl | Boc | Strong acids (e.g., TFA)[1][2] | Stable to basic conditions used for Fmoc removal.[1] | Not orthogonal in Boc-SPPS.[1] Cleaved during final peptide cleavage from the resin. | ≥ 98% | |
| Benzyloxycarbonyl | Z | Strong acids (e.g., HBr/AcOH, HF) or catalytic hydrogenation.[1][3] | Stable to mild acid and base.[1] | Requires harsh deprotection conditions.[1] | High, but dependent on cleavage method. | |
| Allyloxycarbonyl | Alloc | Pd(0) catalyst (e.g., Pd(PPh₃)₄) and a scavenger (e.g., phenylsilane).[1] | Orthogonal to both Fmoc and Boc strategies, allowing for selective on-resin deprotection.[1] | Requires use of a palladium catalyst which may need to be thoroughly removed. | High, often >95% after purification. | |
| Monomethoxytrityl | Mmt |
| Very mild acidic conditions (e.g., 1-2% TFA in DCM). | Highly acid-labile, allowing for selective removal without affecting other acid-labile groups like Boc. | May be too labile for some synthetic strategies. | ≥ 92% |
| 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl | ivDde | 2% hydrazine (B178648) in DMF.[4] | Orthogonal to Fmoc and acid-labile groups; stable to piperidine and TFA. | Hydrazine can also remove Fmoc groups; N-terminus should be Boc-protected.[4] | Generally high, but multiple treatments may be needed for complete removal.[5] | |
| 4-Methyltrityl | Mtt | Mildly acidic conditions (e.g., 1% TFA in DCM).[6] | More stable than Mmt but still allows for selective deprotection in the presence of more acid-stable groups.[6] | Removal can sometimes be sluggish.[6] | High, comparable to other trityl-based groups. |
Experimental Protocols
Detailed methodologies for the deprotection of key orthogonal protecting groups are provided below.
Protocol 1: On-Resin Deprotection of Alloc-Ornithine
This protocol is suitable for the selective removal of the Alloc group from the ornithine side chain while the peptide is attached to the resin.
Materials:
-
Peptide-resin containing Fmoc-Orn(Alloc)-OH
-
Anhydrous Dichloromethane (DCM)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Swell the peptide-resin in anhydrous DCM in a reaction vessel.
-
Prepare a solution of phenylsilane (24 equivalents) and Pd(PPh₃)₄ (0.25 equivalents) in DCM.
-
Add the catalyst solution to the resin and agitate the mixture at room temperature. The reaction progress can be monitored.
-
After the initial reaction time (e.g., 30 minutes), drain the solution.[7]
-
Repeat the treatment with a fresh solution of the palladium catalyst and phenylsilane to ensure complete deprotection.[1]
-
Wash the resin thoroughly with DCM (3-5 times) followed by DMF.[1]
-
A small sample of the resin can be cleaved and analyzed by mass spectrometry to verify complete deprotection.[1]
Protocol 2: On-Resin Deprotection of ivDde-Ornithine
This protocol describes the selective removal of the ivDde group using hydrazine.
Materials:
-
Peptide-resin containing Fmoc-Orn(ivDde)-OH (with N-terminal Boc protection)
-
N,N-Dimethylformamide (DMF)
-
Hydrazine monohydrate
Procedure:
-
Prepare a fresh 2% (v/v) solution of hydrazine monohydrate in DMF.
-
Swell the peptide-resin in DMF.
-
Treat the resin with the 2% hydrazine/DMF solution (approximately 25 mL per gram of resin) for 3 minutes at room temperature.[4]
-
Drain the solution.
-
Repeat the hydrazine treatment two more times.[4]
-
Wash the resin thoroughly with DMF (at least 3 times) to remove all traces of hydrazine.[4]
-
The deprotected side chain is now available for further modification.
Protocol 3: On-Resin Deprotection of Mmt-Ornithine
This protocol outlines the selective removal of the highly acid-labile Mmt group.
Materials:
-
Peptide-resin containing Fmoc-Orn(Mmt)-OH
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS) (optional scavenger)
Procedure:
-
Swell the peptide-resin in DCM.
-
Prepare a fresh solution of 1-2% TFA in DCM. A small amount of a scavenger like TIS can be included.
-
Treat the resin with the TFA/DCM solution. The release of the Mmt cation can be monitored by the appearance of a yellow-orange color in the solution.
-
Repeat the treatment with fresh TFA/DCM solution until the yellow color is no longer observed.
-
Wash the resin thoroughly with DCM.
-
Neutralize the resin with a solution of 10% DIPEA in DMF.
-
Wash the resin with DMF and DCM to prepare for the next synthetic step.
Visualization of Experimental Workflows
The following diagrams illustrate the logical flow of key experimental processes in peptide synthesis involving protected ornithine.
Caption: General workflow for on-resin modification of peptides using orthogonally protected ornithine.
Caption: Decision pathway for deprotection steps in Fmoc-SPPS with orthogonal ornithine protection.
References
Safety Operating Guide
Proper Disposal of Boc-Orn-OH: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development and peptide synthesis, the meticulous management and disposal of chemical reagents such as Nα-tert-Butoxycarbonyl-L-ornithine (Boc-Orn-OH) are fundamental to ensuring a safe laboratory environment and maintaining regulatory compliance. This guide provides a comprehensive, step-by-step procedure for the proper disposal of this compound, promoting a culture of safety and environmental responsibility.
Immediate Safety and Handling Precautions
Before commencing any disposal procedures, it is imperative to handle this compound with the appropriate personal protective equipment (PPE). While some safety data sheets (SDS) indicate no known OSHA hazards, others suggest it may cause skin sensitization.[1] Therefore, treating it with a degree of caution is prudent.
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation risk.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles or glasses with side shields. | To protect eyes from dust particles. |
| Skin Protection | Impervious, chemical-resistant gloves (e.g., nitrile rubber) and a laboratory coat. | To prevent skin contact and potential irritation or sensitization. |
| Respiratory Protection | If handling the powder and dust generation is likely, use a NIOSH-approved respirator (e.g., N95 dust mask). | To prevent inhalation of fine particles which may cause respiratory tract irritation.[1] |
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented below.
| Property | Value |
| Molecular Formula | C10H20N2O4 |
| Molecular Weight | 232.28 g/mol [2] |
| Appearance | White powder or crystalline solid.[1][3] |
| Storage Class | 11 - Combustible Solids |
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is through a licensed professional waste disposal service.[4][5] Under no circumstances should this chemical be disposed of in the general trash or poured down the drain. [1][4][5]
Experimental Protocol for Waste Collection:
-
Containerization:
-
Solid Waste: Place all solid waste containing this compound, including residual powder and contaminated consumables (e.g., weighing paper, gloves, spatulas), into a dedicated, leak-proof, and clearly labeled hazardous waste container.[4][5]
-
Liquid Waste: If this compound is dissolved in a solvent, collect the solution in a sealed, compatible container. Do not mix with other waste streams unless permitted by your institution's guidelines.[4][5]
-
-
Labeling:
-
Clearly label the waste container with the full chemical name: "this compound" or "Nα-tert-Butoxycarbonyl-L-ornithine".[4]
-
Indicate the approximate quantity of the waste material.
-
List any solvents present in the container.[4]
-
Attach appropriate hazard symbols as required by your institution and local regulations.
-
-
Storage:
-
Arranging for Disposal:
Spill Management Procedures
In the event of a spill, adhere to the following procedures:
-
For Solid Spills:
-
For Liquid Spills (if dissolved):
Disposal Workflow Diagram
Caption: Workflow for the proper disposal of this compound.
Logical Relationship for Safety Decision-Making
Caption: Decision-making process for safe handling and disposal.
References
Essential Safety and Logistical Guidance for Handling Boc-Orn-OH
For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount to ensuring both personal safety and the integrity of experimental outcomes. This document provides essential, immediate safety and logistical information for the proper handling of Nα-tert-Butoxycarbonyl-L-ornithine (Boc-Orn-OH), a key building block in peptide synthesis. Adherence to these procedural guidelines will minimize risks and ensure a safe operational workflow and disposal process.
Hazard Summary
This compound is a combustible solid, typically in powder form.[1] While some safety data sheets for similar compounds indicate no significant health hazards beyond those of ordinary combustible materials, this compound is classified with a GHS07 pictogram, indicating it may cause skin sensitization (Hazard Statement H317).[1] Therefore, it is crucial to handle this compound with appropriate care to avoid direct contact and inhalation. Potential health effects may include respiratory tract, skin, and eye irritation.[2]
Quantitative Data Summary
| Property | Value | Source(s) |
| Molecular Formula | C10H20N2O4 | [1] |
| Molecular Weight | 232.28 g/mol | [1] |
| Physical Form | Powder | [1] |
| Storage Class | 11 - Combustible Solids | [1] |
| GHS Pictogram | GHS07 (Exclamation mark) | [1] |
| Hazard Statement | H317: May cause an allergic skin reaction | [1] |
| Precautionary Statement | P280: Wear protective gloves/protective clothing/eye protection/face protection | [1] |
| Storage Temperature | 2-8 °C | [2] |
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is the primary defense against exposure to this compound. The following table outlines the recommended PPE for handling this compound.[3]
| PPE Category | Item | Specification | Purpose |
| Hand Protection | Disposable Nitrile Gloves | Standard laboratory grade, powder-free. | To prevent skin contact with the chemical.[2][4] |
| Eye Protection | Chemical Splash Goggles | ANSI Z87.1 certified, with indirect ventilation. | To protect eyes from airborne powder and potential splashes.[3][5] |
| Respiratory Protection | N95 Respirator | NIOSH-approved disposable respirator. | To prevent inhalation of fine dust particles.[6] |
| Body Protection | Laboratory Coat | Polyester-cotton blend or 100% cotton. | To protect skin and clothing from spills and contamination.[7][8] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound will ensure minimal exposure and maintain the integrity of the compound.
Preparation
-
Designated Workspace: Before handling, ensure that the designated workspace, preferably a chemical fume hood or a well-ventilated bench, is clean and uncluttered.[7]
-
Assemble Equipment: Gather all necessary equipment, including a calibrated scale, weighing paper or boat, spatula, and appropriate containers.[3]
Donning PPE
-
Gear Up: Put on all required personal protective equipment as outlined in the table above.
-
Check for Integrity: Ensure gloves are intact and the respirator forms a good seal around your nose and mouth.[3]
Weighing and Handling
-
Careful Opening: Carefully open the container of this compound to minimize the generation of airborne dust.
-
Weighing: Use a clean spatula to transfer the desired amount of the solid powder onto a weighing paper or boat on a calibrated scale. Perform this task slowly and carefully.[3]
-
Transfer: Once weighed, transfer the compound to the reaction vessel. If dissolving, add the solvent slowly to avoid splashing.[3][7]
Post-Handling
-
Seal and Store: Tightly seal the original container of this compound and store it according to the manufacturer's recommendations, typically at 2-8°C.[2]
-
Clean Up: Clean all used equipment, such as the spatula and weighing area, with an appropriate solvent.
Disposal Plan
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure a safe laboratory environment.
Unused this compound
-
Containerization: Collect any unused product in a clearly labeled, sealed container designated for non-hazardous solid chemical waste.
-
Disposal: Dispose of the waste through your institution's licensed chemical waste management program.[4][6] Do not dispose of it in the regular trash or down the drain.[3][6]
Contaminated Labware
-
Collection: Place all contaminated labware, such as weighing paper, gloves, and pipette tips, in a designated container for solid chemical waste.[3]
-
Disposal: Dispose of this container through your institution's chemical waste management program.[3]
Safe Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

